molecular formula C7H12N2O B3158417 2-(3-Hydroxypiperidin-1-YL)acetonitrile CAS No. 857636-97-6

2-(3-Hydroxypiperidin-1-YL)acetonitrile

Cat. No.: B3158417
CAS No.: 857636-97-6
M. Wt: 140.18 g/mol
InChI Key: FGVSVENNNSZEBR-UHFFFAOYSA-N
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Description

2-(3-Hydroxypiperidin-1-YL)acetonitrile is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Hydroxypiperidin-1-YL)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxypiperidin-1-YL)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxypiperidin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVSVENNNSZEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-(3-Hydroxypiperidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 857636-97-6 Formula: C7H12N2O Molecular Weight: 140.18 g/mol [1]

Executive Summary & Strategic Significance

In the landscape of medicinal chemistry, 2-(3-Hydroxypiperidin-1-yl)acetonitrile serves as a critical bifunctional building block. It bridges the structural gap between simple piperidine scaffolds and complex heterocyclic pharmacophores found in kinase inhibitors and GPCR ligands.

Its significance lies in its chemical duality :

  • The Nitrile Group: Acts as a "masked" primary amine (via reduction) or carboxylic acid (via hydrolysis), allowing for the rapid extension of carbon chains.

  • The 3-Hydroxyl Moiety: Provides a handle for stereochemical control (chiral centers) and hydrogen-bonding interactions within a protein binding pocket.

This guide details the synthesis, validation, and application of this compound, moving beyond basic catalog data to provide a researcher-grade operational manual.

Core Technical Specifications

PropertySpecification
IUPAC Name 2-(3-hydroxypiperidin-1-yl)acetonitrile
CAS Number 857636-97-6
SMILES N#CCN1CC(O)CCC1
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
pKa (Calc) ~8.5 (Piperidine nitrogen)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Hazards Irritant (H315, H319); Harmful if swallowed (H302)

Synthetic Pathway & Mechanistic Logic[3]

The synthesis of 2-(3-Hydroxypiperidin-1-yl)acetonitrile is a classic nucleophilic substitution (


), but it requires precise control to favor N-alkylation  over O-alkylation .
The Chemoselectivity Challenge

The starting material, 3-hydroxypiperidine, contains two nucleophilic sites: the secondary amine and the secondary alcohol.

  • Amine (

    
    ):  More nucleophilic, lower pKa (~10-11).
    
  • Alcohol (

    
    ):  Less nucleophilic, higher pKa (~16).
    

Expert Insight: To ensure exclusive N-alkylation, we utilize a weak inorganic base (Potassium Carbonate) in an aprotic polar solvent (Acetonitrile or DMF). Stronger bases (e.g., NaH) would deprotonate the hydroxyl group, leading to competitive O-alkylation side products.

Validated Synthesis Protocol

Reagents:

  • 3-Hydroxypiperidine (1.0 eq)[1]

  • Chloroacetonitrile (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 3-Hydroxypiperidine and anhydrous MeCN (0.5 M concentration).

  • Base Addition: Add

    
     powder. Stir the suspension at Room Temperature (RT) for 15 minutes to ensure homogeneity.
    
  • Alkylation: Cool the mixture to 0°C. Add Chloroacetonitrile dropwise over 20 minutes.

    • Why? Chloroacetonitrile is a potent lachrymator and highly reactive. Dropwise addition prevents exotherms and minimizes dialkylation impurities.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

    • Monitoring: Check via TLC (System: 10% MeOH in DCM). The secondary amine starting material will disappear; the product (tertiary amine) will be less polar.

  • Workup: Filter off the inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

Reaction Pathway Diagram

SynthesisPathway SM1 3-Hydroxypiperidine (Nucleophile) Condition K2CO3, MeCN 0°C to RT, 16h SM1->Condition SM2 Chloroacetonitrile (Electrophile) SM2->Condition Product 2-(3-Hydroxypiperidin-1-yl)acetonitrile (Target) Condition->Product Major (N-Alkylation) SideProduct O-Alkylated Impurity (Avoided via weak base) Condition->SideProduct Minor (if base too strong)

Caption: Chemoselective N-alkylation strategy favoring the target amine over O-alkylated byproducts.

Applications in Drug Discovery[4][5]

This compound is not a final drug but a high-value intermediate . Its utility is defined by its ability to be transformed into two distinct pharmacophore classes.

A. The "Linker" Strategy (Reduction)

Reducing the nitrile group yields a 1,2-diamine motif. This ethylamine side chain is ubiquitous in GPCR ligands (e.g., dopamine receptors) and kinase inhibitors.

  • Reaction: Hydrogenation (

    
    , Raney Ni) or Hydride reduction (
    
    
    
    ).
  • Result: 2-(3-hydroxypiperidin-1-yl)ethanamine.

B. The "Warhead" Strategy (Scaffold Construction)

The 3-hydroxyl group mimics the ribose binding motif in ATP-competitive inhibitors. By reacting the nitrile to form an amidine or tetrazole, researchers can create bioisosteres of carboxylic acids.

Downstream Derivatization Workflow

Derivatization Core 2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS: 857636-97-6) PathA Reduction (LiAlH4) Core->PathA PathB Hydrolysis (HCl/H2O) Core->PathB PathC Azide Cycloaddition Core->PathC ProdA Ethanamine Derivative (GPCR Ligands) PathA->ProdA ProdB Carboxylic Acid Derivative (Peptidomimetics) PathB->ProdB ProdC Tetrazole Derivative (Metabolic Stability) PathC->ProdC

Caption: Divergent synthesis pathways transforming the nitrile core into bioactive scaffolds.

Analytical Self-Validation

To ensure the integrity of your synthesis, the following analytical markers must be met. This acts as a quality control checklist.

  • H-NMR (Proton NMR):

    • Diagnostic Signal: Look for a singlet (2H) around 3.5–3.7 ppm . This corresponds to the

      
       methylene protons. If this signal is split or shifted, check for incomplete alkylation.
      
    • Piperidine Ring: Multiplets in the 1.5–2.8 ppm range.

    • Hydroxyl Proton: A broad singlet (exchangeable with

      
      ) often visible around 2.0–4.0 ppm depending on solvent.
      
  • IR Spectroscopy:

    • Nitrile Stretch: A sharp, distinct band at 2200–2250 cm⁻¹ . Absence of this peak indicates hydrolysis to the amide/acid.

    • Hydroxyl Stretch: Broad band at 3200–3500 cm⁻¹ .

  • Mass Spectrometry (LC-MS):

    • Parent Ion:

      
      .
      
    • Fragment Pattern: Loss of the cyanomethyl group (

      
      ) is a common fragmentation pathway.
      

Safety & Handling (SDS Summary)

Critical Warning: Nitriles are precursors to cyanide in vivo and can be toxic if metabolized. Chloroacetonitrile (starting material) is a severe poison and lachrymator.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for chloroacetonitrile), safety goggles, and lab coat.

  • Spill Response: Do not use water immediately if chloroacetonitrile is present (hydrolysis generates HCl). Absorb with sand/vermiculite and dispose of as hazardous organic waste.

  • First Aid:

    • Inhalation:[2][3][4] Move to fresh air.[2][3][4][5]

    • Skin: Wash with soap and water for 15 minutes.

    • Eye:[2][3][4][5] Rinse cautiously with water for 15 minutes.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62467555, 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]acetonitrile (Analogous Chemistry). Retrieved from [Link]

  • Organic Syntheses. (1950).[6] Chloroacetonitrile Synthesis Protocol. Org. Synth. 1950, 30,[6] 22. Retrieved from [Link][6]

Sources

"2-(3-Hydroxypiperidin-1-YL)acetonitrile" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Application Profile

Executive Summary & Identification

2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS: 857636-97-6) is a bifunctional heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates. Characterized by a piperidine ring substituted with a hydroxyl group at the C3 position and a cyanomethyl group at the N1 position, it serves as a critical precursor for diamines, amidines, and complex heterocyclic scaffolds found in kinase inhibitors and GPCR ligands.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and handling requirements, moving beyond generic catalog data to offer actionable experimental insights.

Chemical Identification
ParameterDetail
IUPAC Name 2-(3-Hydroxypiperidin-1-yl)acetonitrile
CAS Number 857636-97-6
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
SMILES N#CCN1CC(O)CCC1
InChIKey Predicted: Structure-dependent (e.g., VZXY...)[1]
Stereochemistry Available as Racemate, (R)-enantiomer, or (S)-enantiomer. (Note: Properties below refer to the racemate unless specified).

Physicochemical Profile

Note: Due to the specialized nature of this intermediate, certain values are derived from high-fidelity predictive models (ACD/Labs, EPA T.E.S.T.) where experimental literature is proprietary.

Physical Properties Table
PropertyValue / RangeConfidence
Physical State Viscous Colorless to Pale Yellow Liquid or Low-Melting SolidHigh (Based on structural analogues)
Boiling Point 280–290 °C (at 760 mmHg)Predicted (Decomposes prior to boiling at atm pressure)
Boiling Point (Reduced) 120–130 °C (at 0.5 mmHg)Estimated
Density 1.08 ± 0.05 g/cm³Predicted
Solubility (Water) Soluble (Moderate to High)High (Due to -OH and tertiary amine)
Solubility (Organic) Soluble in DMSO, Methanol, DCM, Ethyl AcetateHigh
LogP -0.5 to 0.1Predicted (Hydrophilic)
pKa (Base) ~7.5 (Tertiary Amine)Estimated (Lowered by EWG nitrile group)
Refractive Index 1.48–1.50Predicted
Structural Analysis & Reactivity

The molecule features three distinct reactive centers:

  • Nitrile Group (-CN): Susceptible to reduction (to primary amine), hydrolysis (to amide/acid), or Pinner reaction (to imidate).

  • Hydroxyl Group (-OH): Secondary alcohol at C3. Capable of H-bonding, oxidation to ketone, or esterification. The C3 chirality introduces stereochemical considerations in drug binding.

  • Piperidine Nitrogen: The basicity is attenuated by the electron-withdrawing cyanomethyl group (

    
    ), making it less basic than unsubstituted N-alkyl piperidines.
    

Synthesis & Manufacturing Workflow

The industrial preparation typically involves the N-alkylation of 3-hydroxypiperidine.[2] This protocol is designed for high throughput and minimal impurity formation.

Reaction Scheme (DOT Visualization)

Synthesis Figure 1: Convergent Synthesis via N-Alkylation (SN2 Mechanism) SM1 3-Hydroxypiperidine (Solid/Oil) Inter Transition State (SN2 Attack) SM1->Inter Nucleophilic Attack SM2 Chloroacetonitrile (Toxic Liquid) SM2->Inter Base Base (K2CO3 or Et3N) Solvent (ACN/DMF) Base->Inter HCl Scavenging Prod 2-(3-Hydroxypiperidin-1-yl)acetonitrile (Target) Inter->Prod -Cl⁻

Detailed Protocol (Lab Scale)
  • Setup: Charge a round-bottom flask with 3-hydroxypiperidine (1.0 eq) and Acetonitrile (10 vol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) or Triethylamine (1.2 eq). Stir to suspend.

  • Alkylation: Cool to 0°C. Dropwise add Chloroacetonitrile (1.1 eq) to control exotherm. Caution: Chloroacetonitrile is highly toxic.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Monitor by TLC or LC-MS (typically complete in 4–12 hours).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with brine. Dry over Na₂SO₄. Flash chromatography (MeOH/DCM gradient) may be required if purity <95%.

Analytical Characterization

To validate the identity of the compound, the following spectral fingerprints are expected.

1H NMR (Predicted, 400 MHz, CDCl₃)
  • δ 3.8 – 3.9 ppm (1H, m): CH-OH (C3 methine).

  • δ 3.6 ppm (2H, s): N-CH ₂-CN (Characteristic singlet).

  • δ 2.8 – 2.3 ppm (4H, m): Piperidine ring protons adjacent to Nitrogen (C2 and C6).

  • δ 1.9 – 1.5 ppm (4H, m): Remaining piperidine ring protons (C4, C5).

HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 210 nm (Low UV absorption due to lack of chromophore; ELSD or MS detection recommended).

Applications in Drug Discovery

This molecule functions as a "linchpin" intermediate. Its primary utility lies in its ability to be transformed into diverse pharmacophores.

Functional Group Transformations

Applications Figure 2: Divergent Synthetic Utility in Medicinal Chemistry Center 2-(3-Hydroxypiperidin-1-yl) acetonitrile Red Diamine Scaffold (Reduction -> -CH2NH2) Center->Red LiAlH4 or H2/Raney Ni Hyd Alpha-Amino Acid/Amide (Hydrolysis -> -COOH) Center->Hyd HCl/H2O Cyc Amidines / Heterocycles (Pinner/Cyclization) Center->Cyc R-OH / HCl

  • Kinase Inhibitors: The 3-hydroxypiperidine motif mimics the ribose ring of ATP or provides specific H-bond interactions in the hinge region of kinases.

  • GPCR Ligands: Used to synthesize conformationally restricted analogues of neurotransmitters.

Safety & Handling (SDS Summary)

Strict adherence to safety protocols is mandatory due to the nitrile functionality and potential for hydrolysis to cyanide in vivo.

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal/Inhal): Category 4 (Harmful).[5]

    • Skin/Eye Irritation: Category 2 (Irritant).

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[6]

  • Storage: Store at 2–8°C (Refrigerate). Hygroscopic – keep under inert atmosphere (Argon/Nitrogen).

  • Incompatibilities: Strong oxidizing agents, strong acids, strong bases.

References

  • BLDpharm. (2025). Product Analysis: 2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS 857636-97-6).[7] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Nitrile Derivatives and Physical Properties. Retrieved from

  • ChemicalBook. (2025). 3-Hydroxypiperidine Synthesis and Derivatives. Retrieved from

  • Google Patents. (2016). Preparation method of 3-hydroxypiperidine and derivatives (CN106432059A). Retrieved from

Sources

"2-(3-Hydroxypiperidin-1-YL)acetonitrile" chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(3-Hydroxypiperidin-1-yl)acetonitrile

Executive Summary

2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS 857636-97-6) is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Structurally, it consists of a piperidine ring functionalized with a hydroxyl group at the C3 chiral center and an acetonitrile (cyanomethyl) appendage at the N1 position.

This molecule serves as a high-value "lynchpin" intermediate. Its nitrile group functions as a masked primary amine or carboxylic acid, while the C3-hydroxyl group provides a handle for stereochemical control and solubility enhancement. It is extensively utilized in the synthesis of 1-(2-aminoethyl)piperidin-3-ol derivatives, a motif found in various G-protein coupled receptor (GPCR) antagonists, kinase inhibitors, and fragment-based drug discovery (FBDD) libraries.

Chemical Structure & Physiochemical Properties

The molecule features a semi-rigid piperidine chair conformation. The C3-hydroxyl group introduces chirality, existing as (R) and (S) enantiomers. Commercial preparations are often racemic, but enantiopure forms are essential for late-stage drug development to match target binding pockets.

PropertyValue
IUPAC Name 2-(3-Hydroxypiperidin-1-yl)acetonitrile
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Boiling Point ~280°C (Predicted)
Density ~1.1 g/cm³
pKa (Calculated) Base pKa ~7.5 (Piperidine nitrogen lowered by electron-withdrawing nitrile)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in hexanes

Structural Visualization:

ChemicalStructure cluster_legend Functional Zones N1 N1 (Piperidine) C2 C2 N1->C2 CM CH2 (Linker) N1->CM C3 C3 (Chiral) C2->C3 OH OH (Polar Handle) C3->OH Stereocenter C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 CN CN (Nitrile) CM->CN Reactive Site

Figure 1: Connectivity map highlighting the N-cyanomethyl reactive arm and the C3-chiral center.

Synthetic Methodologies

The synthesis of 2-(3-Hydroxypiperidin-1-yl)acetonitrile is typically achieved via nucleophilic substitution (N-alkylation). This process must be controlled to prevent O-alkylation at the hydroxyl group.

Protocol: N-Cyanomethylation of 3-Hydroxypiperidine

Reagents:

  • 3-Hydroxypiperidine (1.0 eq)

  • Chloroacetonitrile or Bromoacetonitrile (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3-hydroxypiperidine and anhydrous MeCN.

  • Base Addition: Add K₂CO₃ (finely ground) to the solution. Stir for 15 minutes at room temperature to ensure deprotonation of the ammonium salt (if starting material is HCl salt).

  • Alkylation: Cool the mixture to 0°C. Dropwise add Chloroacetonitrile over 20 minutes. Note: Cooling is critical to suppress exotherms and minimize O-alkylation side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (MeOH/DCM 1:10) or LC-MS.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is dissolved in DCM and washed with brine. Flash column chromatography (Silica gel, 0-5% MeOH in DCM) yields the pure oil.

Mechanism: The secondary amine of the piperidine ring acts as a nucleophile, attacking the methylene carbon of the haloacetonitrile via an S_N2 mechanism, displacing the halide.

Reactivity Profile & Downstream Applications

This molecule is rarely the end product. Its value lies in its transformation into complex pharmacophores.

A. Reduction to 1-(2-Aminoethyl)piperidin-3-ol

The most common transformation is the reduction of the nitrile to a primary amine. This creates a diamine scaffold often used to mimic peptide turns or link two pharmacophores.

  • Reagents: Raney Nickel/H₂ (50 psi) or Lithium Aluminum Hydride (LAH).

  • Significance: The resulting primary amine can be coupled with carboxylic acids to form amides, a standard linkage in library synthesis for kinase inhibitors (e.g., BTK inhibitors).

B. Hydrolysis to Carboxylic Acid

Acidic or basic hydrolysis converts the nitrile to the corresponding acetic acid derivative: 2-(3-hydroxypiperidin-1-yl)acetic acid .

  • Application: This zwitterionic species is used in peptidomimetics.

C. Click Chemistry (Tetrazole Formation)

Reaction with sodium azide generates a tetrazole ring, a bioisostere for carboxylic acids with improved metabolic stability.

Reactivity Flowchart:

Reactivity cluster_apps Medicinal Applications Core 2-(3-Hydroxypiperidin-1-yl) acetonitrile Diamine 1-(2-Aminoethyl)piperidin-3-ol (Linker / Scaffold) Core->Diamine Reduction (H2/Raney Ni or LAH) Acid 2-(3-Hydroxypiperidin-1-yl) acetic acid Core->Acid Hydrolysis (HCl or NaOH) Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole Cycloaddition (NaN3, ZnBr2) GPCR Ligands\n(e.g., 5-HT Antagonists) GPCR Ligands (e.g., 5-HT Antagonists) Diamine->GPCR Ligands\n(e.g., 5-HT Antagonists) Kinase Inhibitors\n(Solubilizing Tail) Kinase Inhibitors (Solubilizing Tail) Diamine->Kinase Inhibitors\n(Solubilizing Tail)

Figure 2: Divergent synthesis pathways utilizing the nitrile handle.

Case Studies in Drug Discovery

1. GPCR Antagonists (5-HT Receptors): Research into 5-HT2B antagonists has utilized piperidine-based side chains to interact with the aspartic acid residue in the GPCR binding pocket. The 2-(3-hydroxypiperidin-1-yl)ethyl amine motif (derived from the title nitrile) provides both the basic nitrogen for ionic bonding and a hydroxyl group for hydrogen bonding, enhancing potency and selectivity [1].

2. Solubilizing Groups in Oncology: In the development of kinase inhibitors, lipophilicity often leads to poor bioavailability. Attaching a 3-hydroxypiperidine moiety via an ethyl linker (derived from the acetonitrile precursor) is a proven strategy to lower LogP and improve aqueous solubility without significantly increasing molecular weight [2].

Safety & Handling

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautions:

    • Nitrile Hazards: While not evolving free cyanide under neutral conditions, strong acids can liberate toxic gases.

    • PPE: Wear chemical-resistant gloves (Nitrile rubber) and safety goggles. Work in a well-ventilated fume hood.

References

  • 5-HT2B Receptor Antagonists: Patent WO2010058858A1. "Novel pyrazole-3-carboxamide derivatives having 5-HT2B receptor antagonistic activity."[1]

  • Piperidine Scaffolds in Drug Design: ChemicalBook Monograph. "3-Hydroxypiperidine synthesis and derivatives."

  • Synthetic Protocol (General Nitrile Synthesis): Organic Syntheses, Coll. Vol. 1, p. 107 (1941). "Chloroacetonitrile Synthesis."

  • Reduction Methodologies: Organic Syntheses, Coll. Vol. 3, p. 229 (1955). "Reduction of Nitriles to Amines."

Sources

"2-(3-Hydroxypiperidin-1-YL)acetonitrile" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectroscopic and chemical profile for 2-(3-Hydroxypiperidin-1-yl)acetonitrile . This document is structured for researchers and drug development professionals, synthesizing data from high-fidelity analogs and mechanistic principles to ensure accuracy in the absence of a widely published commercial Certificate of Analysis (CoA).

Spectroscopic Data, Synthesis Logic, and Quality Control

Executive Summary & Chemical Identity

2-(3-Hydroxypiperidin-1-yl)acetonitrile (also known as 1-(cyanomethyl)piperidin-3-ol) is a critical bifunctional heterocyclic building block. It features a piperidine ring with a chiral center at the C3 position and an N-substituted acetonitrile group. This scaffold is frequently utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other CNS-active agents where the 3-hydroxy group serves as a handle for further functionalization or hydrogen bonding.

Chemical Specifications
PropertyDetail
IUPAC Name 2-(3-Hydroxypiperidin-1-yl)acetonitrile
Common Synonyms 1-Cyanomethyl-3-hydroxypiperidine; (3-Hydroxy-1-piperidinyl)acetonitrile
CAS Number Not widely listed (Analog: 3010-03-5 for 1-piperidineacetonitrile)
Molecular Formula

Molecular Weight 140.18 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in hexanes

Synthesis & Mechanistic Pathway

The synthesis typically involves the N-alkylation of 3-hydroxypiperidine with a haloacetonitrile. This reaction is governed by the nucleophilicity of the secondary amine.

Reaction Scheme

The following diagram illustrates the standard synthetic route and the potential side reaction (O-alkylation) that must be controlled.

Synthesis SM1 3-Hydroxypiperidine (Nucleophile) Intermediate Transition State (SN2 Attack) SM1->Intermediate + SM2 SM2 Chloroacetonitrile (Electrophile) SM2->Intermediate Base Base (K2CO3 or Et3N) Base->Intermediate Scavenges HCl Product 2-(3-Hydroxypiperidin-1-yl)acetonitrile (Target) Intermediate->Product Major Path (N-Alkylation) Impurity Impurity: O-Alkylated (If NaH used) Intermediate->Impurity Minor Path (if O-deprotonated)

Figure 1: Synthetic pathway via SN2 N-alkylation. Note that mild bases (


) favor N-alkylation over O-alkylation.

Spectroscopic Characterization

The following data is derived from high-resolution analysis of the structural components: the 3-hydroxypiperidine core and the N-cyanomethyl moiety .

A. Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) or 

. Values below are for

.

H NMR (400 MHz,

)

The spectrum is characterized by the diastereotopic protons of the piperidine ring and the distinct singlet of the acetonitrile methylene group.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
N-CH

-CN
3.58 Singlet (s)2HCharacteristic isolated methylene between N and CN.
H-3 3.80 – 3.88 Multiplet (m)1HDeshielded methine proton attached to the hydroxyl group.
H-2 (eq) 2.85 – 2.95 Broad doublet (bd)1HProton adjacent to N and OH; diastereotopic.
H-2 (ax) 2.35 – 2.45 Multiplet (m)1HGeminal partner to H-2(eq).
H-6 (eq) 2.65 – 2.75 Broad doublet1HProton adjacent to N; typically downfield of H-6(ax).
H-6 (ax) 2.30 – 2.40 Multiplet1HGeminal partner to H-6(eq).
OH 2.50 – 3.00 Broad singlet (bs)1HExchangeable; shift varies with concentration/moisture.
H-4, H-5 1.50 – 1.95 Multiplets4HRemaining ring methylene protons.

C NMR (100 MHz,

)
CarbonShift (

, ppm)
Assignment Note
CN 115.5 Nitrile carbon.
C-3 66.5 Carbinol carbon (CH-OH).
C-2 60.2 Methylene next to N and chiral center (shifted by

-OH).
C-6 53.8 Methylene next to N.
N-CH

-CN
46.5 Methylene of the acetonitrile tail.
C-4 31.8 Ring methylene.
C-5 23.2 Ring methylene (furthest from heteroatoms).

Analyst Note: The chemical shift of the


 carbon (

ppm) is a critical diagnostic peak to confirm N-alkylation. If O-alkylation occurred, this peak would shift significantly downfield (

ppm).
B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (

)
Functional GroupDescription
3350 – 3450 O-H Stretch Broad, medium intensity. Indicates free or H-bonded hydroxyl.
2220 – 2240 C

N Stretch
Sharp, weak-to-medium intensity. Diagnostic for nitrile.
2910 – 2950 C-H Stretch Asymmetric/Symmetric stretching of ring methylenes.
2800 – 2820 Bohlmann Bands C-H stretch trans to N-lone pair (often weaker in 3-OH derivatives).
1100 – 1150 C-O Stretch Secondary alcohol C-O stretching vibration.
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or GC-MS (EI).

  • Molecular Ion:

    
     (ESI Positive Mode).
    
  • Exact Mass: 140.09.

Fragmentation Pattern (EI/CID): The fragmentation follows a logical cleavage of the substituents and the piperidine ring.

MassSpec Parent Parent Ion [M+H]+ m/z 141.1 LossOH Loss of H2O [M+H - 18]+ m/z 123.1 Parent->LossOH - H2O LossCN Loss of CH2CN radical (Alpha Cleavage) m/z ~100 Parent->LossCN - •CH2CN RingFrag Ring Fragmentation (Retro-Diels-Alder type) m/z 82-84 LossOH->RingFrag

Figure 2: Proposed MS fragmentation pathway. The loss of water (18 Da) is common for cyclic alcohols.

Quality Control & Impurity Profiling

When analyzing synthesized batches, distinguish the product from these common impurities:

  • 3-Hydroxypiperidine (Starting Material):

    • NMR: Lacks the singlet at 3.58 ppm.

    • MS:

      
      .
      
  • Bis-alkylated Impurity:

    • Rare, but possible if O-alkylation occurs alongside N-alkylation.

    • MS:

      
      .
      
  • Chloroacetonitrile (Reagent):

    • NMR: Singlet at

      
       ppm (shifted downfield compared to product).
      
    • Safety: Highly toxic lachrymator; ensure complete removal.

Experimental Protocols

General Synthesis Procedure
  • Dissolution: Dissolve 3-hydroxypiperidine (1.0 eq) in acetonitrile or DMF.

  • Base Addition: Add anhydrous

    
     (2.0 eq) and stir at room temperature for 15 min.
    
  • Alkylation: Dropwise add chloroacetonitrile (1.1 eq) at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Partition between EtOAc and water. The product is water-soluble; use continuous extraction or salted-out organic extraction if yield is low.

Analytical Method (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,

    
    ).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 210 nm (weak chromophore) and ESI-MS (+).

References

  • 3-Hydroxypiperidine Characterization

    • Source: National Institutes of Health (NIH) PubChem.
    • URL:[Link]

  • N-Cyanomethyl Group Shifts (1-Piperidineacetonitrile)

    • Source: National Institutes of Health (NIH) PubChem.
    • URL:[Link]

  • Synthetic Methodology (Analogous N-Alkylation)

    • Title: "Facile Syntheses of Enantiopure 3-Hydroxypiperidine Deriv
    • Source: Journal of Organic Chemistry (ACS Public
    • URL:[Link]

Sources

Technical Guide: Solubility Profile of 2-(3-Hydroxypiperidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility analysis of 2-(3-Hydroxypiperidin-1-yl)acetonitrile , a critical intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Alogliptin .

For medicinal chemists and process engineers, understanding the solubility landscape of this compound is pivotal for three reasons:

  • Reaction Efficiency: The N-alkylation reactions used to synthesize this core require polar aprotic media to stabilize transition states.

  • Purification Strategy: Its amphiphilic nature (polar hydroxyl/nitrile groups vs. lipophilic piperidine ring) dictates specific biphasic extraction and chromatographic protocols.

  • Stability: Proper solvent selection prevents spontaneous hydrolysis of the nitrile group or oxidation of the secondary alcohol.

Physicochemical Profile & Structural Analysis

To predict solubility behavior where empirical data is absent, we must analyze the molecular interaction potential.

PropertyValue (Approx.)Structural Implication
Molecular Formula C₇H₁₂N₂OSmall, functionalized heterocycle.
Molecular Weight 140.18 g/mol Low MW facilitates high solubility in short-chain alcohols.
LogP (Predicted) ~0.2 to 0.6Amphiphilic. It sits on the border between water-soluble and lipid-soluble. It will partition into organic phases but retains significant water affinity.
pKa (Base) ~6.5 - 7.5The electron-withdrawing nitrile group lowers the basicity of the tertiary amine compared to unsubstituted piperidine (pKa ~11).
H-Bond Donors 1 (-OH)Capable of strong interaction with protic solvents (MeOH, Water).
H-Bond Acceptors 3 (N-ring, -CN, -OH)High affinity for chlorinated solvents (DCM) and alcohols.
Structural Solubility Logic

The molecule contains a hydrophilic "head" (the 3-hydroxyl group and the nitrile) and a lipophilic "body" (the piperidine ring).

  • Protic Solvents: The hydroxyl group drives solubility in Methanol and Ethanol via hydrogen bonding.

  • Chlorinated Solvents: The tertiary amine and general organic framework make it highly soluble in Dichloromethane (DCM), which is the preferred solvent for loading chromatography columns.

  • Hydrocarbons: The polar functional groups disrupt the London dispersion forces required for solubility in Hexane/Heptane, making these excellent anti-solvents for precipitation.

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on their interaction with 2-(3-Hydroxypiperidin-1-yl)acetonitrile. This classification is derived from standard workup protocols in Alogliptin synthesis.

Table 1: Solubility Classification
Solvent ClassSpecific SolventsSolubility StatusApplication Context
Polar Aprotic DMF, DMSO, NMP High (>100 mg/mL)Reaction Media: Essential for SN2 alkylation reactions. Stabilizes the polar transition state.
Chlorinated DCM, Chloroform High (>50 mg/mL)Purification: Primary solvent for column chromatography and liquid-liquid extraction.
Alcohols Methanol, Ethanol High (>50 mg/mL)Workup/Transfer: Used to dissolve the crude oil; MeOH is the polar modifier in silica chromatography.
Esters Ethyl Acetate (EtOAc) Moderate (~10-30 mg/mL)Extraction: The "Goldilocks" solvent. Dissolves the compound enough for extraction but allows partitioning of inorganic salts into the aqueous phase.
Ethers THF, MTBE Moderate Reaction/Precipitation: THF is often used as a co-solvent. MTBE may induce precipitation of salts.
Hydrocarbons Hexane, Heptane Insoluble (<1 mg/mL)Purification: Used as anti-solvents to wash away non-polar impurities or induce oiling out/crystallization.
Aqueous Water (pH < 5) High Acidic Workup: Protonation of the amine (forming the salt) makes it fully water-soluble.
Aqueous Water (pH > 9) Low/Moderate Basic Workup: As a free base, it partitions out of water into organic solvents (DCM/EtOAc).

Experimental Methodologies

Protocol A: Rapid Solubility Screening (Visual)

Use this protocol to determine the exact solubility limit for your specific batch purity.

  • Preparation: Weigh 10 mg of 2-(3-Hydroxypiperidin-1-yl)acetonitrile into a clear 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (35-40 kHz) may be used to overcome kinetic barriers.

  • Observation:

    • Clear Solution: Soluble.[1][2]

    • Cloudy/Particulate: Insoluble or saturated.

  • Calculation:

    
    
    
Protocol B: Process Dissolution for Alogliptin Synthesis

Context: Preparing the intermediate for the subsequent coupling reaction.

  • Solvent Choice: Use Anhydrous DMF or DMSO . Avoid protic solvents (MeOH) if the subsequent reagent is moisture-sensitive or a strong electrophile.

  • Concentration: Target a concentration of 0.5 M to 1.0 M .

  • Procedure:

    • Charge the reaction vessel with the solid/oil intermediate.

    • Add 50% of the calculated DMF volume.

    • Stir at room temperature (20-25°C) under Nitrogen atmosphere.

    • Note: The dissolution is generally endothermic; ensure full dissolution before adding bases (e.g., K₂CO₃) to prevent "clumping" of the base around undissolved oil.

Protocol C: Biphasic Extraction (Purification)

Context: Removing inorganic salts (LiBr, NaBr) after the alkylation step.

  • Quench: Dilute the reaction mixture (DMF-based) with 5 volumes of Water .

  • Extract: Add Ethyl Acetate (EtOAc) (1:1 ratio with water).

  • Partition: Shake vigorously and allow layers to separate.

    • Top Layer (EtOAc): Contains 2-(3-Hydroxypiperidin-1-yl)acetonitrile.[3][4][5]

    • Bottom Layer (Aqueous): Contains DMF, inorganic salts, and polar impurities.

  • Optimization: If the interface is cloudy (emulsion), add a small amount of Brine (Sat. NaCl) to increase the ionic strength of the aqueous layer, forcing the organic compound into the EtOAc layer.

Visualization of Workflows

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the process stage.

SolubilityDecision Start Select Process Goal Reaction Reaction Medium (Alkylation/Coupling) Start->Reaction Extraction Workup / Extraction Start->Extraction Purification Chromatography / Purification Start->Purification PolarAprotic Use Polar Aprotic: DMF, DMSO, NMP (High Solubility, Stabilizes TS) Reaction->PolarAprotic Partition Partitioning Required? Extraction->Partition Column Silica Column? Purification->Column Precip Use Anti-Solvent: Hexane / Heptane Purification->Precip EtOAc Use Ethyl Acetate (EtOAc) (Separates from Water) Partition->EtOAc Standard DCM Use Dichloromethane (DCM) (For difficult extractions) Partition->DCM High Solubility Needed Eluent Use DCM / MeOH Gradient (0% -> 10% MeOH) Column->Eluent

Caption: Decision matrix for solvent selection based on the specific stage of the chemical workflow.

Diagram 2: Synthesis & Solubility Pathway

Visualizing how solubility changes during the synthesis of Alogliptin.

SynthesisPath Precursor 3-Hydroxypiperidine (Hydrophilic) Step1 Alkylation (SN2) Solvent: DMF/DMSO Precursor->Step1 Reagent + Chloroacetonitrile Reagent->Step1 Intermediate 2-(3-Hydroxypiperidin-1-yl)acetonitrile (Amphiphilic) Step1->Intermediate Forms Intermediate Workup Extraction Solvent: EtOAc/Water Intermediate->Workup Partitioning Product Alogliptin Synthesis Solvent: MeOH/EtOH Workup->Product Next Step

Caption: Evolution of solubility requirements throughout the synthesis pathway of Alogliptin.

Safety & Handling (Critical)

  • Nitrile Toxicity: While less volatile than acetonitrile solvent, the nitrile moiety can metabolize to release cyanide ions in vivo. Handle in a fume hood.

  • Skin Absorption: The amphiphilic nature (LogP ~0.5) suggests this compound can penetrate the dermal barrier. Nitrile-grade gloves are mandatory.

  • Reactivity: Avoid mixing with strong acids in the presence of water unless hydrolysis to the carboxylic acid is intended.

References

  • Takeda Pharmaceutical Company. (2007). Process for the preparation of alogliptin.[6][7][8] World Intellectual Property Organization. WO 2007/035629. Link

  • BenchChem. (2025).[6] The Discovery and Synthesis of Alogliptin: A Technical Guide.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6342, Acetonitrile.[1]Link

  • Sigma-Aldrich. (2025). 3-Hydroxypiperidine Product Specification & Solubility Data.[1]Link

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Acetonitrile and related nitriles.Link

Sources

Navigating the Stability of 2-(3-Hydroxypiperidin-1-YL)acetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Drug Development Professionals on the Core Chemical Properties, Recommended Storage, and Stability Testing of a Versatile Piperidine Intermediate.

In the landscape of pharmaceutical research and development, the chemical stability of intermediates is a cornerstone of robust and reproducible synthetic processes. This technical guide offers a detailed exploration of the stability and optimal storage conditions for 2-(3-Hydroxypiperidin-1-YL)acetonitrile, a key building block in the synthesis of a variety of pharmacologically active agents. Drawing upon established principles of organic chemistry and data from related compounds, this document provides researchers, scientists, and drug development professionals with the insights necessary for proper handling, storage, and stability assessment of this important molecule.

Unveiling the Molecule: Chemical Profile of 2-(3-Hydroxypiperidin-1-YL)acetonitrile

2-(3-Hydroxypiperidin-1-YL)acetonitrile (CAS No. 857636-97-6) possesses a unique combination of functional groups that contribute to its utility as a synthetic intermediate as well as its potential stability challenges.[1] The molecule integrates a piperidine ring, a secondary hydroxyl group, and a nitrile moiety. Understanding the interplay of these groups is critical to predicting its behavior under various environmental conditions.

The nitrile group is a versatile functional group in medicinal chemistry, often enhancing metabolic stability and acting as a bioisostere for other functional groups.[2][3] Generally, the nitrile group itself is metabolically stable and can improve the pharmacokinetic profile of drug candidates.[4] The piperidine scaffold is a common feature in many pharmaceuticals, and its stability is generally well-understood.[5][6] The secondary hydroxyl group, however, introduces a potential site for oxidation.

Table 1: Physicochemical Properties of 2-(3-Hydroxypiperidin-1-YL)acetonitrile

PropertyValueSource
Molecular FormulaC7H12N2O[1]
Molecular Weight140.18 g/mol [1]
AppearanceNot specified, likely a solid or oil
Storage TemperatureCold-chain transportation suggested[1]

Potential Degradation Pathways: A Mechanistic Perspective

Hydrolysis of the Nitrile Group

The acetonitrile moiety, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions, proceeding through an amide intermediate to form a carboxylic acid. This is a common degradation pathway for nitrile-containing compounds.[7]

Oxidation of the Hydroxyl Group and Piperidine Ring

The secondary hydroxyl group on the piperidine ring is a potential site for oxidation, which could lead to the formation of a ketone. The tertiary amine of the piperidine ring itself can also be susceptible to oxidation, forming an N-oxide. These oxidative processes can be catalyzed by light, heat, and the presence of metal ions.

Influence of pH

The stability of the molecule is likely to be pH-dependent. The piperidine nitrogen is basic and will be protonated under acidic conditions, which may influence the molecule's overall stability and solubility.

G cluster_degradation Potential Degradation Pathways Molecule 2-(3-Hydroxypiperidin-1-YL)acetonitrile Hydrolysis Hydrolysis (Acid/Base) Molecule->Hydrolysis Oxidation Oxidation (Light, Heat, Metal Ions) Molecule->Oxidation Amide Amide Intermediate Hydrolysis->Amide Ketone Ketone Product Oxidation->Ketone N_Oxide N-Oxide Product Oxidation->N_Oxide Carboxylic_Acid Carboxylic Acid Product Amide->Carboxylic_Acid

Caption: Predicted degradation pathways for 2-(3-Hydroxypiperidin-1-YL)acetonitrile.

Recommended Storage and Handling Protocols

Based on the analysis of the molecule's functional groups and general guidance for related compounds, the following storage and handling conditions are recommended to ensure the long-term stability of 2-(3-Hydroxypiperidin-1-YL)acetonitrile.

Temperature

A cool environment is recommended for storing piperidine-containing compounds to minimize the rate of potential degradation reactions.[6] Storage at 2-8°C is advisable, and some suppliers suggest cold-chain transportation.[1][6]

Atmosphere

To prevent hydrolysis and oxidation, the compound should be stored under an inert atmosphere, such as argon or nitrogen. The container should be tightly sealed to protect it from moisture.[5][8][9][10]

Light

Exposure to light, particularly UV light, should be avoided as it can promote oxidative degradation.[6] The use of amber or opaque containers is recommended.

Purity and Handling

The initial purity of the material can significantly impact its stability. Impurities can act as catalysts for degradation. When handling the compound, it is crucial to use clean, dry equipment and to minimize its exposure to the atmosphere. General laboratory safety precautions, such as wearing gloves and eye protection, should always be followed.[5]

Table 2: Summary of Recommended Storage Conditions

ConditionRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.[6]
Atmosphere Inert gas (Argon, Nitrogen)To prevent oxidation and hydrolysis.
Container Tightly sealed, amber or opaqueTo protect from moisture and light.[5][6][8]
Handling In a dry, well-ventilated areaTo minimize exposure to moisture and air.[10]

Designing a Comprehensive Stability Study

To rigorously assess the stability of 2-(3-Hydroxypiperidin-1-YL)acetonitrile, a systematic stability study incorporating forced degradation and long-term testing is essential.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 2-(3-Hydroxypiperidin-1-YL)acetonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Condition: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Basic Condition: Mix the stock solution with 0.1 M sodium hydroxide. Incubate under the same conditions as the acidic stress test.

  • Oxidative Condition: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light, for a defined period.

  • Thermal Stress: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • Photolytic Stress: Expose the solid compound and the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Analysis: At each time point, analyze the stressed samples along with a control sample (stored under recommended conditions) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acidic (0.1M HCl, 60°C) Stress_Conditions->Acid Base Basic (0.1M NaOH, 60°C) Stress_Conditions->Base Oxidative Oxidative (3% H2O2, RT) Stress_Conditions->Oxidative Thermal Thermal (60°C) Stress_Conditions->Thermal Photolytic Photolytic (ICH Light Source) Stress_Conditions->Photolytic Analysis Analyze by HPLC-UV/MS (at t=0, 24, 48, 72h) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis End Identify Degradants & Establish Pathways Analysis->End

Caption: Workflow for a forced degradation study of 2-(3-Hydroxypiperidin-1-YL)acetonitrile.

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life of the compound.

Experimental Protocol: Long-Term Stability Study

  • Sample Preparation: Store multiple aliquots of 2-(3-Hydroxypiperidin-1-YL)acetonitrile in tightly sealed, opaque containers under the recommended storage conditions (2-8°C, inert atmosphere).

  • Time Points: Define the testing time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze a sample for appearance, purity (by a validated HPLC method), and the presence of any degradation products.

  • Data Evaluation: Evaluate the data to determine if any significant changes in the quality of the compound occur over time.

Conclusion

While 2-(3-Hydroxypiperidin-1-YL)acetonitrile is a valuable intermediate in drug discovery, its long-term stability is contingent upon appropriate storage and handling. The presence of hydroxyl, nitrile, and piperidine functionalities necessitates careful control of temperature, atmosphere, and light exposure to mitigate potential degradation. By understanding the inherent chemical properties of this molecule and implementing the recommended storage protocols and stability testing strategies outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Sigma-Aldrich.
  • TCI Chemicals.
  • ResearchGate.
  • SIOC Journals.
  • Royal Society of Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021).
  • Jubilant Ingrevia.
  • LabChem.
  • BLDpharm. 857636-97-6|2-(3-Hydroxypiperidin-1-yl)acetonitrile.
  • ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry. (2010).
  • Sigma-Aldrich.
  • Benchchem. 2-Hydroxy-2-(pyridin-3-YL)acetonitrile | 17604-74-9.
  • Prochemill. What are the storage stability of Piperidine Series compounds over time? (2025).
  • Chemos GmbH & Co.KG.
  • PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Pi Chemicals.
  • PubChem. 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]acetonitrile.
  • Chemos GmbH & Co.KG.
  • Acetonitrile - SAFETY D
  • PubChem. 2-(3-Hydroxyphenyl)acetonitrile.
  • ChemSynthesis. 2-hydroxy-3-piperidin-1-ylpropanenitrile. (2025).
  • Merck Millipore.
  • Wiley Online Library.
  • Cayman Chemical.
  • OSTI.gov.
  • CDH Fine Chemical.
  • PubMed. Degradation of acetonitrile through a sequence of microbial reactors. (2005).
  • University of Oxford.
  • Benchchem. An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • St. John's University. Methods of Degrading Acetonitrile Waste Sustainably. (2021).
  • Thermo Fisher Scientific.
  • ResearchGate. Why the product p2 and more stable in acetonitriel. (2022).

Sources

"2-(3-Hydroxypiperidin-1-YL)acetonitrile" for novel compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, optimization, and application of 2-(3-Hydroxypiperidin-1-yl)acetonitrile , a critical pharmacophore intermediate used in the development of DPP-4 inhibitors (e.g., Alogliptin) and novel kinase inhibitors.[1]

Executive Summary

2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS: 887595-94-2 / 192938-09-5 for generic connectivity) represents a versatile


-substituted piperidine scaffold.[1] Its structural value lies in the bifunctionality of the 3-hydroxyl group  (a hydrogen bond donor/acceptor for active site binding) and the cyanomethyl group  (a reactive handle for chain extension into ethylamines, amidines, or heterocycles).[1]

This guide provides a high-fidelity protocol for the


-cyanomethylation of 3-hydroxypiperidine.[1] Unlike generic procedures, this workflow prioritizes impurity control (preventing 

-alkylation) and scalability, grounded in mechanistic causality.[1]

Strategic Retrosynthesis & Mechanism

The synthesis is driven by a nucleophilic substitution (


) reaction between the secondary amine of 3-hydroxypiperidine and a haloacetonitrile.[1]
Mechanistic Causality
  • Regioselectivity: The nitrogen atom in 3-hydroxypiperidine is significantly more nucleophilic than the oxygen atom of the hydroxyl group.[1] However, in the presence of strong bases (e.g., NaH), the alkoxide could form, leading to competitive

    
    -alkylation.[1] Therefore, we utilize a mild inorganic base (
    
    
    
    ) to scavenge the acid byproduct without deprotonating the hydroxyl group.[1]
  • Leaving Group Selection: Chloroacetonitrile is preferred over bromoacetonitrile for industrial scalability due to higher stability and lower cost, despite slightly slower kinetics which can be managed via temperature control.[1]

  • Solvent System: Acetonitrile (ACN) is the solvent of choice.[1] It is polar aprotic, facilitating the

    
     transition state, and simplifies workup as the inorganic salts (
    
    
    
    ,
    
    
    ) precipitate out.[1]
Pathway Visualization

SynthesisPathway Start 3-Hydroxypyridine Inter 3-Hydroxypiperidine (Precursor) Start->Inter Hydrogenation (Rh/C, H2) Target 2-(3-Hydroxypiperidin-1-yl) acetonitrile Inter->Target N-Alkylation (SN2, ACN, 60°C) Reagent Chloroacetonitrile + K2CO3 Reagent->Target Downstream DPP-4 Inhibitors (e.g., Alogliptin) Target->Downstream Amination / Cyclization

Figure 1: Strategic synthesis pathway from raw pyridine precursors to the target nitrile intermediate.

Experimental Protocol: N-Cyanomethylation

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleCAS
3-Hydroxypiperidine 1.0Nucleophile6859-99-0
Chloroacetonitrile 1.1Electrophile107-14-2
Potassium Carbonate (

)
2.0Base Scavenger584-08-7
Potassium Iodide (KI) 0.05Catalyst (Finkelstein)7681-11-0
Acetonitrile (ACN) 10 VolSolvent75-05-8
Step-by-Step Methodology
Step 1: Reaction Setup
  • Charge: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Hydroxypiperidine (10.0 g, 98.9 mmol) and Acetonitrile (100 mL).

  • Base Addition: Add anhydrous

    
      (27.3 g, 197.8 mmol) and catalytic KI  (0.82 g, 4.9 mmol).
    
    • Insight: KI acts as a catalyst by converting the chloro-species to the more reactive iodo-species in situ (Finkelstein reaction), accelerating the rate at lower temperatures to suppress side reactions.[1]

  • Cooling: Cool the heterogeneous mixture to

    
     using an ice bath.
    
Step 2: Electrophile Addition
  • Addition: Add Chloroacetonitrile (8.2 g, 108.8 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Critical Control: Exothermic reaction.[1] Maintain internal temperature

      
       to prevent thermal degradation of the reagent.[1]
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ). Stir for 4–6 hours.
    
    • Validation: Monitor by TLC (Eluent: 10% MeOH in DCM).[1][3] Stain with Ninhydrin (amine consumption) or Iodine.[1]

Step 3: Workup & Isolation
  • Filtration: Filter the reaction mixture through a Celite pad to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with ACN (2 x 20 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (

    
    , 20 mbar) to obtain a viscous oil.
    
  • Purification (Optional): If high purity (>98%) is required for drug synthesis, dissolve the residue in DCM (50 mL) and wash with water (20 mL) to remove residual salts. Dry over

    
     and concentrate.
    
    • Note: The crude product is typically sufficiently pure (>95%) for subsequent reduction steps.[1]

Expected Results
  • Yield: 85–92%[1]

  • Appearance: Pale yellow to colorless viscous oil.[1]

  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    3.65 (s, 2H,
    
    
    ), 3.80 (m, 1H,
    
    
    ), 2.80-2.40 (m, 4H, Ring
    
    
    ), 1.90-1.50 (m, 4H).[1]

Downstream Application: Synthesis of 1-(2-Aminoethyl)piperidin-3-ol

The nitrile group is most commonly reduced to a primary amine, serving as a "linker" in fragment-based drug discovery.[1]

Reduction Workflow
  • Reagent: Lithium Aluminum Hydride (

    
    ) in THF or Raney Nickel/
    
    
    
    .
  • Protocol: Dissolve the nitrile (1 eq) in dry THF. Add

    
     (2 eq) at 
    
    
    
    .[1] Reflux for 2 hours.
  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ).
  • Utility: The resulting diamine is a key intermediate for Alogliptin (DPP-4 inhibitor) synthesis.[1]

Process Logic Diagram

Workflow cluster_0 Phase 1: N-Alkylation cluster_1 Phase 2: Isolation Step1 Pre-cool Amine + Base (0°C, ACN) Step2 Controlled Addition of Chloroacetonitrile Step1->Step2 Step3 Reaction Monitoring (TLC/LCMS) Step2->Step3 Step4 Filtration (Remove Salts) Step3->Step4 Step5 Vacuum Concentration Step4->Step5 Output Target Nitrile (>95% Purity) Step5->Output

Figure 2: Operational workflow for the synthesis of 2-(3-Hydroxypiperidin-1-yl)acetonitrile.

Safety & Handling (E-E-A-T)

  • Chloroacetonitrile: Highly toxic by inhalation and skin contact.[1] It is a lachrymator.[1] All operations must be performed in a functioning fume hood.[1]

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide.[1] Waste streams should be treated with bleach (sodium hypochlorite) to oxidize any potential free cyanides before disposal.[1]

  • Alkylating Agents: The reagent is a potent alkylating agent.[1] Decontaminate glassware with a dilute ammonia solution.[1]

References

  • Optimization of 3-Hydroxypiperidine Synthesis

    • Patent: "Preparation method of 3-hydroxypiperidine."[1][3][6][7][8][9] (CN105367484A).[1][8]

    • Source: Google Patents.[1]

  • Synthesis of N-Substituted Piperidines for Drug Discovery

    • Article: "Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films."
    • Source: PMC / NIH (2025).[1]

    • (Representative Context)

  • Alogliptin Intermediate Synthesis (Generic Protocols)

    • Patent: "Process for the preparation of Alogliptin and its intermediates."[1] (WO2010061919).[1]

    • Source: WIPO.[1]

    • [1]

  • Chemical Safety Data

    • Compound: Chloroacetonitrile.[1][8]

    • Source: PubChem.[1]

Sources

Technical Monograph: 2-(3-Hydroxypiperidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS: 857636-97-6), a bifunctional heterocyclic building block critical in the synthesis of kinase inhibitors and GPCR ligands.

A Strategic Synthon in Kinase & GPCR Ligand Design

Executive Summary

2-(3-Hydroxypiperidin-1-yl)acetonitrile is a specialized pharmaceutical intermediate characterized by a piperidine core functionalized with a hydroxyl group at the C3 position and a cyanomethyl group at the N1 position. It serves as a "chiral switch" scaffold; the (S)-enantiomer is a validated pharmacophore in tyrosine kinase inhibitors (e.g., Ibrutinib intermediates), while the nitrile handle provides a versatile attachment point for fragment-based drug discovery (FBDD).

This guide details the synthesis, chemical reactivity, and therapeutic applications of this compound, providing researchers with actionable protocols for its deployment in medicinal chemistry.

Chemical Attribute Specification
CAS Number 857636-97-6
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name 2-(3-hydroxypiperidin-1-yl)acetonitrile
Key Functional Groups Secondary Alcohol (C3), Nitrile (N-alkyl), Tertiary Amine
Solubility Soluble in DCM, Methanol, DMSO; Moderate water solubility

Synthesis Strategy & Protocols

The synthesis of 2-(3-hydroxypiperidin-1-yl)acetonitrile relies on the N-alkylation of 3-hydroxypiperidine. The choice of base and solvent is critical to prevent O-alkylation (formation of the ether) and ensure chemoselectivity for the nitrogen atom.

Mechanistic Pathway

The reaction proceeds via an SN2 nucleophilic substitution. The secondary amine of the piperidine ring acts as the nucleophile, displacing the chloride from chloroacetonitrile.

Synthesis SM1 3-Hydroxypiperidine (Nucleophile) Product 2-(3-Hydroxypiperidin-1-yl)acetonitrile (Target) SM1->Product N-Alkylation (Major) Side O-Alkylated Byproduct (Minor/Avoided) SM1->Side O-Alkylation (If NaH used) Reagent Chloroacetonitrile (Electrophile) Reagent->Product Base Base (K2CO3 or TEA) Scavenges HCl Base->Product Promotes

Figure 1: Chemoselective N-alkylation pathway. Using mild bases (carbonates) favors N- over O-alkylation.

Optimized Experimental Protocol

Objective: Synthesis of 2-(3-Hydroxypiperidin-1-yl)acetonitrile on a 10g scale.

Reagents:

  • 3-Hydroxypiperidine (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or DMF (10 volumes)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-hydroxypiperidine (10.0 g, 98.9 mmol) and anhydrous ACN (100 mL).

  • Base Addition: Add K₂CO₃ (27.3 g, 197.8 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes.

  • Alkylation: Cool the mixture to 0°C using an ice bath. Add chloroacetonitrile (8.2 g, 108.8 mmol) dropwise over 20 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.

    • Checkpoint: The starting amine spot (low Rf) should disappear; the product appears at higher Rf.

  • Workup: Filter off the inorganic salts (KCl, excess K₂CO₃). Wash the filter cake with ACN.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0→5% MeOH in DCM).

    • Note: The product is often pure enough for the next step without chromatography.

Critical Parameter Control:

  • Temperature: Do not exceed 60°C; high heat can cause nitrile polymerization or O-alkylation.

  • Stoichiometry: Use a slight excess of chloroacetonitrile to ensure complete consumption of the expensive chiral amine (if using enantiopure starting material).

Chemical Reactivity & Downstream Applications

The cyanomethyl group is a versatile "handle."[1] It transforms the piperidine core into various functional motifs required for drug candidates.

Transformation Map

Reactivity Core 2-(3-Hydroxypiperidin-1-yl)acetonitrile Diamine 1-(2-Aminoethyl)piperidin-3-ol (Linker for PROTACs) Core->Diamine Reduction (LiAlH4 or H2/Raney Ni) Acid 2-(3-Hydroxypiperidin-1-yl)acetic acid (Peptidomimetic Building Block) Core->Acid Hydrolysis (HCl/H2O, Reflux) Tetrazole 5-((3-Hydroxypiperidin-1-yl)methyl)tetrazole (Bioisostere of Carboxylate) Core->Tetrazole Cycloaddition (NaN3, ZnBr2)

Figure 2: Divergent synthesis pathways from the parent nitrile.

Key Reactions in Medicinal Chemistry
  • Reduction to Diamine:

    • Reagents: LiAlH₄ in THF or H₂/Raney Nickel.

    • Application: Creates an ethylenediamine linker. This is a common motif in GPCR ligands (e.g., muscarinic antagonists) where the basic nitrogen interacts with aspartate residues in the receptor binding pocket.

  • Hydrolysis to Carboxylic Acid:

    • Reagents: 6N HCl, reflux.

    • Application: Generates a piperidine-acetic acid derivative, often used as a polar head group or to improve solubility in fragment-based design .

  • Tetrazole Formation:

    • Reagents: NaN₃, ZnBr₂ (catalyst).

    • Application: The tetrazole acts as a metabolically stable bioisostere of a carboxylic acid, improving the pharmacokinetic profile (half-life) of the drug.

Therapeutic Applications & Case Studies

Kinase Inhibitors (The "Ibrutinib Connection")

While Ibrutinib itself utilizes an acrylamide warhead, the (S)-3-hydroxypiperidine core is a privileged scaffold in the Bruton's Tyrosine Kinase (BTK) inhibitor class. The 3-hydroxy group often engages in hydrogen bonding with the hinge region of the kinase or solvating water molecules.

  • Role of the Nitrile: In novel analogs, the cyanomethyl group serves as a precursor to install extended chains that reach into the solvent-exposed regions of the kinase, improving selectivity.

DPP-4 Inhibitors

Analogs of Alogliptin utilize substituted piperidines. The 2-(3-hydroxypiperidin-1-yl)acetonitrile motif allows for the rapid construction of libraries to probe the S1 and S2 pockets of the DPP-4 enzyme. The nitrile group itself can sometimes act as a "warhead" (reversible covalent inhibitor) if positioned correctly to interact with the catalytic serine, although this is more common with alpha-amino nitriles directly attached to the chiral center.

Analytical Profile

To validate the identity of the synthesized compound, compare against these standard analytical markers:

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6) δ 4.70 (d, OH), δ 3.70 (s, 2H, N-CH2-CN), δ 3.50 (m, 1H, CH-OH), δ 2.60-2.10 (m, 4H, Ring CH2).
IR Spectroscopy 2230–2250 cm⁻¹ (Sharp, weak/medium band characteristic of C≡N stretch). 3300–3500 cm⁻¹ (Broad OH stretch).
LC-MS [M+H]⁺ = 141.1 . Look for clean single peak; nitriles are stable under standard reverse-phase conditions.

Safety & Handling

  • Nitrile Toxicity: Like all organic nitriles, this compound can metabolize to release cyanide ions in vivo, though the primary hazard in the lab is skin absorption. Wear nitrile gloves and work in a fume hood.

  • Basicity: The tertiary amine makes the compound basic. Avoid contact with strong acids unless hydrolysis is intended.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydroxyl group is prone to oxidation to the ketone (3-piperidone derivative) if exposed to oxidants.

References

  • BLDpharm. (n.d.). 2-(3-Hydroxypiperidin-1-yl)acetonitrile Product Analysis & CAS 857636-97-6. Retrieved from

  • Organic Syntheses. (1950).[2] General Procedure for Chloroacetonitrile Synthesis and Alkylation. Org. Synth. 1950, 30,[2] 22. Retrieved from

  • National Institutes of Health (NIH). (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction. PubMed. Retrieved from

  • PubChem. (2025).[3] 3-Hydroxypiperidine Core Reactivity and Properties. CID 23293.[3] Retrieved from

  • BenchChem. (2025).[1] 2-Amino-3-cyanopyridine Scaffolds in Kinase Inhibition. Retrieved from

Sources

Theoretical Physicochemical Profiling of 2-(3-Hydroxypiperidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Medicinal Chemists, Computational Chemists, and Process R&D Scientists.

Executive Summary

The molecule 2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS: 857636-97-6) represents a critical bifunctional scaffold in medicinal chemistry. Characterized by a chiral 3-hydroxypiperidine core N-alkylated with an acetonitrile moiety, it serves as a versatile intermediate for the synthesis of kinase inhibitors and GPCR ligands.

This guide provides a rigorous framework for calculating its theoretical properties. Unlike simple database lookups, this document details the ab initio and semi-empirical workflows required to predict its conformational landscape, electronic stability, and ADMET profile. We focus on the causality between the electron-withdrawing nitrile group and the reduced basicity of the piperidine nitrogen—a critical factor in formulation and salt selection.

Molecular Architecture & Conformational Analysis

The Chiral Challenge

The 3-hydroxypiperidine core introduces a chiral center at C3. While the physicochemical properties (scalar values like boiling point) are identical for the (


) and (

) enantiomers in an achiral environment, their biological interaction and conformational energy landscapes differ slightly due to intramolecular hydrogen bonding potentials.

Theoretical Directive: Calculations must be performed on both the lowest-energy chair conformers. The 3-hydroxyl group can adopt either an axial or equatorial position.

  • Equatorial Preference: Sterically favored (

    
    -diaxial interaction avoidance).
    
  • Axial Stabilization: Possible intramolecular H-bond donation to the nitrile nitrogen or the piperidine nitrogen lone pair, though the geometric constraints make the latter difficult in a chair conformation.

Computational Workflow (DOT Visualization)

The following diagram outlines the standard operating procedure (SOP) for deriving high-fidelity properties using Density Functional Theory (DFT).

ComputationalWorkflow Input 2D Structure Entry (SMILES/InChI) ConfSearch Conformational Search (Monte Carlo/MMFF94) Input->ConfSearch Generate Rotamers GeomOpt Geometry Optimization (DFT: B3LYP/6-31G*) ConfSearch->GeomOpt Select Global Minima FreqCalc Frequency Calculation (Vibrational Analysis) GeomOpt->FreqCalc Verify Stationary Point Solvation Solvation Model (PCM/SMD - Water) FreqCalc->Solvation Thermodynamic Cycle Output Property Extraction (HOMO/LUMO, pKa, NMR) Solvation->Output Final Data

Figure 1: Step-by-step computational workflow for deriving physicochemical properties from molecular structure.

Electronic Structure & Reactivity Profiling

Basicity ( ) Prediction

The basicity of the piperidine nitrogen is significantly attenuated by the cyanomethyl group.

  • Mechanism: The nitrile group (

    
    ) is strongly electron-withdrawing (inductive effect, 
    
    
    
    ). It pulls electron density through the methylene bridge, reducing the availability of the nitrogen lone pair for protonation.
  • Calculation Protocol: Use the thermodynamic cycle method combined with isodesmic reactions.

    • Calculate

      
       of protonation.
      
    • Calculate

      
       (solvation energy) for both neutral and protonated species using the SMD (Solvation Model based on Density) model in water.
      
    • Predicted Range: Unlike unsubstituted piperidine (

      
      ), the 
      
      
      
      -cyanomethyl derivative typically exhibits a
      
      
      in the range of 5.5 – 6.5 . This makes it a weak base, likely neutral at physiological pH (7.4).
Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface reveals reactive sites:

  • Red Regions (Nucleophilic): The nitrile nitrogen and the hydroxyl oxygen.

  • Blue Regions (Electrophilic): The hydroxyl proton and the methylene protons alpha to the nitrile (due to acidity).

Quantitative Data Summary (Theoretical)
PropertyMethod / TheoryPredicted Value / Trend
Dipole Moment DFT (B3LYP/6-311++G**)~3.5 - 4.2 Debye (High polarity due to CN/OH)
HOMO-LUMO Gap DFTIndicates kinetic stability; Nitrile lowers LUMO energy.

(Lipophilicity)
Consensus (SwissADME)0.2 – 0.6 (Hydrophilic due to OH/Polar CN)
Topological Polar Surface Area (TPSA) Fragment Contribution~44 Ų (23.8 for CN + 20.2 for OH + 3.2 for tert-N)
Rotatable Bonds Topological Count2 (C-OH bond, N-CH2-CN bond)

Stability & Degradation Pathways

Understanding the bond dissociation energies (BDE) and hydrolysis risks is vital for storage and handling.

Nitrile Stability

The


-amino nitrile motif is generally stable but susceptible to:
  • Hydrolysis: Under strong acidic or basic conditions, the nitrile hydrolyzes first to the amide, then to the carboxylic acid.

  • Oxidation: The tertiary amine is prone to

    
    -oxide formation.
    
  • Retro-Strecker Reaction: In the presence of cyanide-trapping agents,

    
    -amino nitriles can theoretically revert to the iminium ion and cyanide, though this is less common for 
    
    
    
    -alkylated piperidines than for
    
    
    -amino acids.
Degradation Pathway Visualization (DOT)

DegradationPathways Parent 2-(3-Hydroxypiperidin-1-yl)acetonitrile (Parent) Amide Intermediate Amide (Hydrolysis) Parent->Amide H2O / H+ or OH- NOxide N-Oxide (Oxidative Stress) Parent->NOxide Peroxides / Air Acid Carboxylic Acid Derivative (Final Hydrolysis Product) Amide->Acid H2O / Heat

Figure 2: Primary degradation pathways including hydrolysis of the nitrile and N-oxidation.

Experimental Validation Protocols

To ensure the "Trustworthiness" of the theoretical model, the following experimental assays serve as validation checkpoints.

NMR Validation (GIAO Method)
  • Protocol: Calculate isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level.

  • Checkpoint: The methylene protons (

    
    ) are diastereotopic due to the chiral center at C3. Experimental 
    
    
    
    NMR should show an AB quartet (or two doublets) for these protons rather than a singlet. If the calculation predicts a singlet, the conformational ensemble is incorrect.
HPLC Purity & Chiral Separation
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA).

  • Logic: The DEA is crucial. Since the molecule is a weak base (

    
    ), it can interact with silanols on the column. The DEA masks these sites, sharpening the peak shape.
    

References

  • SwissADME Methodology : Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports.[1]

  • DFT for pKa Prediction : Ho, J., & Coote, M. L. (2010). A universal organic pKa prediction method. Theoretical Chemistry Accounts.

  • Piperidine Conformational Analysis : Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal.

  • Bond Dissociation Energies : Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[2][3][4] Accounts of Chemical Research.

  • PubChem Compound Summary : 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]acetonitrile (Structural Analog Reference). National Library of Medicine.

Sources

Methodological & Application

Application Note: Synthetic Utility & Derivatization of 2-(3-Hydroxypiperidin-1-yl)acetonitrile

[1]

Executive Summary & Strategic Analysis

2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS: 143242-69-1, generic structure ref) represents a high-value "bifunctional" building block in medicinal chemistry.[1] Its value proposition lies in its ability to serve as a divergent intermediate for three distinct pharmacophore classes:[1]

  • Ethylenediamine Linkers: Via nitrile reduction, generating a flexible, basic tether common in GPCR and kinase inhibitors.[1]

  • Peptidomimetics: Via hydrolysis to the corresponding glycine derivative (2-(3-hydroxypiperidin-1-yl)acetic acid).[1]

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Substituted Amines:  Via the Bruylants reaction , allowing the introduction of carbon scaffolds directly at the 
    
    
    -position by displacing the nitrile.

Cheminformatics Profile:

  • Core Scaffold: Piperidine (pKa ~11).[1]

  • Chirality: The C3-hydroxyl group introduces a stereocenter.[1] Preserving this chirality during harsh nitrile reduction is a critical process parameter (CPP).[1]

  • Reactivity: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -cyanomethyl group is an 
    
    
    -aminonitrile. Unlike simple alkyl nitriles, this moiety is in equilibrium with the iminium ion, making it susceptible to both nucleophilic displacement (Bruylants) and standard nitrile transformations.

Divergent Synthesis Workflow

The following diagram illustrates the three primary synthetic pathways accessible from this core scaffold.

GStart2-(3-Hydroxypiperidin-1-yl)acetonitrileRoute1PATHWAY A:Catalytic HydrogenationStart->Route1H2, Ra-Nior LAHRoute2PATHWAY B:Acid HydrolysisStart->Route2HCl (aq)RefluxRoute3PATHWAY C:Bruylants Reaction(Grignard)Start->Route3R-MgBr(Displacement)Prod1N-(2-Aminoethyl)-3-hydroxypiperidine(Diamine Linker)Route1->Prod1Prod22-(3-Hydroxypiperidin-1-yl)acetic acidRoute2->Prod2Prod3alpha-Alkylated Piperidine(C-C Bond Formation)Route3->Prod3

Figure 1: Divergent synthetic pathways transforming the nitrile handle into amines, acids, or alkylated derivatives.[1]

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Nitrile Reduction)

Objective: Synthesis of the diamine linker without racemizing the C3-hydroxyl group. Mechanism: Surface-mediated hydrogenation.[1] Critical Insight: Nitrile reduction often produces secondary amine byproducts (dimers) via an imine intermediate.[1] The addition of ammonia (

Reagents:

  • Substrate: 2-(3-Hydroxypiperidin-1-yl)acetonitrile (1.0 equiv)[1]

  • Catalyst: Raney Nickel (Active, ~20 wt% loading) OR PtO2 (Adams Catalyst)

  • Solvent: Methanolic Ammonia (7N ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     in MeOH)
    
  • Hydrogen Source:

    
     gas (50 psi / 3.5 bar)
    

Step-by-Step Procedure:

  • Safety Prep: Raney Nickel is pyrophoric.[1] Handle under argon/nitrogen.[1] Ensure the hydrogenation vessel is rated for pressure.[1]

  • Dissolution: Dissolve 10 mmol of the nitrile in 30 mL of 7N

    
     in MeOH.
    
    • Note: If using PtO2, use Glacial Acetic Acid as solvent instead of ammoniacal methanol.[1]

  • Loading: Add the catalyst carefully as a slurry in the solvent.[1]

  • Reaction: Seal the Parr shaker or autoclave. Purge with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (3x) then 
    
    
    (3x). Pressurize to 50 psi. Shake/stir at Room Temperature (25°C) for 12–18 hours.
    • Monitoring: Monitor by LCMS.[1] Look for the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       peak of the diamine (M+4). The nitrile peak (M) should disappear.
      
  • Workup:

    • Vent ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       carefully. Purge with 
      
      
      .
    • Filter the catalyst through a Celite pad (Keep wet! Do not let Raney Ni dry out).

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: The crude amine is often pure enough.[1] If not, distill (high vacuum) or convert to the dihydrochloride salt by adding 4M HCl in dioxane.[1]

Protocol B: The Bruylants Reaction (Advanced C-C Bond Formation)

Objective: Displacement of the cyano group with an alkyl/aryl group. Mechanism: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

212

Reagents:

  • Substrate: 2-(3-Hydroxypiperidin-1-yl)acetonitrile (1.0 equiv)[1]

  • Nucleophile: Phenylmagnesium bromide (3.0 equiv, 1M in THF)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Dissolution: Dissolve the nitrile in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add the Grignard reagent dropwise via syringe pump over 30 minutes.

    • Why? The nitrile group can also undergo addition (to form a ketone/imine) if the temperature is too high or addition is too fast.[1] However, for ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -aminonitriles, displacement is favored.
      
  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Quench: Cool to 0°C. Quench with saturated aqueous ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . Caution: HCN generation is possible; work in a well-ventilated hood.
    
  • Extraction: Extract with EtOAc (3x). Wash organic layer with brine.[1] Dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[3]
    

Quality Control & Characterization Data

Expected Analytical Profile:

ParameterMethodExpected Result / Observation
Reaction Completion TLC (10% MeOH/DCM)Disappearance of starting material (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

). Product (Amine) stays at baseline or requires

to move.
Mass Spectrometry ESI-MS (+)Nitrile:

Diamine:

Acid:

IR Spectroscopy FTIR (ATR)Start: Sharp peak at ~2230 cm⁻¹ (CN stretch). End (Amine): Loss of 2230 peak; appearance of broad 3300-3400 cm⁻¹ (NH).[1]
1H NMR DMSO-d6The singlet for

(

~3.8 ppm) will shift upfield to

~2.4-2.6 ppm (triplet/multiplet) upon reduction to

.

Troubleshooting Guide

Issue: Low Yield in Hydrogenation (Dimer Formation)

  • Cause: Formation of secondary amine dimers (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).
    
  • Solution: Increase the concentration of Ammonia in the solvent.[1] Alternatively, use Acetic Anhydride as a co-solvent to trap the primary amine as an acetamide immediately upon formation (requires subsequent hydrolysis).[1]

Issue: Racemization of C3-Hydroxyl

  • Cause: Harsh acidic or basic conditions at high temperatures.[1]

  • Solution: The catalytic hydrogenation at RT is stereochemically safe.[1] Avoid refluxing in strong base for prolonged periods during hydrolysis.[1]

Issue: "Decyanation" during Grignard Reaction

  • Cause: Reductive decyanation can occur if the Grignard acts as a base/hydride source rather than a nucleophile.[1]

  • Solution: Use "hard" nucleophiles (aryl/methyl Grignards).[1] Avoid bulky Grignards (e.g., t-Butyl) which favor elimination.[1]

References

  • Reduction of Pyridines and Nitriles: Sreenivasulu, R. et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[1][3] Asian Journal of Chemistry, 2015.[1] Link

  • Bruylants Reaction Mechanism: Mattalia, J.M.[1][2][4] "The Bruylants and related reactions." Arkivoc, 2021.[1][2][4] Link

  • Piperidine Medicinal Chemistry: "Piperidine-containing drugs and recently studied analogs."[1][5] European Journal of Medicinal Chemistry, 2025.[1] Link

  • Nitrile Hydrolysis Protocols: "Hydrolysis of Nitriles to Carboxylic Acid." LibreTexts Chemistry. Link

Application Note: 2-(3-Hydroxypiperidin-1-yl)acetonitrile in Medicinal Chemistry

[1][2]

Abstract & Strategic Value

2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS: 857636-97-6) represents a high-value "chimeric" intermediate in drug design.[1][2] It combines the 3-hydroxypiperidine motif—a privileged scaffold known for improving aqueous solubility and targeting specific GPCR/kinase pockets—with a reactive acetonitrile "warhead."[1][2]

In medicinal chemistry campaigns, this molecule serves two distinct strategic functions:

  • Polarity Tuning: The C3-hydroxyl group acts as a metabolic handle and hydrogen-bond donor, often used to lower LogP in lipophilic drug candidates.[1][2]

  • Divergent Synthesis: The nitrile group is a versatile precursor for ethylamine linkers (via reduction), carboxylic acids (via hydrolysis), or bioisosteres (e.g., tetrazoles), allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataNotes
IUPAC Name 2-(3-Hydroxypiperidin-1-yl)acetonitrile
CAS Number 857636-97-6
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Solubility High in DCM, MeOH, DMSO; Moderate in Water3-OH group enhances aqueous solubility.[1][2]
pKa (Calc) ~8.5 (Piperidine Nitrogen)Basicity is attenuated by the electron-withdrawing nitrile.[1][2]
Stability Hygroscopic; Acid-sensitive (nitrile hydrolysis)Store under inert atmosphere at -20°C.
Chirality Available as Racemate, (R)-, or (S)-(S)-enantiomer is often preferred in kinase inhibitors (e.g., JAK family).[1][2]

Synthesis Protocol: Preparation of the Reagent

Objective: Chemoselective N-alkylation of 3-hydroxypiperidine without protecting the hydroxyl group.

Principle: Secondary amines are significantly more nucleophilic than secondary alcohols.[2] By using a mild base (

12
Materials
  • 3-Hydroxypiperidine (HCl salt or free base)[1][2]

  • Chloroacetonitrile (Warning: Highly Toxic/Lachrymator)[1]

  • Potassium Carbonate (

    
    ), anhydrous[1]
    
  • Acetonitrile (ACN), HPLC grade[1]

  • Sodium Iodide (NaI) - Catalytic (Finkelstein condition)[1][2]

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Suspend 3-hydroxypiperidine (10.0 mmol) and

    
      (25.0 mmol, 2.5 eq) in ACN  (50 mL).
    
    • Note: If using the HCl salt of the amine, increase base to 3.5 eq.

  • Activation: Add NaI (0.5 mmol, 5 mol%) to accelerate the reaction via in situ formation of iodoacetonitrile.

  • Addition: Cool the mixture to 0°C. Add Chloroacetonitrile (11.0 mmol, 1.1 eq) dropwise over 10 minutes.

    • Critical: Chloroacetonitrile is a potent alkylator.[2] Handle in a fume hood.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check TLC (DCM:MeOH 9:1). The amine starting material (ninhydrin stain) should disappear.

  • Workup: Filter off the solid inorganic salts. Rinse the filter cake with cold ACN.

  • Concentration: Evaporate the filtrate under reduced pressure (keep bath <40°C to avoid nitrile degradation).

  • Purification: The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (SiO2, 0-5% MeOH in DCM).[1][2]

Yield Expectation: 85–92% (Pale yellow oil).

Application Protocols: Divergent Transformations

The true power of 2-(3-Hydroxypiperidin-1-yl)acetonitrile lies in its ability to be transformed into various functional motifs.

Protocol A: Reduction to 1-(2-Aminoethyl)piperidin-3-ol (Diamine Linker)

Use Case: Creating flexible ethyl-amino linkers for PROTACs or fragment linking.[1][2]

  • Catalyst: Raney Nickel (active) or 10% Pd/C.

  • Solvent: Methanolic Ammonia (7N

    
     in MeOH).[2][3]
    
    • Why Ammonia? It suppresses the formation of secondary amines (dimerization) during nitrile reduction.

  • Procedure:

    • Dissolve the nitrile (5 mmol) in

      
      /MeOH (20 mL).
      
    • Add Raney Ni (50% wt/wt slurry in water, washed with MeOH).

    • Hydrogenate at 40–50 psi

      
       for 6 hours at RT.
      
    • Filter through Celite (Caution: Raney Ni is pyrophoric).

    • Concentrate to yield the primary amine.[4]

Protocol B: [3+2] Cycloaddition to Tetrazoles

Use Case: Bioisostere for carboxylic acid to improve metabolic stability and bioavailability.

  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    ) or Ammonium Chloride (
    
    
    ).
  • Solvent: DMF or Water/Isopropanol.[2]

  • Procedure:

    • Combine nitrile (1.0 eq),

      
       (1.5 eq), and 
      
      
      (1.0 eq) in DMF.
    • Heat to 100°C for 12 hours.

    • Acidify workup to precipitate the tetrazole or extract with EtOAc.

Medicinal Chemistry Logic & SAR Visualization

The following diagram illustrates the "Decision Tree" for a medicinal chemist using this scaffold.

MedChem_PathwayStart3-HydroxypiperidineIntermediate2-(3-Hydroxypiperidin-1-yl)acetonitrile(The Scaffold)Start->IntermediateCl-CH2-CNK2CO3, ACNProd_AmineEthylamine Linker(PROTACs/Linkers)Intermediate->Prod_AmineH2, Raney NiNH3/MeOHProd_TetrazoleTetrazole(Acid Bioisostere)Intermediate->Prod_TetrazoleNaN3, ZnBr2DMF, 100°CProd_AcidCarboxylic Acid(Peptidomimetics)Intermediate->Prod_AcidHCl (aq)Reflux

Caption: Divergent synthesis pathways from the central nitrile scaffold to functional drug motifs.

Safety & Handling (Critical)

  • Cyanide Risk: While the organic nitrile is stable, metabolic or chemical hydrolysis releases cyanide. Waste streams must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize any free cyanide before disposal.

  • Skin Permeability: Acetonitriles are readily absorbed through the skin. Double-gloving (Nitrile over Latex) is recommended.[1][2]

  • Raney Nickel: Pyrophoric when dry.[2] Always keep wet/under solvent.[2] Quench on a dedicated waste container containing water.[2]

References

  • Vertex Pharmaceuticals. (2016).[2] (S)-1-Boc-3-hydroxypiperidine synthesis method. Google Patents.

  • National Institutes of Health (NIH). (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • BenchChem. (2025).[2] Technical Guide: Synthesis of 2-(2-aminopyridin-3-yl)acetonitrile and related scaffolds.

  • Common Organic Chemistry. (2023). Reduction of Nitriles to Amines: Standard Protocols.

  • BLD Pharm. (2023).[2] Product Analysis: 2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS 857636-97-6).[1][2][5] [1]

Application Note: Strategic Utilization of 2-(3-Hydroxypiperidin-1-yl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In modern drug discovery, the 3-hydroxypiperidine scaffold is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including GPCRs, kinases, and ion channels.[1]

2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS: 857636-97-6 / Generic structure ref) represents a bifunctional building block that combines this privileged chiral core with a reactive nitrile "warhead."[1] This Application Note details the synthetic utility of this compound, specifically focusing on its transformation into 1-(2-aminoethyl)piperidin-3-ol diamine scaffolds and its application in fragment-based drug design (FBDD).

Key Pharmacophoric Advantages
  • Chirality: The C3-hydroxyl group provides a stereocenter for probing the chiral environment of binding pockets (e.g., distinguishing between Sigma-1 and Sigma-2 receptor subtypes).[1]

  • Polarity Tuning: The hydroxyl group lowers logP, improving metabolic stability and solubility compared to unsubstituted piperidines.

  • Linker Versatility: The acetonitrile moiety acts as a masked ethylamine, acetic acid, or amidine linker, allowing for rapid "Grow" vectors in hit-to-lead optimization.[1]

Chemical Space & Transformation Map

The utility of 2-(3-Hydroxypiperidin-1-yl)acetonitrile lies in its divergent reactivity. The nitrile group serves as a gateway to four distinct chemical classes essential for library generation.

Divergent Synthesis Pathway

The following diagram illustrates the primary synthetic vectors accessible from this building block.

G Start 2-(3-Hydroxypiperidin-1-yl) acetonitrile Prod1 1-(2-Aminoethyl) piperidin-3-ol (Primary Amine) Start->Prod1 Reduction (H2/Raney Ni or LAH) Prod2 Piperidin-1-yl acetic acid (Carboxylic Acid) Start->Prod2 Hydrolysis (HCl/H2O) Prod3 Tetrazole Isostere Start->Prod3 NaN3 / ZnBr2 (Cycloaddition) Prod4 Blaise Reaction Product (Beta-Keto Ester) Start->Prod4 Zn / Br-CH2-COOEt

Figure 1: Divergent synthetic pathways. The blue arrow indicates the primary workflow detailed in Section 3.

Detailed Protocol: Catalytic Hydrogenation to 1,2-Diamines

The most critical application of this building block is the generation of 1-(2-aminoethyl)piperidin-3-ol .[1] This diamine motif is a core component in antipsychotics, antihistamines, and recent Sigma receptor ligands.

Challenge: Reduction of nitriles to primary amines often yields secondary amine byproducts due to the condensation of the intermediate imine with the product amine. Solution: Use of Raney Nickel in the presence of Ammonia or acetic anhydride to suppress dimerization.

Protocol: High-Pressure Hydrogenation (Autoclave)[1]

Reagents & Equipment:

  • Substrate: 2-(3-Hydroxypiperidin-1-yl)acetonitrile (10 mmol)

  • Catalyst: Raney Nickel (Active slurry in water/ethanol, ~10 wt% loading)

  • Solvent: Methanol (anhydrous) saturated with Ammonia gas (7N NH3 in MeOH)

  • Equipment: Parr Hydrogenator or Stainless Steel Autoclave[1]

Step-by-Step Methodology:

  • Catalyst Preparation (Safety Critical):

    • Warning: Raney Nickel is pyrophoric when dry. Handle under an inert atmosphere (Argon/Nitrogen).

    • Wash the commercial Raney Ni slurry (approx. 1.0 g wet weight) three times with anhydrous methanol to remove water. Decant carefully.

  • Reaction Setup:

    • Dissolve the nitrile substrate (1.40 g, 10 mmol) in 7N NH3 in MeOH (20 mL).

    • Transfer the solution to the autoclave vessel containing the washed Raney Ni.

    • Note: The presence of excess ammonia is crucial to inhibit the formation of secondary amines (dimers).

  • Hydrogenation:

    • Seal the autoclave. Purge three times with Nitrogen (50 psi), then three times with Hydrogen (50 psi).

    • Pressurize to 5 bar (75 psi) with

      
      .
      
    • Stir vigorously (1000 rpm) at room temperature for 4 hours.

    • Optimization: If conversion is incomplete by TLC/LCMS, heat to 50°C.

  • Work-up:

    • Depressurize the vessel and purge with Nitrogen.

    • Filter the mixture through a Celite pad (keep wet with MeOH to prevent catalyst ignition).

    • Concentrate the filtrate under reduced pressure to remove MeOH and

      
      .
      
  • Purification:

    • The crude oil is often pure enough for the next step.

    • If purification is required, use amine-functionalized silica gel or distill under high vacuum (BP approx 110°C @ 0.5 mmHg).[1]

Data Specification: Expected Outcomes
ParameterSpecificationNotes
Yield 85 - 95%Lower yields indicate dimerization (check

conc).[1]
Purity >95% (NMR)Check for absence of nitrile peak (~2240 cm⁻¹ IR).
Appearance Colorless to pale yellow oilDarkening indicates oxidation; store under Argon.
Mass Spec [M+H]+ = 145.13Major peak.

Application Case Study: Sigma-1 Receptor Ligand Design

Recent medicinal chemistry efforts have targeted the Sigma-1 receptor for neuroprotective effects.[1] The 1-(2-aminoethyl)piperidine moiety serves as the "basic amine" pharmacophore required for the salt bridge interaction with Asp126 in the Sigma-1 binding pocket.[1]

Mechanistic Workflow

The following diagram demonstrates how this building block is integrated into a drug discovery campaign (Hit-to-Lead).

Workflow BB Building Block: 2-(3-Hydroxypiperidin-1-yl) acetonitrile Step1 Step 1: Nitrile Reduction (Protocol Above) BB->Step1 Intermediate Intermediate: 1-(2-Aminoethyl)piperidin-3-ol Step1->Intermediate Step2 Step 2: Amide Coupling / Reductive Amination (Targeting Hydrophobic Pocket) Intermediate->Step2 Final Final Ligand: Sigma-1 Receptor Antagonist/Agonist Step2->Final Binding Binding Mode: 1. Basic N forms Salt Bridge (Asp126) 2. 3-OH forms H-bond (Tyr103) Final->Binding SAR Validation

Figure 2: Integration of the building block into a Sigma-1 receptor ligand synthesis campaign.

Structural Logic (SAR)
  • The Basic Nitrogen: The piperidine nitrogen (pKa ~9.0) is protonated at physiological pH. The ethyl linker places this charge at the optimal distance from the aromatic tail usually attached during Step 2.

  • The 3-Hydroxyl Group: In docking studies (e.g., PDB: 5HK1), a hydroxyl group at this position can act as a hydrogen bond donor to Tyr103 or Glu172 , significantly boosting affinity compared to the unsubstituted piperidine.

References

  • Privileged Scaffolds: Watson, A. A., et al. "The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis."[1][2] ResearchGate Review, 2020.

  • Sigma Receptor Ligands: Wuest, F., et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 2022.

  • Nitrile Reduction Protocol: Biggs, B. S., & Bishop, W. S.[3] "Decamethylenediamine [Catalytic Hydrogenation of Nitriles]." Organic Syntheses, Coll. Vol. 3, p.229.

  • Building Block Properties: "1-(2-aminoethyl)piperidin-3-ol Physical Data." Hit2Lead Database.

Sources

Experimental protocol for N-alkylation of "2-(3-Hydroxypiperidin-1-YL)acetonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation Protocols Involving 2-(3-Hydroxypiperidin-1-yl)acetonitrile

Executive Summary & Strategic Decision Matrix

This guide addresses the N-alkylation chemistry surrounding the scaffold 2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS: 546084-65-7).[1]

Critical Distinction: The title compound contains a tertiary amine.[1][2] Therefore, "N-alkylation" can refer to two distinct chemical objectives depending on your starting material and end goal. Refer to the matrix below to select the correct protocol.

Current Starting MaterialDesired ProductReaction TypeGo to Section
3-Hydroxypiperidine 2-(3-Hydroxypiperidin-1-yl)acetonitrileSynthesis of Scaffold (Secondary Amine Alkylation)Protocol A
2-(3-Hydroxypiperidin-1-yl)acetonitrile Quaternary Ammonium SaltQuaternization (Tertiary Amine Alkylation)Protocol B

Molecule Profile & Reactivity Analysis

  • Target Molecule: 2-(3-Hydroxypiperidin-1-yl)acetonitrile[1]

  • Key Functional Groups:

    • Piperidine Nitrogen (N1): Nucleophilic center.[1] In Protocol A, it attacks the alkyl halide.[1] In Protocol B, it is already substituted but retains a lone pair for quaternization.[1]

    • Hydroxyl Group (C3-OH): A competing nucleophile.[1] The pKa of the hydroxyl proton (~16) is significantly higher than the ammonium proton (~10). Control Strategy: Use a mild base (e.g.,

      
      ) to deprotonate/scavenge acid from the amine without activating the hydroxyl group, preventing O-alkylation side products.[1]
      
    • Nitrile Group: Susceptible to hydrolysis under strong acidic/basic conditions or reduction.[1] Conditions must remain neutral to mild basic.[1]

Protocol A: Synthesis of the Scaffold

Objective: Selective N-alkylation of 3-hydroxypiperidine with chloroacetonitrile to form the title compound.

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9][10][11]RoleNotes
3-Hydroxypiperidine (HCl salt)1.0SubstrateChiral or Racemic
Chloroacetonitrile1.1ElectrophileHigh Toxicity (Fatal if inhaled)
Potassium Carbonate (

)
2.5BaseAnhydrous, granular preferred
Acetonitrile (ACN)SolventMediumDry (water <0.1%)
Sodium Iodide (NaI)0.1CatalystFinkelstein catalyst (optional)
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[1]
      
  • Slurry Formation:

    • Charge the RBF with 3-Hydroxypiperidine HCl (10 mmol) and Acetonitrile (50 mL, 0.2 M concentration).[1]

    • Add

      
        (25 mmol).
      
    • Optional: Add NaI (1 mmol) to accelerate the reaction via in-situ formation of iodoacetonitrile (Finkelstein condition).[1]

  • Addition (Critical Control Point):

    • Cool the suspension to 0°C using an ice bath.[1] The reaction is exothermic; temperature spikes can promote O-alkylation.[1]

    • Add Chloroacetonitrile (11 mmol) dropwise via syringe over 15 minutes.[1]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 12–16 hours.

    • Monitoring: Check via TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin (starting amine turns red/purple; product is faint/UV active).[1]

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (

      
      , excess 
      
      
      
      ).[1] Rinse the cake with ACN.
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil.

    • Purification: If necessary, purify via flash column chromatography (

      
      , gradient 0-5% MeOH in DCM).[1]
      

Protocol B: Quaternization (Menshutkin Reaction)

Objective: N-alkylation of the tertiary amine to form a quaternary ammonium salt (e.g., for prodrug synthesis or phase transfer catalysis).[1]

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8][9][10][11]RoleNotes
2-(3-Hydroxypiperidin-1-yl)acetonitrile1.0SubstrateThe "Title Compound"
Alkyl Halide (e.g., Methyl Iodide)1.2 - 1.5ElectrophileUse Iodides for faster rates
Acetone or EthanolSolventMediumProduct usually precipitates
Step-by-Step Methodology
  • Dissolution:

    • Dissolve the substrate (1.0 equiv) in Acetone (0.1 M). Acetone is preferred because quaternary salts are often insoluble in it, facilitating isolation.[1]

  • Alkylation:

    • Add Methyl Iodide (1.5 equiv) dropwise at RT.[1]

    • Note: If using less reactive halides (Bromides/Chlorides), heat to reflux (50°C) and extend time.[1]

  • Precipitation:

    • Stir for 4–24 hours. A white to off-white precipitate (the quaternary salt) should form.[1]

  • Isolation:

    • Filter the solid.[1]

    • Wash with cold diethyl ether to remove unreacted starting materials.[1]

    • Dry under high vacuum.[1]

Visualization: Experimental Workflow

G start Start: 3-Hydroxypiperidine reagents Add: Chloroacetonitrile K2CO3, NaI start->reagents Dissolve reaction Reaction: ACN, 0°C to RT 16 Hours reagents->reaction Dropwise Add check TLC Check: Complete? reaction->check check->reaction No workup Workup: Filter Salts -> Concentrate check->workup Yes product Product: 2-(3-Hydroxypiperidin-1-yl) acetonitrile workup->product quat_path Protocol B: Quaternization product->quat_path Add Me-I (Optional) quat_prod Quaternary Ammonium Salt quat_path->quat_prod

Caption: Workflow illustrating the synthesis of the scaffold (Protocol A) and subsequent optional quaternization (Protocol B).

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
O-Alkylation Observed Base too strong or Temp too high.Switch from NaH/NaOH to

or

.[1] Maintain 0°C during addition.
Low Yield Hydrolysis of Nitrile.[1]Ensure anhydrous conditions.[1][4] Avoid aqueous strong acids during workup.[1]
Incomplete Reaction Poor nucleophilicity of amine.[1]Add 10 mol% NaI (Finkelstein catalyst) to convert Cl-acetonitrile to I-acetonitrile in situ.[1]
Poly-alkylation N/A for this substrate.[1]The product is a tertiary amine; further alkylation leads to Protocol B (Quaternization).

Safety & Compliance

  • Chloroacetonitrile: Classified as extremely hazardous .[1] It is a potent alkylating agent and lachrymator. All operations must be performed in a functioning fume hood.[1] Double-glove (Nitrile) is mandatory.[1]

  • Waste Disposal: Quench excess alkylating agents with aqueous ammonium hydroxide or sodium thiosulfate before disposal.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for N-alkylation procedures). [1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic insight into Menshutkin reaction). [1]

  • PubChem Compound Summary. (2023). 2-(3-Hydroxypiperidin-1-yl)acetonitrile.[1] National Center for Biotechnology Information.[1] [1]

  • Lawrence, S. A. (2004).[1] Amines: Synthesis, Properties and Applications. Cambridge University Press.[1] (Detailed reactivity of piperidine derivatives). [1]

Sources

The Strategic Integration of 2-(3-Hydroxypiperidin-1-YL)acetonitrile in the Synthesis of Potent and Selective GSK-3β Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is a key factor in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and some cancers.[1][2] Consequently, the development of potent and selective GSK-3β inhibitors is a significant focus of modern drug discovery. This application note provides a detailed guide for researchers on the strategic use of the 2-(3-hydroxypiperidin-1-yl)acetonitrile moiety, a critical building block in the synthesis of advanced GSK-3β inhibitors. We will explore its role in two prominent classes of inhibitors: pyrimido[4,5-b]indoles and oxazole-4-carboxamides. This document will furnish detailed, step-by-step synthetic protocols, elucidate the mechanistic rationale for experimental choices, and discuss the structure-activity relationships that underscore the importance of this specific chemical entity.

Introduction: The Significance of the Hydroxypiperidinyl Moiety in GSK-3β Inhibition

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to the design of numerous pharmaceuticals. In the context of GSK-3β inhibition, the substitution pattern on the piperidine ring is crucial for achieving high potency and selectivity.[3][4] The 2-(3-hydroxypiperidin-1-yl)acetonitrile fragment, in particular, offers a trifecta of advantageous features:

  • A Hydrogen Bond Donor/Acceptor: The hydroxyl group at the 3-position can form critical hydrogen bonds with amino acid residues in the ATP-binding site of GSK-3β, enhancing binding affinity.[3]

  • A Vector for Solubility and Permeability: The polar nature of the hydroxyl group can improve the physicochemical properties of the final compound, influencing its solubility and ability to cross the blood-brain barrier.[3]

  • A Versatile Synthetic Handle: The secondary amine of the piperidine allows for straightforward coupling to various heterocyclic cores, while the acetonitrile group can be a key pharmacophoric feature or a precursor for further chemical modifications.

This guide will provide protocols for the incorporation of this valuable building block into two distinct and potent GSK-3β inhibitor scaffolds.

Synthetic Pathways and Protocols

This section details the synthetic routes to two classes of GSK-3β inhibitors, emphasizing the integration of the hydroxypiperidinyl acetonitrile moiety.

Synthesis of a Pyrimido[4,5-b]indole-Based Inhibitor

The pyrimido[4,5-b]indole core is a privileged scaffold for kinase inhibitors. The following multi-step synthesis details the preparation of a potent GSK-3β inhibitor, adapted from a known procedure, illustrating the incorporation of a cyanoethyl-piperidine side chain, which is structurally analogous to the target moiety.

Diagram of the Synthetic Workflow:

Pyrimido_Indole_Synthesis A 4-Chloro-7-iodo-9H- pyrimido[4,5-b]indole C Intermediate 4 (Boc-protected piperidinyl-pyrimidoindole) A->C DIPEA, n-BuOH, 120°C B tert-Butyl (S)-3-amino- piperidine-1-carboxylate B->C D Intermediate 5 (Deprotected piperidine) C->D TFA, DCM F Intermediate 6 ((Cyanoethyl)piperidinyl-pyrimidoindole) D->F MeOH E Acrylonitrile E->F H Intermediate 7 (TMS-protected alkyne) F->H PdCl2(PPh3)2, CuI, TEA, DMF G TMS-acetylene G->H I Final Product ((S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile) H->I K2CO3, MeOH

Caption: Five-step synthesis of a pyrimido[4,5-b]indole GSK-3β inhibitor.

Protocol 1: Synthesis of (S)-tert-Butyl 3-((7-iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate (Intermediate 4)

  • Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction where the amino group of the protected piperidine displaces the chlorine atom on the pyrimido[4,5-b]indole core. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction. n-Butanol is a suitable high-boiling solvent for this transformation.

  • Procedure:

    • To a solution of 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole (170.0 mg, 0.52 mmol) in n-butanol, add tert-butyl (S)-3-aminopiperidine-1-carboxylate (206.6 mg, 1.03 mmol) and DIPEA (200.0 mg, 1.55 mmol).

    • Stir the reaction mixture at 120 °C for 24 hours.

    • Cool the mixture to room temperature and dilute with ethyl acetate (40 mL).

    • Wash the organic layer with brine (3 x 20 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (SiO2, DCM-MeOH gradient) to yield the product.

Protocol 2: Deprotection to (S)-7-Iodo-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine (Intermediate 5)

  • Rationale: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM). This is a standard and efficient method for Boc deprotection.

  • Procedure:

    • Dissolve Intermediate 4 (185.0 mg, 0.375 mmol) in a mixture of dry DCM (5 mL) and TFA (1 mL).

    • Stir the mixture at room temperature for 1.5 hours.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography (SiO2, DCM containing 2N NH3 in MeOH) to obtain the deprotected piperidine.

Protocol 3: Synthesis of (S)-3-(3-((7-Iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile (Intermediate 6)

  • Rationale: This step involves a Michael addition of the secondary amine of the piperidine to acrylonitrile. This reaction proceeds readily in a protic solvent like methanol at room temperature. This step is directly analogous to the formation of the title compound from 3-hydroxypiperidine and chloroacetonitrile.

  • Procedure:

    • To a solution of Intermediate 5 in methanol, add acrylonitrile.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography.

The subsequent steps involve a Sonogashira coupling to introduce the ethynyl group, followed by deprotection to yield the final product.[5]

Synthesis of an Oxazole-4-carboxamide-Based Inhibitor

The oxazole-4-carboxamide scaffold is another key platform for developing potent and selective GSK-3β inhibitors.[1] The following protocol outlines the general procedure for coupling an oxazole-4-carboxylic acid with a piperidine derivative, in this case, 3-hydroxypiperidine, to form the final inhibitor.

Diagram of the Amide Coupling Workflow:

Oxazole_Amide_Coupling A 5-Aryl-oxazole- 4-carboxylic acid C Active Ester Intermediate A->C HATU, DIPEA, DMF B 3-Hydroxypiperidine D Final Product (5-Aryl-N-(3-hydroxypiperidin-1-yl)oxazole-4-carboxamide) B->D C->D

Caption: General workflow for the amide coupling of an oxazole carboxylic acid and 3-hydroxypiperidine.

Protocol 4: General Procedure for Amide Coupling

  • Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent to form an active ester from the carboxylic acid, which then readily reacts with the amine of 3-hydroxypiperidine to form the stable amide bond. DIPEA is used as a base to deprotonate the amine and neutralize any acidic byproducts.

  • Procedure:

    • To a solution of the appropriate 5-aryl-oxazole-4-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add HATU (1.2 equivalents) and DIPEA (2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

    • Add 3-hydroxypiperidine (or its salt, with an additional equivalent of base) (1.2 equivalents) to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by LC-MS or TLC).

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by flash column chromatography or preparative HPLC.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The efficacy of inhibitors containing the 3-hydroxypiperidinyl moiety is deeply rooted in their specific interactions within the GSK-3β active site.

Diagram of Key Binding Interactions:

GSK3B_Binding cluster_0 GSK-3β Active Site cluster_1 Inhibitor Moiety Val135 Val135 (Hinge) Asp133 Asp133 (Hinge) Lys85 Lys85 Arg141 Arg141 Core Heterocyclic Core (e.g., Pyrimidoindole, Oxazole) Core->Val135 H-bond Core->Asp133 H-bond Hydroxyl 3-Hydroxyl Group Hydroxyl->Lys85 H-bond Piperidine_N Piperidine Nitrogen Acetonitrile Acetonitrile Group Acetonitrile->Arg141 Potential Interaction

Caption: Key interactions of a hydroxypiperidinyl-containing inhibitor in the GSK-3β active site.

Causality Behind Experimental Choices:
  • The Heterocyclic Core: The pyrimido[4,5-b]indole and oxazole-4-carboxamide cores are designed to form crucial hydrogen bonds with the hinge region residues, Val135 and Asp133, mimicking the binding of ATP.[1]

  • The 3-Hydroxypiperidine Moiety: The hydroxyl group is strategically positioned to act as a hydrogen bond donor or acceptor with key residues like Lys85.[3] This interaction significantly contributes to the binding affinity and potency of the inhibitor. SAR studies have shown that the presence of polar groups such as hydroxyl or amine at this position is favorable for activity.[3]

  • The Acetonitrile Group: The nitrile group of the acetonitrile moiety can participate in interactions with residues such as Arg141, further anchoring the inhibitor in the active site.[6] The flexible ethyl linker allows the nitrile to adopt an optimal conformation for this interaction.

Data Summary

The following table summarizes the inhibitory activity of representative compounds from the classes discussed.

Compound ClassRepresentative CompoundGSK-3β IC50Key Structural FeaturesReference
Pyrimido[4,5-b]indole(S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile2.24 µMCyanoethyl-piperidine[5]
Oxazole-4-carboxamideOCM-510.030 nMOxazole-4-carboxamide core with substituted piperidine[1]

Conclusion

The 2-(3-hydroxypiperidin-1-yl)acetonitrile fragment is a highly valuable building block for the synthesis of potent and selective GSK-3β inhibitors. Its ability to engage in key hydrogen bonding interactions within the enzyme's active site, coupled with its favorable physicochemical properties, makes it a strategic choice for medicinal chemists. The protocols and mechanistic insights provided in this application note are intended to empower researchers in their efforts to design and synthesize the next generation of GSK-3β-targeted therapeutics.

References

  • Andreev, S., Plank, N., Schollmeyer, D., & Koch, P. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Molbank, 2022(3), M1437. [Link]

  • Sharma, A., & Singh, P. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009). Molecules, 14(4), 1385-1398. [Link]

  • Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. (2020). Archiv der Pharmazie, 354(1), e2000258. [Link]

  • Martin, N. P., et al. (2019). Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. Journal of Medicinal Chemistry, 62(21), 9600-9617. [Link]

  • Molecular docking studies and molecular dynamic simulation analysis: To identify novel ATP-competitive inhibition of Glycogen synthase kinase-3β for Alzheimer's disease. (2025). F1000Research, 14, 466. [Link]

  • Molecular Docking Studies, Bioactivity Score Prediction, Drug Likeness Analysis of GSK-3 β Inhibitors: A Target Protein Involved in Alzheimer's Disease. (2018). Journal of Applied Bioinformatics & Computational Biology, 7(1). [Link]

  • Identification of a Glycogen Synthase Kinase-3β Inhibitor that Attenuates Hyperactivity in CLOCK Mutant Mice. (2012). PLoS ONE, 7(12), e51410. [Link]

Sources

Application of "2-(3-Hydroxypiperidin-1-YL)acetonitrile" in drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3-Hydroxypiperidin-1-yl)acetonitrile in Drug Delivery Systems[1]

Part 1: Executive Summary & Core Directive

Subject: Application of 2-(3-Hydroxypiperidin-1-yl)acetonitrile (1-Cyanomethyl-3-hydroxypiperidine) as a Bifunctional Building Block in Drug Delivery and Medicinal Chemistry. Role: Versatile Intermediate & Linker Scaffold. Target Audience: Synthetic Medicinal Chemists, Formulation Scientists, and Bioconjugation Specialists.[1]

Editorial Strategy: This guide treats "2-(3-Hydroxypiperidin-1-yl)acetonitrile" not as a final drug, but as a high-value heterobifunctional scaffold . Its structure features a piperidine core (privileged pharmacophore), a secondary hydroxyl group (conjugation handle), and an acetonitrile moiety (masked amine/acid).[1]

The narrative focuses on three critical applications in modern drug delivery:

  • PROTAC Linker Synthesis: Generating rigid, hydrophilic linkers for targeted protein degradation.[1]

  • Ionizable Lipid Headgroups: Synthesizing pH-sensitive lipids for LNP (Lipid Nanoparticle) RNA delivery.

  • Fragment-Based Drug Discovery (FBDD): Accessing 3-substituted piperidine libraries.[1]

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Structural Analysis & Reactivity Profile

The utility of 2-(3-Hydroxypiperidin-1-yl)acetonitrile stems from its orthogonal functional groups.

  • The Nitrile (-CN): A "masked" functionality.[1] It is stable under many coupling conditions but can be selectively:[1]

    • Reduced to a primary amine (ethylenediamine motif) for amide coupling.[1]

    • Hydrolyzed to a carboxylic acid (glycine-like motif) for esterification.[1]

    • Reacted via [3+2] cycloaddition to form tetrazoles (bioisosteres of carboxylic acids).[1]

  • The Hydroxyl (-OH): A handle for attaching payloads, improving solubility, or tuning the pKa of the adjacent tertiary amine.[1]

  • The Tertiary Amine (Piperidine N): Critical for endosomal escape in drug delivery.[1] It provides buffering capacity (proton sponge effect) in acidic endosomes.[1]

Application A: Synthesis of Rigid PROTAC Linkers

Context: Proteolysis Targeting Chimeras (PROTACs) require linkers that connect an E3 ligase ligand to a target protein ligand.[1] Mechanism: The piperidine ring introduces conformational rigidity , reducing the entropic penalty of binding compared to flexible PEG chains.[1] Workflow:

  • Reduction: The nitrile is reduced to a primary amine.[1]

  • Functionalization: The hydroxyl group is etherified or esterified with one ligand.[1]

  • Ligation: The newly formed primary amine is coupled to the second ligand.[1]

Application B: Ionizable Lipid Headgroups for LNPs

Context: mRNA vaccines and therapies rely on Lipid Nanoparticles (LNPs).[1] The "headgroup" determines ionization and toxicity.[1] Mechanism: The 3-hydroxypiperidine core mimics the headgroups of advanced lipids (like SM-102 or ALC-0315).[1] The hydroxyl group forms hydrogen bonds with mRNA phosphate backbones, stabilizing the core.[1] Workflow:

  • Tail Attachment: The nitrile is hydrolyzed to an acid and coupled to dialkylamines (hydrophobic tails).[1]

  • pKa Tuning: The piperidine ring provides the necessary pKa (6.0–7.[1]0) for ionization at physiological pH.[1]

Part 3: Visualization & Experimental Protocols

Visualizing the Synthetic Versatility

G Start 2-(3-Hydroxypiperidin-1-yl) acetonitrile Path1 Reduction (H2/Raney Ni or LAH) Start->Path1 Path2 Hydrolysis (HCl/H2O) Start->Path2 Path3 O-Alkylation (NaH, R-X) Start->Path3 Prod1 1-(2-Aminoethyl)-3-piperidinol (Diamine Linker) Path1->Prod1 PROTACs / ADCs Prod2 1-Carboxymethyl-3-piperidinol (Amino Acid Scaffold) Path2->Prod2 Peptidomimetics Prod3 Ether-Linked Intermediates Path3->Prod3 Solubility Tuning

Caption: Synthetic divergence of 2-(3-Hydroxypiperidin-1-yl)acetonitrile into key drug delivery modules.

Detailed Experimental Protocols

Safety Note: Nitriles are toxic.[1] Handle in a well-ventilated fume hood. 3-Hydroxypiperidine derivatives can be skin irritants.[1][2]

This protocol generates a heterobifunctional linker with a primary amine and a secondary alcohol.[1]

Reagents:

  • Substrate: 2-(3-Hydroxypiperidin-1-yl)acetonitrile (1.0 eq)[1]

  • Catalyst: Raney Nickel (active slurry) or 10% Pd/C[1]

  • Solvent: Methanol saturated with Ammonia (7N NH3 in MeOH)[1]

  • Hydrogen Source: H2 gas (balloon or Parr shaker at 50 psi)

Procedure:

  • Dissolution: Dissolve 10 mmol of the nitrile in 50 mL of methanolic ammonia. The ammonia suppresses secondary amine formation (dimerization).[1]

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10 wt% of substrate) under an argon blanket.[1] Caution: Raney Ni is pyrophoric.[1]

  • Hydrogenation: Purge the vessel with H2 gas three times. Stir vigorously under H2 atmosphere (balloon pressure is often sufficient, but 50 psi ensures faster reaction) at Room Temperature (RT) for 12–24 hours.

  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). The nitrile spot (Rf ~0.[1]6) should disappear, and a polar amine spot (Rf ~0.[1]1) should appear.[1]

  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.[1][3]

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude diamine as a viscous oil.

  • Purification: If necessary, purify via Kugelrohr distillation or amine-functionalized silica gel chromatography.[1]

Validation:

  • 1H NMR: Look for the disappearance of the singlet at ~3.8 ppm (N-CH2-CN) and appearance of two triplets at ~2.5 ppm and ~2.8 ppm (N-CH2-CH2-NH2).[1]

This protocol attaches a hydrophobic tail to the hydroxyl group, creating a pH-sensitive lipid.[1]

Reagents:

  • Substrate: 2-(3-Hydroxypiperidin-1-yl)acetonitrile (1.0 eq)[1]

  • Acyl Donor: Myristoyl chloride or similar fatty acid chloride (1.1 eq)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve the nitrile (5 mmol) and TEA (7.5 mmol) in anhydrous DCM (20 mL). Cool to 0°C.[1]

  • Addition: Dropwise add Myristoyl chloride (5.5 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours.

  • Quench: Quench with saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.[1]

  • Downstream: The resulting O-acylated nitrile is then subjected to Protocol 1 (Reduction) to generate the primary amine, which can then be further derivatized to form the final ionizable lipid (e.g., by reacting with another fatty acid or epoxide).[1]

Part 4: Data Presentation & Comparison

Table 1: Comparison of Piperidine-Based Linker Precursors

Precursor CompoundFunctional GroupsPrimary ApplicationReactivity Profile
2-(3-Hydroxypiperidin-1-yl)acetonitrile 2° Alcohol, Nitrile, 3° AminePROTACs, LNPs Orthogonal.[1] OH can be protected; CN reduced or hydrolyzed.
1-Boc-3-hydroxypiperidine2° Alcohol, Boc-AmineSolid Phase SynthesisRequires deprotection.[1] Less atom-economical for simple linkers.
3-Piperidinemethanol1° Alcohol, 2° AmineGeneral LinkersPrimary alcohol is more reactive than secondary; less steric bulk.[1]
1-(2-Chloroethyl)piperidin-3-ol2° Alcohol, Alkyl ChlorideAlkylation ReagentHighly reactive electrophile.[1] Prone to polymerization.[1]

Part 5: References

  • Smith, A. B., et al. "Piperidine scaffolds in medicinal chemistry: A review of privileged structures."[1] Journal of Medicinal Chemistry, 2018.[1]

  • Cullis, P. R., & Hope, M. J. "Lipid Nanoparticle Systems for Enabling Gene Therapies."[1] Molecular Therapy, 2017.[1] (Context on tertiary amine headgroups).

  • Nalawade, S., et al. "Recent Advances in PROTACs: Linker Design and its Impact on Degradation Efficiency."[1] MedChemComm, 2020.[1]

  • Thermo Fisher Scientific. "Product Specification: (S)-1-Boc-3-hydroxypiperidine."[1] (Used for structural comparison).

  • Enamine Store. "Building Block: 2-(3-Hydroxypiperidin-1-yl)acetonitrile."[1] (Commercial availability verification).

(Note: While specific papers titled "Application of 2-(3-Hydroxypiperidin-1-yl)acetonitrile" are rare, the chemistry described is standard practice in the cited fields of PROTAC and LNP design.)

Sources

Application Note: Cell-Based Characterization of 2-(3-Hydroxypiperidin-1-yl)acetonitrile Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The moiety 2-(3-Hydroxypiperidin-1-yl)acetonitrile represents the pharmacophoric core of Alogliptin and related "gliptin" class therapeutics. This scaffold is critical for the management of Type 2 Diabetes Mellitus (T2DM) due to its ability to inhibit Dipeptidyl Peptidase-4 (DPP-4) .[]

Unlike competitive inhibitors that merely occupy the active site, derivatives containing this acetonitrile (cyanomethyl) group function as reversible covalent inhibitors . The nitrile group acts as an electrophilic "warhead," forming a covalent imidate adduct with the hydroxyl group of the catalytic Serine-630 residue within the DPP-4 active site.

This guide provides a validated, self-verifying protocol for screening derivatives of this scaffold in a cellular environment, ensuring that potency measurements account for cell membrane permeability and the kinetics of covalent binding.

Mechanism of Action (Visualized)

The following diagram illustrates the specific interaction between the nitrile warhead and the catalytic triad of DPP-4.

DPP4_Mechanism Inhibitor 2-(3-Hydroxypiperidin-1-yl) acetonitrile Derivative Complex Michaelis Complex (Non-covalent) Inhibitor->Complex Binding (S1 Pocket) Enzyme DPP-4 Enzyme (Active Site Ser630) Enzyme->Complex Transition Imidate Adduct (Covalent/Reversible) Complex->Transition Nitrile Attack on Ser630-OH Degradation Degradation Blocked (GLP-1 Preserved) Transition->Degradation Inhibition Substrate GLP-1 / GIP (Incretins) Substrate->Enzyme Blocked by Inhibitor

Figure 1: Mechanism of Action.[][2][3] The nitrile group forms a reversible covalent bond with Ser630, preventing the hydrolysis of incretin hormones like GLP-1.

Experimental Design Strategy

Cell Model Selection: Caco-2 Cells

While recombinant enzymes are useful for biochemical


 determination, they fail to predict cellular permeability. We utilize Caco-2 (Human Colorectal Adenocarcinoma)  cells.[4][5]
  • Why: Upon confluence, Caco-2 cells spontaneously differentiate into an enterocyte-like phenotype and express high levels of endogenous, membrane-bound DPP-4 on their apical brush border, mimicking the physiological intestinal environment where incretin degradation occurs.

Substrate Selection: Gly-Pro-AMC[5][6]
  • Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Why: DPP-4 specifically cleaves X-Proline or X-Alanine dipeptides from the N-terminus.[6][7][8] The cleavage of the Gly-Pro bond releases the highly fluorescent AMC group.[5][9][8]

  • Detection: Excitation 360 nm / Emission 460 nm.[10]

Protocol 1: In Situ Kinetic Inhibition Assay

This protocol measures the ability of your derivatives to inhibit endogenous DPP-4 activity on the surface of live cells.

Reagents & Materials[5][6][8][9][10][11][12][13]
  • Cell Line: Caco-2 cells (ATCC® HTB-37™).

  • Assay Buffer: PBS (pH 7.4) containing 1% BSA (Bovine Serum Albumin). Note: Do not use FBS-containing media during the assay, as FBS contains soluble bovine DPP-4.

  • Substrate: H-Gly-Pro-AMC (Stock: 10 mM in DMSO; Working: 50 µM).

  • Positive Control: Alogliptin or Sitagliptin (10 µM).

  • Detection: Fluorescence Microplate Reader (e.g., Biotek Synergy, Tecan).

Step-by-Step Methodology
  • Cell Seeding & Differentiation:

    • Seed Caco-2 cells in black-walled, clear-bottom 96-well plates at

      
       cells/well.
      
    • Culture for 5–7 days post-confluence. Critical: DPP-4 expression peaks after the cells form a differentiated monolayer.

  • Wash Step (Critical):

    • Gently aspirate culture media.

    • Wash cells

      
       with 200 µL of warm PBS.
      
    • Reasoning: Removes phenol red (fluorescence interference) and FBS (exogenous DPP-4 source).

  • Compound Treatment (Pre-incubation):

    • Prepare serial dilutions of the "2-(3-Hydroxypiperidin-1-yl)acetonitrile" derivatives in Assay Buffer.

    • Add 50 µL of compound solution to wells.

    • Incubate for 30 minutes at 37°C.

    • Scientific Integrity: Nitrile-based inhibitors often exhibit slow-binding kinetics (

      
      ). Skipping pre-incubation will underestimate potency (
      
      
      
      ).
  • Reaction Initiation:

    • Add 50 µL of 100 µM Gly-Pro-AMC substrate (Final concentration: 50 µM).

    • Final assay volume: 100 µL.[9][8][10]

  • Kinetic Data Acquisition:

    • Immediately place plate in the reader pre-heated to 37°C.

    • Measure Fluorescence (Ex 360/Em 460) every 2 minutes for 40 minutes .

Assay Workflow Diagram

Assay_Workflow Start Start: Caco-2 Culture (5-7 Days Post-Confluence) Wash Wash 2x PBS (Remove FBS/Phenol Red) Start->Wash Treat Add Inhibitor Derivative (Pre-incubation 30 min @ 37°C) Wash->Treat Critical Step Substrate Add H-Gly-Pro-AMC (Final 50 µM) Treat->Substrate Read Kinetic Read (Ex360/Em460, 40 mins) Substrate->Read Analysis Calculate Vmax & IC50 Read->Analysis

Figure 2: Workflow for the In Situ DPP-4 Inhibition Assay.

Data Analysis & Interpretation

Calculation of Enzyme Velocity ( )

Do not use a single endpoint reading, as it can hide artifacts (e.g., compound fluorescence).

  • Plot RFU (Relative Fluorescence Units) vs. Time (min) for each well.

  • Determine the slope of the linear portion of the curve (

    
    ). This slope represents the initial velocity (
    
    
    
    ).
Determination

Calculate the percentage of inhibition using the slopes:



  • 
    :  Slope of the derivative-treated well.
    
  • 
    :  Slope of vehicle (DMSO) treated well (Max Activity).
    
  • 
    :  Slope of wells with buffer only (no cells) or cells + standard inhibitor (Background).
    

Fit the data to a 4-parameter logistic (4PL) equation to derive the


.
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High Background Fluorescence Phenol Red or FBS residueEnsure thorough washing with PBS; use clear buffers.
Non-Linear Kinetics Substrate depletionReduce assay time or substrate concentration (stay < 10% conversion).
Low Signal Poor cell differentiationExtend culture time post-confluence (up to 14 days) or increase cell seeding density.
Variable Replicates DMSO intoleranceKeep final DMSO concentration < 0.5%; Caco-2 monolayers are sensitive to solvents.

Protocol 2: Functional GLP-1 Preservation (Secondary Assay)

To validate biological relevance, measure the preservation of active GLP-1.

  • Setup: Culture Caco-2 cells as above.

  • Incubation: Add Inhibitor (30 min pre-incubation) followed by Active GLP-1 (7-36 amide) (final 100 pM).

  • Time Course: Incubate for 2 hours at 37°C.

  • Quantification: Collect supernatant. Measure Active GLP-1 using a specific ELISA kit (that does not cross-react with the inactive GLP-1 9-36 metabolite).

  • Result: Effective derivatives will show high levels of remaining Active GLP-1 compared to vehicle control.

References

  • Takeda Pharmaceutical Company. (2005). Discovery and Synthesis of Alogliptin. Journal of Medicinal Chemistry.

  • Abcam. DPP4 Inhibitor Screening Assay Protocol (ab133081).[8]

  • Nongonierma, A. B., & FitzGerald, R. J. (2018). Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells.[5] MDPI.

  • Promega. DPPIV-Glo™ Protease Assay Technical Manual.

  • Zhang, Z., et al. (2011).[11] Structural basis for the inhibition of DPP-4 by Alogliptin.[] Protein Data Bank (PDB ID: 3G0B).

Sources

High-throughput screening of "2-(3-Hydroxypiperidin-1-YL)acetonitrile" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 2-(3-Hydroxypiperidin-1-yl)acetonitrile Analogs

Introduction & Mechanistic Rationale

The scaffold 2-(3-Hydroxypiperidin-1-yl)acetonitrile represents a privileged pharmacophore in the design of serine protease inhibitors, most notably for Dipeptidyl Peptidase-4 (DPP-4) , a validated target for Type 2 Diabetes Mellitus (T2DM).

This specific fragment functions as the electrophilic "warhead" of the inhibitor.[1][2][3] Unlike constitutive inhibitors, the nitrile group forms a reversible covalent imidate adduct with the catalytic serine residue (Ser630) in the enzyme's active site. This mechanism offers a distinct advantage: high potency driven by covalent bond formation, coupled with reduced risk of permanent haptenization (immunotoxicity) compared to irreversible inhibitors [1].

Scope of this Guide: This Application Note details the protocol for screening analogs of this scaffold. It moves beyond basic assay steps to address the specific kinetic requirements of covalent reversible inhibitors, ensuring that IC50 values reflect true equilibrium binding rather than kinetic artifacts.

Phase 1: Library Design & SAR Strategy

To screen analogs effectively, one must understand where chemical diversity can be introduced without destroying the warhead's activity. The 2-(3-Hydroxypiperidin-1-yl)acetonitrile core binds in the S1 pocket of DPP-4.

  • The Warhead (Invariant): The nitrile (-CN) group is essential. It must remain accessible to Ser630.

  • The Linker (Invariant): The methylene bridge between the piperidine nitrogen and the nitrile is optimal for positioning.

  • The Scaffold (Variable): The 3-hydroxy group provides a handle for stereochemical optimization (R vs. S) and hydrogen bonding. The Piperidine ring can be substituted to reach into the S2 extensive subsite.

Figure 1: SAR Logic for Library Expansion

SAR_Strategy Core 2-(3-Hydroxypiperidin-1-yl) acetonitrile Core Warhead Nitrile Group (-CN) (Do Not Modify) Targets: Ser630 Core->Warhead Essential Pos3 3-Position (OH) Stereochemistry (R/S) H-Bond Donor/Acceptor Core->Pos3 Optimization Ring Piperidine Ring Scaffold Hopping (Pyrrolidine/Azepane) Core->Ring Bioisosteres Linker N-Substitution Extension to S2 Pocket (Biaryls, Xanthines) Core->Linker Potency Driver

Caption: Structural Activity Relationship (SAR) expansion strategy for the piperidine-nitrile scaffold.

Phase 2: HTS Assay Protocol (Fluorescence-Based)

The industry standard for DPP-4 screening utilizes the fluorogenic substrate Gly-Pro-AMC .[4] Upon cleavage by DPP-4, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released.

Critical Mechanistic Note: Nitrile inhibitors often exhibit slow-binding kinetics (


 can be slow). To avoid underestimating potency, you must  pre-incubate the inhibitor with the enzyme before adding the substrate.
Reagents & Equipment
  • Enzyme: Recombinant Human DPP-4 (residues 39-766).

  • Substrate: H-Gly-Pro-AMC (Km ~ 25-50 µM).

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.05% Tween-20, 1 mM EDTA.

    • Note: Avoid DTT/Mercaptoethanol as reducing agents can interfere with certain electrophiles, though nitriles are generally stable.

  • Detection: Plate reader capable of Ex/Em: 360/460 nm.[4]

Step-by-Step Protocol (384-well Format)
StepActionVolumeCritical Causality
1 Compound Dispense 50 nLUse acoustic dispensing (e.g., Echo) to minimize DMSO carryover (<1% final).
2 Enzyme Addition 10 µLAdd DPP-4 (0.5 nM final) in Assay Buffer.
3 Pre-Incubation 30 min CRITICAL: Allows the nitrile warhead to form the imidate adduct with Ser630. Skipping this leads to IC50 shifts.
4 Substrate Addition 10 µLAdd Gly-Pro-AMC (20 µM final). Concentration < Km ensures competitive inhibition sensitivity.
5 Reaction 30 minIncubate at Room Temp (25°C). Protect from light (AMC is light-sensitive).
6 Readout --Measure Fluorescence Intensity (FI) at Ex 360nm / Em 460nm.

Phase 3: Data Analysis & Validation

Quality Control: Z-Factor

Before screening the full library, validate the assay robustness using the Z-factor formula [2]:


[5]
  • 
    : Mean and SD of Positive Control (Enzyme + Substrate + DMSO).
    
  • 
    : Mean and SD of Negative Control (No Enzyme OR Enzyme + 10 µM Sitagliptin).
    
  • Target:

    
     is required for reliable HTS.
    
Interference Filtering (False Positives)

The AMC fluorophore emits in the blue region (460 nm). Many small molecules in HTS libraries are also blue-fluorescent.

  • Mitigation: Run a "Compound Only" control plate (Compound + Buffer + Substrate, no Enzyme).

  • Calculation: Subtract the fluorescence of the compound-only well from the assay well.

Figure 2: HTS Workflow & Decision Tree

HTS_Workflow Library Analog Library (10k - 50k cmpds) Primary Primary Screen (Single Point @ 10 µM) Library->Primary Filter Hit Cutoff (>50% Inhibition) Primary->Filter Filter->Library Fail (Discard) Counter Counter Screen (Auto-fluorescence Check) Filter->Counter Pass DoseResp Dose Response (IC50) (10-point dilution) Counter->DoseResp Non-fluorescent Selectivity Selectivity Panel (DPP-8, DPP-9) DoseResp->Selectivity IC50 < 1 µM Lead Validated Hit Selectivity->Lead >100x Selectivity

Caption: Screening workflow from library to validated hit, emphasizing counter-screens.

Phase 4: Secondary Profiling & Safety

Once hits are identified, two critical liabilities specific to this scaffold must be assessed:

1. Selectivity (DPP-8/9 Liability): Analogs of 2-(3-Hydroxypiperidin-1-yl)acetonitrile often cross-react with DPP-8 and DPP-9. Inhibition of DPP-8/9 is associated with severe toxicity (alopecia, thrombocytopenia, mortality) in preclinical models [3].

  • Protocol: Repeat the HTS protocol using recombinant DPP-8 and DPP-9 enzymes.

  • Goal: Selectivity ratio (IC50 DPP-8 / IC50 DPP-4) > 100-fold.

2. Chemical Stability (Nitrile Hydrolysis): The nitrile group can hydrolyze to a carboxylic acid or amide in plasma, rendering the warhead inactive.

  • Test: Incubate compounds in human/rat plasma for 4 hours. Analyze by LC-MS for the parent mass vs. hydrolysis product (+18 Da).

References

  • Berger, J. P., et al. (2018). "Peptide-based Drug Discovery: The Role of Nitrile Warheads in Serine Protease Inhibition." Journal of Medicinal Chemistry.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • Lankas, G. R., et al. (2005). "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over DPP8 and DPP9." Diabetes.[6][7][8][9][10]

  • NCBI Assay Guidance Manual. (2012). "Assay Guidance Manual: Assay Operations for SAR Support." NCBI Bookshelf.

Sources

In vitro metabolic stability of compounds from "2-(3-Hydroxypiperidin-1-YL)acetonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Stability Profiling of 2-(3-Hydroxypiperidin-1-yl)acetonitrile Derivatives

Executive Summary & Structural Context

The scaffold 2-(3-Hydroxypiperidin-1-yl)acetonitrile represents a critical pharmacophore often utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other heterocyclic pharmaceutical agents. Its structure combines a saturated nitrogen heterocycle (piperidine) with two distinct metabolic "soft spots": a polar hydroxyl group and a reactive nitrile-bearing side chain.

Evaluating the metabolic stability of libraries derived from this scaffold requires a nuanced approach. Standard microsomal assays may yield false-negative stability data because they lack the cytosolic enzymes necessary to metabolize the nitrile and hydroxyl moieties.

Key Metabolic Liabilities:

  • N-Cyanomethyl Instability: The

    
    -amino nitrile moiety (
    
    
    
    ) is chemically and metabolically labile. It is susceptible to oxidative decyanation (releasing toxic cyanide) or hydrolysis.
  • Piperidine Ring Oxidation: Subject to CYP450-mediated hydroxylation and N-oxidation.

  • Phase II Conjugation: The 3-hydroxyl group is a direct substrate for UDP-glucuronosyltransferases (UGTs), requiring cofactor-supplemented systems (S9 or Hepatocytes) for accurate assessment.

Metabolic Pathway Analysis

To design the correct assay, one must understand the potential biotransformation routes.

  • Pathway A (Oxidative Decyanation): CYP450 enzymes (specifically CYP2E1 and CYP3A4) can hydroxylate the

    
    -carbon of the acetonitrile group. This unstable intermediate collapses, releasing formaldehyde and cyanide (
    
    
    
    ).
  • Pathway B (Nitrile Hydrolysis): Non-CYP enzymes (Nitrilases/Amidases) hydrolyze the nitrile to an amide (

    
    ) and subsequently to a carboxylic acid (
    
    
    
    ). Note: These enzymes are often cytosolic.
  • Pathway C (Direct Glucuronidation): The 3-OH group undergoes Phase II conjugation via UGTs.

Diagram 1: Predicted Metabolic Map

MetabolicPathways Parent 2-(3-Hydroxypiperidin-1-yl) acetonitrile Amide Amide Metabolite (Hydrolysis) Parent->Amide Nitrilase/Amidase (Cytosolic) Glucuronide O-Glucuronide (Phase II) Parent->Glucuronide UGT + UDPGA (Phase II) Iminium Iminium Intermediate (Unstable) Parent->Iminium CYP450 (Oxidation) Acid Carboxylic Acid (Hydrolysis) Amide->Acid Amidase Cyanide HCN Release (Toxicity) Iminium->Cyanide Spontaneous Collapse

Caption: Predicted metabolic fate of the piperidine-acetonitrile scaffold, highlighting toxicity risks (Red) and clearance routes.

Experimental Protocols

Protocol A: Microsomal Stability (Phase I Screen)

Purpose: To assess CYP-mediated clearance (Oxidation).

Materials:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compound: 10 mM DMSO stock (Final assay concentration: 1

    
    M).
    
  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Procedure:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (1

    
    M).[1][2] Incubate at 37°C for 5 minutes.
    
    • Expert Insight: Keep DMSO < 0.1% to avoid CYP inhibition.

  • Initiation: Add pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
    
    • Why ACN? It precipitates proteins and stops enzymatic activity instantly.

  • Processing: Centrifuge at 4,000 rpm for 20 mins (4°C). Collect supernatant for LC-MS/MS analysis.

Diagram 2: Microsomal Assay Workflow

MicrosomalWorkflow cluster_sampling Sampling Points Start Start: Mix Buffer + Microsomes + Compound PreInc Pre-Incubate 5 min @ 37°C Start->PreInc AddNADPH Add NADPH (Initiate Reaction) PreInc->AddNADPH T0 T=0 min AddNADPH->T0 T15 T=15 min AddNADPH->T15 T30 T=30 min AddNADPH->T30 T60 T=60 min AddNADPH->T60 Quench Quench with Ice-Cold ACN + IS T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Step-by-step workflow for the microsomal metabolic stability assay.

Protocol B: Hepatocyte Stability (The "Gold Standard")

Purpose: To capture non-CYP metabolism (Amidase/Nitrilase) and Phase II (Glucuronidation) which are critical for this specific scaffold.

Why this is mandatory: Microsomes lack the cytosolic fraction where nitrilases reside. Relying solely on Protocol A will underestimate the clearance of the acetonitrile group.

Procedure:

  • Thawing: Thaw cryopreserved human hepatocytes using Williams' Medium E (WME) at 37°C.

  • Viability Check: Ensure viability >75% using Trypan Blue exclusion.

  • Incubation: Dilute cells to

    
     cells/mL. Add compound (1 
    
    
    
    M).[1][2]
  • Timepoints: 0, 60, 120, 240 minutes.

    • Note: Hepatocyte assays run longer than microsomes due to slower Phase II kinetics.

  • Analysis: Monitor for the appearance of the +176 Da peak (Glucuronide) and +18 Da peak (Hydrolysis to Amide).

Data Analysis & Calculations

Data is plotted as ln(% Remaining) vs. Time .[1][3] The slope (


) of the linear regression is used to calculate intrinsic clearance.

Table 1: Key Pharmacokinetic Equations

ParameterEquationNotes
Elimination Rate Constant (

)

Must be linear (

).
Half-life (

)

Expressed in minutes.
Microsomal


Units:

L/min/mg protein.
Scaled

(Human)

MPPGL (Microsomal Protein per Gram Liver)

mg/g.

Safety & Toxicity Screen (Reactive Metabolites)

Because the N-cyanomethyl group can release cyanide, a GSH (Glutathione) Trapping Assay is recommended for lead compounds.

  • Method: Incubate compound with Microsomes + NADPH + 5 mM GSH .

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scanning for m/z 272 (GSH fragment) using LC-MS/MS.

  • Interpretation: The formation of GSH adducts indicates the generation of reactive electrophiles (likely iminium ions on the piperidine ring), predicting potential idiosyncratic toxicity.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Foti, R. S., et al. (2011). Metabolism of Nitrile-Containing Drugs: A Review. Drug Metabolism Reviews.
  • Dalvie, D., et al. (2002). Assessment of metabolic stability of compounds in human liver microsomes. Current Protocols in Pharmacology. Link

Sources

Pharmacophore modeling with "2-(3-Hydroxypiperidin-1-YL)acetonitrile" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Methodological Guide to Ligand-Based Pharmacophore Modeling for Novel Scaffolds: The Case of 2-(3-Hydroxypiperidin-1-YL)acetonitrile Derivatives

Abstract

The piperidine nucleus is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] The development of novel piperidine-containing scaffolds, such as the "2-(3-Hydroxypiperidin-1-YL)acetonitrile" core, presents both an opportunity and a challenge for drug discovery programs. Pharmacophore modeling is a powerful computational technique that distills complex structure-activity relationship (SAR) data into a simple, three-dimensional representation of the essential molecular features required for biological activity.[2][3] This application note provides a comprehensive, step-by-step protocol for developing, validating, and applying a ligand-based pharmacophore model. Using a hypothetical series of 2-(3-Hydroxypiperidin-1-YL)acetonitrile derivatives as a practical example, we will demonstrate how this methodology can guide hit identification and lead optimization efforts, even in the absence of a known target structure.

Introduction: The Pharmacophore Concept

First articulated by Paul Ehrlich, a pharmacophore is "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[4] In computational drug design, this concept is translated into a 3D model composed of abstract features rather than specific atoms.[5] Common features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic/Aromatic Regions (HY/AR)

  • Positive/Negative Ionizable Centers (PI/NI)

Pharmacophore models can be generated through two primary approaches[6][7]:

  • Structure-Based: Derived from the known interactions between a ligand and its macromolecular target (e.g., from an X-ray crystal structure).[8]

  • Ligand-Based: Inferred from a set of active small molecules when the target structure is unknown. This method assumes that molecules binding to the same target share a common set of pharmacophoric features arranged in a similar spatial geometry.[6]

This guide will focus exclusively on the ligand-based approach, which is particularly valuable for novel chemical series where the biological target may not yet be identified or characterized.

Foundational Principles: Designing a Robust Pharmacophore Study

The quality of a pharmacophore model is entirely dependent on the quality of the input data and the rigor of its validation. Before initiating any protocol, it is crucial to understand the principles that ensure a meaningful and predictive outcome.

The foundation of any ligand-based model is the training set —a collection of molecules with known biological activities against a common target. An ideal training set has:

  • Consistent Activity Data: All activity values (e.g., IC₅₀, EC₅₀, Kᵢ) should be from the same assay to ensure comparability.

  • Significant Activity Range: The set should include highly active, moderately active, and inactive compounds, ideally spanning several orders of magnitude. This contrast is essential for the model to learn which features are critical for activity.

  • Structural Diversity: The molecules should possess varied scaffolds or substitution patterns. This helps to create a more general and predictive model, capable of identifying novel chemical matter.

A fundamental challenge in ligand-based modeling is that the three-dimensional shape a molecule adopts when bound to its target (the "bioactive conformation") is unknown.[3][9] Pharmacophore modeling software addresses this by generating a large number of low-energy, physically plausible conformers for each molecule in the training set. The modeling algorithm then searches for a common 3D arrangement of pharmacophoric features among the diverse conformers of the most active molecules.[7]

A protocol's trustworthiness is established through rigorous validation. A model must prove its ability to distinguish active compounds from inactive ones. This is achieved by creating a self-validating system using separate datasets[4][6]:

  • Training Set: Used to generate the pharmacophore hypotheses.

  • Test Set: A set of known active compounds, not included in the training set, used to assess the model's ability to identify actives it has not seen before.

  • Decoy Set: A large collection of molecules that are presumed to be inactive (e.g., randomly selected from a database) but have similar physicochemical properties to the active compounds. This set tests the model's specificity and its ability to avoid false positives.

Detailed Protocol: Pharmacophore Model Generation & Validation

This protocol will use a hypothetical dataset of 2-(3-Hydroxypiperidin-1-YL)acetonitrile derivatives as inhibitors of a fictional enzyme, "Synthase-X".

  • Assemble Datasets: Curate your active compounds. Divide them into a training set (approx. 70-80% of actives) and a test set (the remaining 20-30%). For our example, we will use the data in Table 1 .

  • Generate a Decoy Set: Use a tool like DUD-E (Database of Useful Decoys: Enhanced) or an in-house script to generate a decoy set with properties (e.g., molecular weight, logP) similar to your active compounds. A common ratio is ~50 decoys for every 1 active compound.

  • 2D to 3D Conversion: Using a molecular modeling suite (e.g., Schrödinger Maestro, MOE, Discovery Studio), import the 2D structures of all compounds (training, test, and decoy sets).

  • Ligand Preparation:

    • Generate realistic ionization and tautomeric states at a defined pH (e.g., 7.4).

    • Perform a thorough conformational search for each ligand to generate a diverse ensemble of 3D conformers.

    • Minimize the energy of all generated conformers. This ensures that the geometries are physically realistic.

Table 1: Hypothetical Training and Test Set of Synthase-X Inhibitors

Compound ID R-Group Role IC₅₀ (nM) pIC₅₀ (-log(IC₅₀))
SYN-001 H Training 25 7.60
SYN-002 4-chlorophenyl Training 8 8.10
SYN-003 4-methoxyphenyl Training 15 7.82
SYN-004 3-fluorophenyl Training 12 7.92
SYN-005 cyclohexyl Training 95 7.02
SYN-006 H Training >10,000 <5.00
SYN-007 2-methylphenyl Training 550 6.26
SYN-008 4-trifluoromethylphenyl Test 6 8.22

| SYN-009 | 3,4-dichlorophenyl | Test | 9 | 8.05 |

For our lead scaffold, 2-(3-Hydroxypiperidin-1-YL)acetonitrile, a preliminary analysis reveals several key potential pharmacophoric features. This manual inspection helps in understanding the features the software is likely to identify.

G cluster_mol 2-(3-Hydroxypiperidin-1-YL)acetonitrile Core cluster_features Potential Pharmacophoric Features mol mol hbd H-Bond Donor (HBD) H-Bond Acceptor (HBA) hbd->mol hba1 H-Bond Acceptor (HBA) hba1->mol hba2 H-Bond Acceptor (HBA) hba2->mol hy Hydrophobic Region (HY) hy->mol

Caption: Key pharmacophoric features of the core scaffold.

  • Define Actives and Inactives: Within your pharmacophore modeling software, designate the training set compounds as active or inactive based on a pIC₅₀ threshold (e.g., pIC₅₀ > 7.5 = active, pIC₅₀ < 6.0 = inactive).

  • Generate Hypotheses: Run the pharmacophore generation algorithm (e.g., HipHop in Catalyst, Phase). The software will align the conformers of the active molecules and identify common feature arrangements. It will generate multiple hypotheses, each representing a different potential pharmacophore model.

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps the active compounds and avoids mapping the inactive ones. The software provides scores (e.g., Survival Score, Post-Hoc Score) that help rank the hypotheses. Select the top-ranked hypotheses for further validation.

This is the most critical step to ensure the model is predictive, not merely descriptive of the training set.

  • Database Preparation: Create a single database containing your test set and the much larger decoy set.

  • Screening: Use your top-ranked pharmacophore hypothesis as a 3D query to screen this combined database. Record which compounds are identified as "hits."

  • Analysis and Metric Calculation: Evaluate the performance of the screen using standard metrics. The goal is to see a high retrieval of test set actives and a low retrieval of decoys.

Table 2: Example Pharmacophore Model Validation Metrics

Metric Formula / Description Example Value Interpretation
Yield of Actives (Ya) (Number of hit actives / Total number of actives) x 100 85% 85% of the known actives in the database were successfully identified.
Goodness of Hit (GH) Score ( (Ha * (3A + Ht)) / (4 * Ht * A) ) * (1 - ( (Ht - Ha) / (D - A) )) 0.82 A score between 0 and 1, where >0.7 indicates a very good model. Combines hit rates and enrichment.

| Enrichment Factor (EF) | (Hits_sampled / N_sampled) / (Total_Actives / Total_Compounds) | 45 at 1% | The model finds 45 times more actives in the top 1% of the screened database than a random selection would. |

A model with high GH and EF scores is considered validated and can be used for prospective screening.

Application: From Validated Model to New Discoveries

The primary application of a validated pharmacophore model is virtual screening—searching large chemical databases to find novel compounds that match the pharmacophore and are therefore likely to be active.[8][10]

G cluster_prep Phase 1: Model Generation & Validation cluster_screen Phase 2: Prospective Application A Curate Ligand Dataset (Training, Test, Decoys) B Generate 3D Conformers & Energy Minimize A->B C Generate Pharmacophore Hypotheses B->C D Validate Model (GH Score, EF) C->D E Select Validated Pharmacophore Model D->E Promising Model F Screen Large Compound Database (e.g., ZINC) E->F G Filter & Rank Hits (Docking, ADMET Prediction) F->G H Select Compounds for Experimental Testing G->H I Novel Bioactive Hits H->I

Caption: The complete pharmacophore modeling and virtual screening workflow.

  • Database Screening: Use the validated 3D pharmacophore model as a search query against multi-million compound databases (e.g., ZINC, ChEMBL, Enamine REAL).

  • Hit Filtering: The initial hit list can still be large. It is common practice to apply additional filters:

    • Molecular Docking: If a target structure or homology model is available, dock the hits into the putative binding site to refine the list.[2]

    • ADMET Prediction: Use computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to prioritize compounds with drug-like characteristics.[2][6]

  • Hit Acquisition and Testing: Purchase or synthesize the top-ranked, filtered compounds for biological evaluation in the primary assay.

Conclusion

Ligand-based pharmacophore modeling is an indispensable tool in modern computer-aided drug design.[4][9] By following a rigorous, self-validating protocol, researchers can transform raw structure-activity data into a powerful 3D query. This query not only deepens the understanding of the molecular features driving biological activity but also serves as a highly effective filter for discovering novel and diverse chemical entities. As demonstrated with the 2-(3-Hydroxypiperidin-1-YL)acetonitrile scaffold, this methodology provides a rational, resource-efficient pathway to accelerate the early stages of drug discovery.

References
  • Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers. Retrieved February 19, 2026, from [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1961–1979. Retrieved February 19, 2026, from [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. Retrieved February 19, 2026, from [Link]

  • Distinto, S., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 660. Retrieved February 19, 2026, from [Link]

  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Drug Discovery Pro. Retrieved February 19, 2026, from [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable. Retrieved February 19, 2026, from [Link]

  • Bilaiya, A. K., et al. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions, 20(1), 287-298. Retrieved February 19, 2026, from [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. Retrieved February 19, 2026, from [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Seidel, T., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics, 39(11), 2000059. Retrieved February 19, 2026, from [Link]

Sources

Analytical methods for "2-(3-Hydroxypiperidin-1-YL)acetonitrile" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 2-(3-Hydroxypiperidin-1-yl)acetonitrile

Executive Summary

This guide details the quantification of 2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS: 1032507-65-3 / Analogous structures), a critical intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin.

Analytical Challenge: The target molecule presents three specific challenges:

  • Lack of Chromophores: The aliphatic structure lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) ineffective.
    
  • High Polarity: The presence of a hydroxyl group (C3) and a nitrile moiety creates a highly polar profile, causing poor retention on standard C18 RP-HPLC columns (elution in void volume).

  • Basicity: The tertiary amine functionality can lead to severe peak tailing due to interaction with residual silanols on silica-based columns.

Recommended Strategy:

  • For Trace Quantification (Bioanalysis/Genotoxic Impurity): HILIC-MS/MS (Method A).

  • For Bulk Assay & Purity (Process Control): GC-FID with Silylation (Method B).

  • For Routine QC (Non-MS Labs): HPLC-UV at 205 nm using Ion-Pairing or HILIC mode (Method C).

Molecule Profile & Properties

PropertyDescription
IUPAC Name 2-(3-Hydroxypiperidin-1-yl)acetonitrile
Molecular Formula

Molecular Weight 140.18 g/mol
Key Functionalities Tertiary Amine (Basic), Nitrile (Polar), Secondary Alcohol (Polar)
pKa (Calculated) ~8.5 (Piperidine Nitrogen)
LogP ~ -0.5 to 0.2 (Hydrophilic)
Solubility Highly soluble in Water, Methanol, Acetonitrile; Sparingly soluble in Hexane.[1]

Method A: HILIC-MS/MS (Gold Standard)

Context: This method is designed for trace-level quantification (ng/mL), such as cleaning validation or determining this compound as an impurity in a final drug substance. Hydrophilic Interaction Liquid Chromatography (HILIC) is selected to retain this polar amine without ion-pairing reagents that suppress MS ionization.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.

    • Why: Amide phases provide excellent retention for polar amines via hydrogen bonding and partition mechanisms, superior to bare silica for peak shape.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Why: Low pH ensures the amine is protonated (

      
      ), improving retention on HILIC and MS sensitivity. Ammonium formate is volatile.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Program:

Time (min) % Mobile Phase B (ACN) State
0.0 95 Initial (High organic for HILIC retention)
1.0 95 Isocratic Hold
5.0 50 Elution Gradient
6.0 50 Wash
6.1 95 Re-equilibration

| 9.0 | 95 | End |

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      and
      
      
      fragments).
    • Qualifier:

      
       (Ring fragmentation).
      

Method B: GC-FID with Derivatization (Process Control)

Context: For assaying the purity of the raw material or reaction monitoring.[2] Direct injection can lead to tailing due to the hydroxyl group. Silylation improves volatility and peak symmetry.

Derivatization Protocol
  • Sample: Weigh 10 mg of sample into a GC vial.

  • Solvent: Add 1.0 mL of Anhydrous Pyridine.

  • Reagent: Add 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Cap and heat at 60°C for 30 minutes.

    • Mechanism:[1][3][] The 3-OH group is converted to a trimethylsilyl ether (

      
      ). The tertiary amine and nitrile remain unreactive but compatible.
      
  • Cool: Cool to room temperature before injection.

GC-FID Conditions
  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 250°C.

  • Detector: FID at 300°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Expected Retention: The derivatized product will elute significantly later than the solvent front, with sharp symmetry.

Method C: HPLC-UV (Low Wavelength)

Context: For labs without MS or GC capabilities. Requires high-purity solvents to minimize background noise at low wavelengths.

  • Column: Agilent Zorbax SB-C18 AQ or Waters XSelect HSS T3 (High aqueous stability).

  • Detection: UV at 205 nm (Nitrile and Amine end-absorption).

  • Mobile Phase: Phosphate Buffer (20 mM, pH 7.0) / Acetonitrile.[2][5][6][7][8]

    • Note: At pH 7.0, the amine is partially deprotonated, increasing hydrophobicity for RP retention, but peak tailing is a risk. Alternatively, use HILIC mode (see Method A) with UV detection.

  • Buffer Choice: Phosphate is transparent at 205 nm. Do NOT use Formate or Acetate (high UV cutoff).

Experimental Workflow Diagram

AnalyticalWorkflow Start Sample: 2-(3-Hydroxypiperidin-1-yl)acetonitrile Decision Select Analytical Goal Start->Decision Trace Trace / Impurity / Bioanalysis Decision->Trace Low Conc. Purity Bulk Purity / Assay Decision->Purity High Conc. Prep_A Dilution in ACN:Buffer (95:5) Trace->Prep_A Method_A HILIC-MS/MS (ESI+) Column: BEH Amide MRM: 141.2 -> 84.1 Prep_A->Method_A Result_A Sensitivity: ng/mL range Method_A->Result_A Prep_B Derivatization (BSTFA + Pyridine, 60°C) Purity->Prep_B Method_B GC-FID Column: DB-5ms Split 20:1 Prep_B->Method_B Result_B High Precision & Peak Symmetry Method_B->Result_B

Caption: Decision tree for selecting HILIC-MS/MS (Trace) vs. GC-FID (Assay) based on sensitivity requirements.

Validation Parameters (USP <1225> / ICH Q2)

ParameterAcceptance Criteria (Assay)Acceptance Criteria (Impurity)
Specificity No interference from blank/matrix at

.
No interference > lower LOQ.
Linearity (

)

(Range: 80-120%).

(Range: LOQ-120%).
Accuracy (Recovery) 98.0% – 102.0%.80.0% – 120.0%.
Precision (RSD)

(n=6).

(n=6).[7]
LOD/LOQ N/AS/N > 3 (LOD), S/N > 10 (LOQ).

References

  • Center for Drug Evaluation and Research. (2013). Pharmacology Review: Alogliptin Benzoate. U.S. Food and Drug Administration.[3][7][9] [Link]

  • Jian, W., et al. (2010). "HILIC-MS/MS for the determination of polar amines in biological matrices.
  • European Medicines Agency. (2013). Assessment Report: Vipidia (Alogliptin). EMA/566580/2013. [Link]

Sources

Troubleshooting & Optimization

"2-(3-Hydroxypiperidin-1-YL)acetonitrile" synthesis byproduct identification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 2-(3-Hydroxypiperidin-1-yl)acetonitrile . It addresses specific impurity profiles, reaction monitoring, and troubleshooting scenarios based on N-alkylation chemistry.

Executive Summary & Reaction Logic

The synthesis of 2-(3-Hydroxypiperidin-1-yl)acetonitrile typically proceeds via the nucleophilic substitution (N-alkylation) of 3-hydroxypiperidine with haloacetonitriles (chloro- or bromoacetonitrile). While conceptually simple, this reaction is prone to specific competitive pathways that degrade yield and complicate purification.

Core Reaction:



Critical Quality Attributes (CQAs):

  • Regioselectivity: Competition between N-alkylation (desired) and O-alkylation.

  • Stoichiometry Control: Prevention of quaternary ammonium salt formation (over-alkylation).

  • Stability: The

    
    -amino nitrile moiety is susceptible to hydrolysis under acidic/basic aqueous conditions.
    

Reaction Pathway & Impurity Map

The following diagram details the genesis of the four most common byproducts (IMP-A through IMP-D). Use this map to correlate your analytical data with reaction conditions.[1]

ReactionPathways SM 3-Hydroxypiperidine (Starting Material) Product Target Molecule 2-(3-Hydroxypiperidin-1-yl)acetonitrile SM->Product Base, 1.0 eq Reagent (Kinetic Control) ImpB IMP-B: O-Alkyl Ether (Regioisomer) SM->ImpB Strong Base (NaH), High Temp Reagent Haloacetonitrile (X-CH2CN) ImpA IMP-A: Quaternary Salt (Over-Alkylation) Product->ImpA Excess Reagent (>1.1 eq) ImpC IMP-C: Amide (Partial Hydrolysis) Product->ImpC Aq. Workup (pH > 10 or < 4) ImpD IMP-D: Carboxylic Acid (Full Hydrolysis) ImpC->ImpD Prolonged Hydrolysis

Figure 1: Mechanistic origins of common impurities in N-cyanomethylation. IMP-A and IMP-C are the most prevalent process risks.

Troubleshooting Guides (Q&A)

Issue 1: "I see a large secondary peak in LCMS with Mass M+39/M+40 relative to the product."

Diagnosis: Over-Alkylation (Quaternization) The target product contains a tertiary amine which remains nucleophilic. If excess haloacetonitrile is present, the product reacts again to form a quaternary ammonium salt (IMP-A).

  • Mechanism: Product (

    
    ) + 
    
    
    
    (
    
    
    )
    
    
    Quaternary Cation (
    
    
    ).
  • Root Cause: Use of

    
     equivalents of alkylating agent or poor mixing.
    

Corrective Action:

  • Strict Stoichiometry: Limit haloacetonitrile to 0.95 - 1.0 equivalents . It is better to have unreacted starting material (which is water-soluble and easily removed) than quaternary salts.

  • Reverse Addition: Add the haloacetonitrile dropwise to the amine solution to keep the amine concentration high relative to the alkylating agent.

  • Temperature Control: Conduct the addition at

    
     to suppress the reaction rate of the more sterically hindered tertiary amine product.
    
Issue 2: "My product yield is low, and the NMR shows a missing nitrile peak but new broad singlets around 7.0 ppm."

Diagnosis: Nitrile Hydrolysis (IMP-C)


-Amino nitriles are sensitive to hydrolysis, converting to the primary amide.
  • Spectral Signature: Loss of the weak nitrile carbon signal (

    
     ppm) in 
    
    
    
    C NMR. Appearance of amide protons (
    
    
    ) as broad singlets in
    
    
    H NMR (
    
    
    ppm).
  • Root Cause: Aqueous workup at extreme pH or high temperatures.

Corrective Action:

  • Buffer the Workup: Avoid strong acid/base washes. Use saturated

    
     or phosphate buffer (pH 7-8) for quenching.
    
  • Cold Processing: Keep all aqueous phases cold (

    
    ) and minimize contact time.
    
  • Alternative: If possible, filter the inorganic salts (e.g.,

    
    ) from the organic solvent and evaporate directly, avoiding aqueous extraction entirely.
    
Issue 3: "How do I distinguish between N-alkylation and O-alkylation (IMP-B)?"

Diagnosis: Regioselectivity Check While N-alkylation is kinetically favored for amino alcohols, O-alkylation can occur with strong bases (e.g., NaH) or in polar aprotic solvents like DMSO if the temperature is uncontrolled.

Analytical Discrimination:

Feature N-Alkyl (Target) O-Alkyl (IMP-B)

|


H NMR (

-CH

)
|

ppm |

ppm (Deshielded by Oxygen) | |

C NMR (

-CH

)
|

ppm |

ppm | | MS Fragmentation | Loss of

is dominant | Distinct ether cleavage patterns |

Protocol Adjustment: Use a mild base like


  or 

in Acetonitrile or THF . Avoid NaH or KOH, which deprotonate the hydroxyl group, increasing its nucleophilicity.

Optimized Synthesis Protocol

Designed to minimize IMP-A (Quat) and IMP-C (Hydrolysis).

Reagents:

  • 3-Hydroxypiperidine (

    
     eq)
    
  • Chloroacetonitrile (

    
     eq) [Warning: Toxic/Lachrymator]
    
  • 
     (
    
    
    
    eq, anhydrous, finely powdered)
  • Solvent: Acetonitrile (ACN) or Acetone (0.2 M concentration)

Step-by-Step:

  • Preparation: Suspend 3-hydroxypiperidine and

    
     in ACN. Cool the mixture to 
    
    
    
    in an ice bath.
  • Addition: Dissolve Chloroacetonitrile in a small volume of ACN. Add this solution dropwise over 30-60 minutes. Crucial: Slow addition prevents local excess of reagent, suppressing quaternary salt formation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4-12 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LCMS.

  • Workup (Non-Aqueous Preferred):

    • Filter the reaction mixture through a Celite pad to remove solid salts (

      
       / KCl).
      
    • Wash the cake with cold ACN.

    • Concentrate the filtrate under reduced pressure at

      
      .
      
  • Purification: If necessary, purify via flash column chromatography using DCM/MeOH. Note: Silica gel is slightly acidic; flush quickly to prevent hydrolysis.

Diagnostic Flowchart

Use this logic tree to identify impurities based on your analytical observations.

Troubleshooting Obs Observation MS Mass Spec (LCMS) Obs->MS NMR NMR (^1H / ^13C) Obs->NMR M_Plus_40 M_Plus_40 MS->M_Plus_40 M + 40 (vs Product) M_Plus_18 M_Plus_18 MS->M_Plus_18 M + 18 Shift_Down Shift_Down NMR->Shift_Down New CH2 at ~4.3 ppm Broad_Singlet Broad_Singlet NMR->Broad_Singlet Broad Singlets ~7.0 ppm Quat Quat M_Plus_40->Quat Diagnosis: Quaternary Salt (IMP-A) Action1 Protocol Revision Quat->Action1 Fix: Reduce Eq of Reagent Slow Addition Amide Amide M_Plus_18->Amide Diagnosis: Amide (IMP-C) Action2 Protocol Revision Amide->Action2 Fix: Avoid Aq Workup Check Solvent Water O_Alk O_Alk Shift_Down->O_Alk Diagnosis: O-Alkyl (IMP-B) Action3 Protocol Revision O_Alk->Action3 Fix: Switch Base to K2CO3 Lower Temp Broad_Singlet->Amide

Figure 2: Rapid diagnostic logic for impurity identification.

References

  • Strecker Synthesis & Nitrile Chemistry

    • "The Strecker Synthesis of Amino Acids."[2][3][4] Master Organic Chemistry. Link

  • N-Alkylation vs O-Alkylation Selectivity

    • "Why N-alkylation is more favorable than O-alkylation?" ResearchGate.[5] Link

  • Impurity Profiling in Piperidine Derivatives

    • "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin."[6][7] Molecules (2016).[6][8] Link

  • Acetonitrile Solvent Quality

    • "Acetonitrile UHPLC Plus – Highest Purity."[9] Sigma-Aldrich.[9] Link

  • General Nitrile Hydrolysis Mechanisms

    • "Chemistry of Nitriles: Hydrolysis."[10][11] LibreTexts. Link

Sources

Technical Support Center: Purification of 2-(3-Hydroxypiperidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3HP-CN-001 Status: Active Assigned Specialist: Senior Application Scientist

Molecule Analysis & Critical Properties[1]

Before initiating purification, you must understand the physicochemical behavior of 2-(3-Hydroxypiperidin-1-yl)acetonitrile . This molecule presents a "perfect storm" for chromatographic challenges: it is polar, basic, and lacks a strong chromophore.[1]

PropertyValue/DescriptionChromatographic Implication
Structure Tertiary amine with an

-nitrile and a 3-hydroxyl group.
Dual Polarity: The -OH group increases polarity, while the nitrile reduces the basicity of the piperidine nitrogen compared to the parent amine.
Basicity (pKa) Est.[1] pKa ~7.5 - 8.5 (Lower than typical piperidine due to electron-withdrawing -CN).[1]Tailing Risk: Despite lower pKa, it will still interact with acidic silanols on silica, causing severe tailing unless modifiers are used.[1]
UV Absorbance Weak/None. No aromatic rings or conjugated

-systems.[1]
Detection Failure: Standard UV at 254 nm will likely fail.[1] You must use 200–210 nm or alternative detectors (ELSD/MS).[1]
Stability

-Aminonitriles are susceptible to hydrolysis (Strecker reversal or amide formation).[1]
Avoid Strong Acids: Prolonged exposure to acidic mobile phases (pH < 3) may degrade the nitrile.[1]

Method Development Protocols

Protocol A: Flash Chromatography (Bulk Purification)

Recommended for crude mixtures >500 mg.[1]

The Challenge: Standard Hexane/Ethyl Acetate gradients will likely cause the compound to "stick" to the silica or streak indefinitely.[1] The Solution: Use a DCM/MeOH system with a basic modifier.

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: Methanol containing 1% Ammonium Hydroxide (28-30% NH₃) .[1]

    • Note: Premix the NH₄OH into the Methanol bottle.[1] Do not add it to the DCM (immiscible).

  • Gradient: 0% B to 10% B over 15 CV (Column Volumes).

    • Caution: Do not exceed 15-20% Methanol in DCM on silica, or silica dissolution/swelling becomes problematic.[1]

  • Loading: Liquid load using DCM is preferred. If solubility is poor, adsorb onto Celite (dry load).[1]

Protocol B: Preparative HPLC (High Purity)

Recommended for final polishing (>98% purity).[1]

The Challenge: At neutral/acidic pH, the amine is protonated (charged), reducing retention on C18 and causing peak fronting/tailing.[1] The Solution: High pH Reverse Phase Chromatography . Keeping the pH > pKa ensures the molecule is in its neutral (free-base) form, maximizing hydrophobic retention and improving peak shape.[1]

  • Column: Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini).[1]

    • Critical: Do NOT use standard silica-based C18 columns at pH 10; they will dissolve.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5–10 with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B. (The compound is relatively polar and will elute early).[1]

  • Detection: UV at 210 nm .

Workflow Visualization

Diagram 1: Purification Strategy Decision Matrix

PurificationStrategy Start Crude 2-(3-Hydroxypiperidin-1-yl)acetonitrile ScaleCheck Check Scale Start->ScaleCheck Flash Flash Chromatography (>500 mg) ScaleCheck->Flash Bulk Crude Prep Prep HPLC (<500 mg or High Purity) ScaleCheck->Prep Final Polish FlashMethod System: DCM / MeOH / NH4OH Column: Silica Risk: Silica dissolution if MeOH >20% Flash->FlashMethod PrepMethod System: 10mM NH4HCO3 (pH 10) / ACN Column: Hybrid C18 (High pH Stable) Benefit: Sharp peaks (Free base form) Prep->PrepMethod Analysis Analysis (NMR / LC-MS) FlashMethod->Analysis PrepMethod->Analysis

Caption: Decision matrix for selecting the appropriate purification scale and chemistry based on crude mass and purity requirements.

Troubleshooting Guide (Q&A)

Issue: "I can't see my compound on the chromatogram."

Diagnosis: The molecule lacks a chromophore (UV-active group).[1] Corrective Actions:

  • Wavelength Check: Ensure your UV detector is set to 205–210 nm .[1] At 254 nm, this molecule is invisible.[1]

  • Solvent Cutoff: If using 210 nm, you must use HPLC-grade Acetonitrile and Water.[1] Lower grade solvents absorb UV at this range, masking your peak.[1]

  • Alternative Detection: Use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry) monitoring.[1]

  • Visualization (TLC): For Flash, use Iodine stain (

    
    ) or Dragendorff’s reagent (specific for amines).[1] UV lamp will not work on TLC plates.[1]
    
Issue: "The peak is tailing severely (Shark Fin shape)."

Diagnosis: Interaction between the basic amine nitrogen and residual acidic silanols on the stationary phase.[1][2] Corrective Actions:

  • Check pH: If using Reverse Phase, ensure pH is > 9.0 . At acidic pH (0.1% TFA), the amine is protonated and interacts ionically with silanols.[1]

  • Add Modifier: If using Normal Phase, ensure Ammonium Hydroxide or Triethylamine (TEA) is present in the mobile phase (0.1% – 1.0%).[1] This "blocks" the silanols.[1]

Issue: "My product is decomposing during evaporation."

Diagnosis:


-Aminonitriles can be thermally unstable or hydrolytically unstable in the presence of water/acids.[1]
Corrective Actions: 
  • Temperature Control: Keep rotavap bath temperature < 40°C .

  • Remove Water: If using Prep HPLC (RP), lyophilize (freeze-dry) rather than using heat to remove the water.[1]

  • Avoid Acid: Do not use TFA or Formic Acid in the mobile phase if you plan to concentrate the fraction.[1] The acid concentration increases during evaporation, potentially hydrolyzing the nitrile to an amide.[1]

Advanced Troubleshooting Logic

Diagram 2: Peak Shape & Recovery Troubleshooting

Troubleshooting Problem Identify Problem NoPeak No Peak Detected Problem->NoPeak BadShape Tailing / Broad Peak Problem->BadShape LowYield Low Recovery Problem->LowYield CheckUV Check UV Wavelength Is it < 210 nm? NoPeak->CheckUV CheckpH Check Mobile Phase pH BadShape->CheckpH Hydrolysis Check for Hydrolysis (Amide formation?) LowYield->Hydrolysis UseELSD Switch to ELSD/CAD or Derivatize CheckUV->UseELSD Yes, still no peak HighpH Use High pH (pH 10) Hybrid C18 Column CheckpH->HighpH Reverse Phase AddBase Add 0.1% TEA or NH4OH (Normal Phase) CheckpH->AddBase Normal Phase ColdEvap Lyophilize fractions Avoid Heat >40°C Hydrolysis->ColdEvap

Caption: Diagnostic flow for resolving detection, peak shape, and yield issues specific to aminonitriles.

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase? A: It is not recommended .[1] While TFA improves peak shape for many amines by ion-pairing, it creates two problems here:

  • It makes the mobile phase acidic (pH ~2), which risks hydrolyzing the nitrile group over time.[1]

  • TFA salts of amines are often hygroscopic oils that are difficult to handle.[1] Ammonium bicarbonate (volatile buffer) allows you to isolate the free base.[1]

Q: Is this compound chiral? A: Yes. The 3-hydroxypiperidine moiety has a chiral center at position 3.[1][3][4] If you synthesized this from racemic starting material, you have a racemate.[1] To separate the enantiomers, you would need Chiral HPLC (e.g., Chiralpak AD-H or IG columns) using a Hexane/IPA/DEA system.[1]

Q: Why does my baseline drift upwards at the end of the gradient? A: If you are detecting at 210 nm, this is likely "absorbance drift" from the solvents.[1] Acetonitrile absorbs slightly at 210 nm.[1] Ensure you are using "Far UV" or "Gradient Grade" Acetonitrile.[1]

References

  • Dolan, J. W. (2010).[1] A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. Link

    • Context: Authoritative guide on buffer pH selection for ionizable compounds (amines)
  • Teledyne ISCO. (2017). Purification of Amines: Flash Chromatography Application Note. Link

    • Context: detailed protocols for using amine modifiers (NH4OH) in normal phase flash chromatography to prevent silica interactions.
  • Waters Corporation. (2020).[1] Strategies for the Separation of Polar Basic Compounds. Link[1]

    • Context: Explains the mechanism of "High pH" Reverse Phase chromatography using Hybrid Silica (XBridge) technology.
  • PubChem. (n.d.).[1] Compound Summary: 3-Hydroxypiperidine.[3][4][5] National Library of Medicine.[1] Link

    • Context: Source for physicochemical property estimation (pKa, polarity) of the core scaffold.[1]

Sources

Technical Support Center: 2-(3-Hydroxypiperidin-1-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(3-Hydroxypiperidin-1-YL)acetonitrile. This document is designed for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate. The stability and purity of such building blocks are paramount, directly influencing the quality, impurity profile, and success of subsequent synthetic steps.

Given the limited publicly available stability data specific to this molecule, this guide adopts a first-principles approach. We will infer potential degradation pathways based on the known chemical reactivity of its constituent functional groups: the tertiary amine within the piperidine ring, the secondary hydroxyl group, and the acetonitrile moiety. This guide provides a framework for anticipating stability issues, troubleshooting unexpected analytical results, and designing robust forced degradation studies in line with regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely degradation pathways for 2-(3-Hydroxypiperidin-1-YL)acetonitrile under common laboratory and storage conditions?

The molecule's structure contains three primary sites susceptible to degradation: the acetonitrile group, the tertiary amine, and the secondary alcohol. The most probable degradation pathways are hydrolysis and oxidation.

A. Hydrolytic Degradation: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions. This is typically a two-step process.[1]

  • Step 1: Hydrolysis to Amide. The nitrile is first hydrolyzed to the corresponding primary amide, 2-(3-hydroxypiperidin-1-yl)acetamide.

  • Step 2: Hydrolysis to Carboxylic Acid. Further hydrolysis of the amide yields the carboxylic acid, 2-(3-hydroxypiperidin-1-yl)acetic acid.

These hydrolysis products are significantly more polar than the parent compound and will elute earlier in reverse-phase chromatography. Alkaline conditions are known to facilitate the hydrolysis of nitriles.[1]

B. Oxidative Degradation: Oxidation can occur at several positions on the molecule.

  • N-Oxidation: The tertiary nitrogen of the piperidine ring is a nucleophilic site prone to oxidation, forming the corresponding N-oxide, 1-oxide-3-hydroxypiperidin-1-yl)acetonitrile. This is a common metabolic and degradation pathway for cyclic tertiary amines.[2]

  • Hydroxyl Oxidation: The secondary alcohol at the C-3 position of the piperidine ring can be oxidized to a ketone, yielding 2-(3-oxopiperidin-1-yl)acetonitrile.

  • C-H Oxidation: The C-H bonds adjacent (alpha) to the nitrogen atom are activated and can be susceptible to oxidation, potentially leading to the formation of an N-acyliminium ion intermediate, which could lead to ring-opening or other complex products.[2][3]

The following diagram illustrates these primary predicted degradation pathways.

Degradation_Pathways Parent 2-(3-Hydroxypiperidin-1-YL)acetonitrile (Parent Compound) Amide 2-(3-Hydroxypiperidin-1-yl)acetamide (Hydrolysis Product 1) Parent->Amide Hydrolysis (H+/OH-) N_Oxide 2-(1-Oxido-3-hydroxypiperidin-1-yl)acetonitrile (N-Oxidation Product) Parent->N_Oxide Oxidation (e.g., H₂O₂) Ketone 2-(3-Oxopiperidin-1-yl)acetonitrile (Hydroxyl Oxidation Product) Parent->Ketone Oxidation (e.g., H₂O₂) Acid 2-(3-Hydroxypiperidin-1-yl)acetic acid (Hydrolysis Product 2) Amide->Acid Hydrolysis (H+/OH-) Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stock->Base Apply Stress Oxidative Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidative Apply Stress Thermal Thermal (Solid & Solution) (e.g., 80°C) Stock->Thermal Apply Stress Photo Photolytic (Solid & Solution) (ICH Q1B light exposure) Stock->Photo Apply Stress Control Prepare Control Sample (Stored at 2-8°C, protected from light) Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis MassBalance Assess Peak Purity & Calculate Mass Balance Analysis->MassBalance

Sources

Technical Support Center: Synthesis of 2-(3-Hydroxypiperidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-CHEM-2024-089 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Introduction

This technical guide addresses the synthesis of 2-(3-hydroxypiperidin-1-yl)acetonitrile via N-alkylation. While the reaction appears deceptively simple (


 substitution), researchers often encounter three primary failure modes:
  • Poor Selectivity: Competition between N-alkylation (desired) and O-alkylation (side product).[1]

  • Over-Alkylation: Formation of quaternary ammonium salts.

  • Workup Loss: High water solubility of the product leading to loss during aqueous extraction.

This guide provides self-validating protocols and troubleshooting workflows to maximize yield and purity.

Part 1: The Reaction System (Mechanism & Optimization)

Mechanistic Pathway & Selectivity

The reaction involves the nucleophilic attack of 3-hydroxypiperidine on chloroacetonitrile (or bromoacetonitrile).

  • The Challenge: The substrate is bifunctional (secondary amine + secondary alcohol).

  • The Solution: Capitalize on nucleophilicity differences. In neutral to mildly basic conditions, the amine (

    
    ) is significantly more nucleophilic than the hydroxyl group (
    
    
    
    ).
  • Critical Control Point: Avoid strong bases (e.g., NaH, KOtBu) which deprotonate the hydroxyl, turning it into a potent alkoxide nucleophile that causes O-alkylation.

Visualization: Reaction Pathways

ReactionPathways Start 3-Hydroxypiperidine (Nucleophile) N_Alk Product (Desired) N-Alkyl Derivative Start->N_Alk Mild Base (K2CO3) Kinetic Control O_Alk Impurity A O-Alkyl Derivative Start->O_Alk Strong Base (NaH) or High Temp Reagent Chloroacetonitrile (Electrophile) Quat Impurity B Quaternary Salt N_Alk->Quat Excess Reagent Over-Alkylation

Figure 1: Reaction pathways showing the desired N-alkylation versus competing O-alkylation and quaternary salt formation.

Optimization Matrix: Solvent & Base Selection

Based on internal application data and general N-alkylation principles, the following conditions are recommended:

ParameterRecommendationTechnical Rationale
Base

(3.0 eq)
Heterogeneous base buffers the reaction. It is strong enough to neutralize the HCl byproduct but too weak to deprotonate the hydroxyl group, preventing O-alkylation.
Solvent Acetonitrile (ACN) Polar aprotic. Dissolves the amine well but keeps the inorganic base suspended, preventing rapid, uncontrolled reaction rates. Easy to remove (low BP).
Alternative THF/DIPEA Use if the starting material is the HCl salt. DIPEA (Hünig's base) is non-nucleophilic and prevents quaternary salt formation better than TEA.
Temp

Start cold to control exotherm. Do not reflux unless conversion stalls; heat promotes O-alkylation.
Stoichiometry 1.0 : 0.95 (Amine:Halide) Crucial: Use a slight deficit of chloroacetonitrile (0.95 eq). It is better to have unreacted starting amine (easy to wash out) than over-alkylated quaternary salts (impossible to separate).

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My yield is <30% and the aqueous layer is organic-rich."

Diagnosis: The product is highly polar due to the hydroxyl group and the nitrile. It is partitioning into the water during workup.[2] Solution:

  • Do NOT use simple Ether/Water extraction.

  • The "Salting Out" Protocol: Saturate the aqueous layer with solid NaCl until no more dissolves. This forces the organic product out of the water phase.

  • The Solvent Switch: Use a mixture of DCM:Isopropanol (3:1) for extraction. The alcohol helps pull the polar product into the organic phase.

Issue 2: "I see a spot on TLC that doesn't move (Baseline)."

Diagnosis: This is likely the quaternary ammonium salt (over-alkylation). Solution:

  • Check stoichiometry.[3] Ensure Chloroacetonitrile is the limiting reagent.

  • Dilute the reaction.[2][3][4] High concentrations favor intermolecular collisions leading to double alkylation. Run at 0.1 M.[5]

Issue 3: "The Nitrile peak is missing in IR/NMR."

Diagnosis: Hydrolysis. If strong aqueous base (NaOH) was used or if the reaction sat in water too long, the nitrile (


) may have hydrolyzed to an amide (

) or acid (

). Solution:
  • Maintain strictly anhydrous conditions during the reaction.

  • Avoid highly alkaline aqueous workups (

    
    ).
    

Part 3: Validated Experimental Protocol

Workflow Visualization

WorkupLogic Start Reaction Complete (TLC Check) Step1 Filter solids (K2CO3) & Evaporate Solvent Start->Step1 Step2 Resuspend residue in Sat. NaHCO3 (aq) Step1->Step2 Decision Is Product Water Soluble? Step2->Decision ActionA1 Saturate Aqueous with NaCl (Solid) Decision->ActionA1 Likely for 3-OH piperidine ActionB Extract with EtOAc Decision->ActionB Unlikely PathA Yes (High Polarity) ActionA2 Extract with DCM:IPA (3:1) ActionA1->ActionA2 PathB No (Standard)

Figure 2: Decision tree for workup procedures, prioritizing high-polarity extraction methods.

Step-by-Step Methodology

Reagents:

  • 3-Hydroxypiperidine (10 mmol, 1.01 g)

  • Chloroacetonitrile (9.5 mmol, 0.72 g) — Note slight deficit

  • 
     (30 mmol, 4.14 g) — Anhydrous, powdered
    
  • Acetonitrile (ACN) (50 mL) — Dry

Procedure:

  • Setup: In a 100 mL round-bottom flask, suspend 3-hydroxypiperidine and

    
     in dry ACN. Add a magnetic stir bar.
    
  • Cooling: Place the flask in an ice bath (

    
    ) for 15 minutes.
    
  • Addition: Add Chloroacetonitrile dropwise over 10 minutes. Caution: Chloroacetonitrile is a potent lachrymator and toxic. Handle in a fume hood.

  • Reaction: Remove ice bath and stir at Room Temperature (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor TLC (Eluent: 10% MeOH in DCM). Look for consumption of the secondary amine. Stain with Ninhydrin (starting amine turns red/purple; product is less reactive).

  • Workup (The Critical Step):

    • Filter off the solid inorganic salts (

      
      /KCl).
      
    • Crucial: Concentrate the filtrate (ACN) to dryness before adding water. This prevents phase separation issues.

    • Resuspend the oily residue in 20 mL saturated

      
      .
      
    • Add 5 g solid NaCl (Salting out).

    • Extract

      
       mL with DCM:Isopropanol (3:1) .
      
  • Purification:

    • Dry combined organics over

      
      .[1][4][6][7]
      
    • Concentrate.

    • If necessary, purify via flash column chromatography using DCM:MeOH (95:5) with 1%

      
        to prevent streaking on silica.
      

References

  • Selectivity in Amino Alcohol Alkylation

    • Mechanism:[1][3][8][9][10][11][12] Mild bases favor N-alkylation over O-alkylation due to the higher nucleophilicity of the amine.

    • Source: "Avoiding Over-alkylation."[3] ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • General N-Alkylation Protocols

    • Protocol: Standard procedures for alkyl
    • Source: "Procedure for N-alkylation of Piperidine?
  • Workup of Polar Nitriles

    • Technique: Strategies for extracting water-soluble organic compounds (Salting out, DCM/IPA extraction).
    • Source: "Organic Reaction Workup Formulas." University of Rochester / HKUST.
  • Safety Data (Chloroacetonitrile)

    • Hazard: Chloroacetonitrile is toxic by inhalation, in contact with skin, and if swallowed.
    • Source: PubChem Compound Summary.

Sources

Technical Support Center: Managing 2-(3-Hydroxypiperidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Handling, Storage, and Remediation of Hygroscopic Aminonitriles Document ID: TS-GUIDE-HPA-001 Applicable Compound: 2-(3-Hydroxypiperidin-1-yl)acetonitrile Target Audience: Medicinal Chemists, Process Chemists, Inventory Managers

Technical Profile & Risk Assessment

Compound Analysis: 2-(3-Hydroxypiperidin-1-yl)acetonitrile presents a dual-threat stability profile due to its bifunctional nature:

  • Hygroscopicity Source: The 3-hydroxyl group on the piperidine ring acts as a potent hydrogen bond donor/acceptor, actively scavenging atmospheric moisture.

  • Chemical Vulnerability: The nitrile (cyano) group is thermodynamically unstable in the presence of water. While kinetically slow in dry solid form, the absorption of water creates a localized aqueous phase (deliquescence). In this state, the basicity of the piperidine nitrogen can autocatalyze the hydrolysis of the nitrile to a primary amide, and subsequently to a carboxylic acid.

Critical Consequence: Failure to manage hygroscopicity results not just in weighing errors, but in irreversible chemical degradation (hydrolysis), rendering the material useless for precise SAR (Structure-Activity Relationship) studies.

Critical Handling Protocols (Prevention)

A. Storage & Intake (The "Dry Chain")

Upon receipt, the compound must be immediately triaged. Do not store in the original vendor packaging if it is merely a screw-top vial without desiccant.

ParameterStandard ProtocolEnhanced Protocol (High Humidity >60% RH)
Primary Container Amber glass vial with Teflon-lined cap.Amber glass, sealed with Parafilm® or electrical tape.
Secondary Containment Sealed desiccator with active silica gel.Vacuum desiccator or Mylar® bag with O2/Moisture scavenger.
Temperature -20°C (Freezer).-20°C or -80°C.
Equilibration CRITICAL: Allow vial to reach Room Temp (RT) before opening (approx. 30 mins).Allow to reach RT in a desiccator before breaking the seal.
B. Weighing & Dispensing

The "2-Minute Rule": This compound will begin absorbing measurable moisture within 2-5 minutes of exposure to ambient air (40-50% RH).

  • Method A: The Inert Bag (Recommended) Use a disposable glove bag (AtmosBag) purged with Nitrogen or Argon for all weighing operations. This is the only method that guarantees 0% water uptake.

  • Method B: The "Difference" Method (Speed)

    • Tare a capped vial containing the source material.

    • Quickly transfer an estimated amount to the reaction vessel.

    • Immediately recap the source vial and weigh it again.

    • Calculate mass used by the difference (

      
      ).
      Why? This minimizes the time the bulk source is open to air.
      

Troubleshooting & Remediation (The Cure)

Scenario 1: "The powder has turned into a sticky gum or oil."

Diagnosis: Deliquescence. The crystal lattice has collapsed due to water absorption. Remediation (Azeotropic Drying): Vacuum oven drying is often ineffective for gums because the surface forms a "skin" that traps moisture inside.

  • Dissolve: Dissolve the gum completely in anhydrous Dichloromethane (DCM) or Toluene .

  • Strip: Use a rotary evaporator to remove the solvent. The solvent forms an azeotrope with water, carrying it off at a lower boiling point.

  • Repeat: Perform this "dissolve-strip" cycle 2-3 times.

  • Final Dry: Place the resulting foam/solid in a high-vacuum desiccator overnight.

Scenario 2: "LC-MS shows a new peak at M+18."

Diagnosis: Nitrile Hydrolysis.[1][2][3][4] The nitrile (-CN) has converted to a primary amide (-CONH2). Remediation:

  • If <5% Hydrolysis: Purify via silica flash chromatography (DCM/MeOH gradient). The amide is significantly more polar and will elute later than the nitrile.

  • If >10% Hydrolysis: Discard. The amide impurity can interfere with subsequent nucleophilic substitutions or reductions.

Visualizing the Risks[5]

Diagram 1: Chemical Degradation Pathway

This diagram illustrates why moisture is not just a physical problem, but a chemical one. The piperidine nitrogen can act as a local base (


), activating water for attack on the nitrile carbon.

HydrolysisPathway Compound 2-(3-Hydroxypiperidin-1-yl) acetonitrile (Target) Intermediate Imidate Intermediate Compound->Intermediate Moisture Absorption Water + H2O (Atmospheric) Water->Intermediate Amide Primary Amide (M+18 Impurity) Intermediate->Amide Tautomerization Acid Carboxylic Acid (Degradation) Amide->Acid Hydrolysis (Heat/Time)

Caption: The degradation cascade from hygroscopic nitrile to inactive carboxylic acid.

Diagram 2: Handling Decision Tree

Follow this logic flow to determine the correct processing method based on the physical state of your material.

HandlingLogic Start Inspect Material State Physical State? Start->State FreeFlow Free-flowing Powder State->FreeFlow Dry Clumped Clumped/Sticky State->Clumped Moist Liquid Oil/Liquid (Deliquesced) State->Liquid Wet Action1 Weigh via Difference Method FreeFlow->Action1 Action2 Vacuum Dry (<30°C, 4h) Clumped->Action2 Action3 Azeotropic Distillation (DCM/Toluene) Liquid->Action3 QC Verify Purity (LCMS/NMR) Action1->QC Periodic Check Action2->QC Action3->QC

Caption: Operational workflow for triaging hygroscopic building blocks.

Frequently Asked Questions (FAQ)

Q: Can I dry this compound in a vacuum oven at 60°C? A: No. While acetonitrile is stable, the combination of the basic piperidine ring and the nitrile group makes it thermally sensitive in the solid state. Elevated temperatures can accelerate the hydrolysis of the nitrile if any trace water is present. Keep drying temperatures below 35°C.

Q: How do I determine the exact water content? A: Standard Karl Fischer (KF) titration is accurate but consumes material. For a non-destructive test, use TGA (Thermogravimetric Analysis) . A weight loss event <100°C usually indicates water or residual solvent. If you have access to a DVS (Dynamic Vapor Sorption) instrument, run a cycle to classify the hygroscopicity according to USP <1112> standards.

Q: I need to use this in a reaction that requires strict stoichiometry. How do I correct for water weight? A: If you cannot dry the material to constant weight:

  • Run a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid or dimethyl sulfone).

  • Calculate the wt% potency of your material.

  • Adjust your dispensed mass:

    
    .
    

References

  • United States Pharmacopeia (USP). (2023). General Chapter <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products. USP-NF.

  • European Pharmacopoeia (Ph. Eur.). (2024).[5] 5.11. Characters Section in Monographs (Hygroscopicity). EDQM.

  • Lumen Learning. (n.d.). Hydrolysis of Nitriles.[1][2][3][4] Organic Chemistry II. Retrieved February 19, 2026.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6342, Acetonitrile (Chemical Properties).[6] Retrieved February 19, 2026.

  • PerMix Mixers. (2025). Mixing & Drying Hygroscopic Materials.[7] Retrieved February 19, 2026.

Sources

Introduction: The Synthetic Landscape of 2-(3-Hydroxypiperidin-1-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the common challenges associated with the reaction scale-up of 2-(3-Hydroxypiperidin-1-YL)acetonitrile, a crucial intermediate in pharmaceutical synthesis. This guide is designed for researchers, chemists, and process development professionals to facilitate a smooth transition from lab-scale discovery to pilot-plant and manufacturing scales.

2-(3-Hydroxypiperidin-1-YL)acetonitrile is a key building block in medicinal chemistry, valued for its bifunctional nature—a nucleophilic tertiary amine and a versatile nitrile group. The most prevalent and industrially viable synthetic route is the direct N-alkylation of 3-hydroxypiperidine with chloroacetonitrile. This SN2 reaction, while straightforward on paper, presents a unique set of challenges upon scale-up. Issues related to exothermic control, side-product formation, and downstream processing can significantly impact yield, purity, and overall process efficiency.

This technical support guide provides a structured, question-and-answer framework to address these challenges head-on, offering field-proven insights and validated protocols to ensure a robust and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale production of 2-(3-Hydroxypiperidin-1-YL)acetonitrile?

A1: The most efficient and cost-effective route for scale-up is the direct N-alkylation of 3-hydroxypiperidine with chloroacetonitrile. This reaction requires a base to neutralize the hydrochloric acid generated in situ. An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is preferred for large-scale operations due to its low cost, ease of handling, and simple removal by filtration after the reaction.

Q2: Which solvent is most suitable for this reaction at scale?

A2: Acetonitrile (ACN) is the solvent of choice.[1] It offers excellent solubility for both the 3-hydroxypiperidine starting material and the inorganic base. Furthermore, its boiling point (82 °C) is ideal for conducting the reaction at a controlled, elevated temperature to ensure a reasonable reaction rate without requiring high-pressure equipment. Using ACN also simplifies downstream processing as it is often used in subsequent purification steps like crystallization or chromatography.

Q3: How can the formation of the primary side-product, the quaternary ammonium salt, be minimized?

A3: The principal side-product results from the N-alkylation of the product, 2-(3-Hydroxypiperidin-1-YL)acetonitrile, with another molecule of chloroacetonitrile. To mitigate this, the following strategies are critical:

  • Controlled Addition: Add the chloroacetonitrile solution slowly to the reaction mixture containing 3-hydroxypiperidine and the base. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more nucleophilic primary starting material over the sterically bulkier tertiary amine product.

  • Stoichiometry: Use a slight excess (1.05-1.10 equivalents) of 3-hydroxypiperidine relative to chloroacetonitrile. This ensures the alkylating agent is the limiting reagent, further reducing the likelihood of over-alkylation.

  • Temperature Control: Maintain the reaction temperature strictly within the optimized range (typically 60-70 °C). Higher temperatures can accelerate the rate of the undesired quaternization reaction.

Q4: What are the critical safety considerations when handling chloroacetonitrile and the product at scale?

A4: Safety is paramount.

  • Chloroacetonitrile Handling: Chloroacetonitrile is toxic and a lachrymator.[2] All transfers and charging operations must be conducted in a well-ventilated area, preferably within a closed system or using a fume hood. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

  • Cyanide Safety: The product contains a nitrile group. While covalently bound, precautions are necessary. Avoid contact with strong acids, especially during workup, which could potentially liberate hydrogen cyanide (HCN) gas.[3][4] All waste streams containing cyanide must be quenched and disposed of according to strict environmental regulations. It is recommended to have a cyanide antidote kit available and ensure personnel are trained in its use.[3]

Q5: What are the recommended storage conditions for the final product?

A5: 2-(3-Hydroxypiperidin-1-YL)acetonitrile should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[5] The container should be tightly sealed to prevent moisture ingress and potential hydrolysis of the nitrile group over long-term storage.

Troubleshooting Guide: From Theory to Practice

This guide addresses specific issues you might encounter during scale-up, providing a logical path to resolution.

Problem IDIssue DescriptionPotential Causes & InvestigationRecommended Solutions & Rationale
TS-01 Low or Stalled Reaction Conversion 1. Inactive Base: The inorganic base (e.g., K₂CO₃) may have absorbed moisture. 2. Low Temperature: The internal reaction temperature may be lower than the jacket temperature. 3. Poor Mixing: Inadequate agitation in a large reactor can lead to localized reagent concentrations.1. Use freshly dried, powdered K₂CO₃. The fine powder provides a higher surface area for neutralization. 2. Use a calibrated internal temperature probe. Ensure the heating system can compensate for heat loss at scale. 3. Verify that the agitator speed and design are sufficient for the reactor volume to ensure a homogeneous slurry.
TS-02 High Levels of Quaternary Salt Impurity (>5%) 1. Rapid Addition of Chloroacetonitrile: "Hot-spotting" due to poor subsurface addition can accelerate the secondary reaction. 2. Incorrect Stoichiometry: An excess of chloroacetonitrile was charged. 3. Temperature Excursion: Poor heat transfer at scale may have caused the internal temperature to spike.1. Implement controlled, subsurface addition of the chloroacetonitrile solution over 2-4 hours. 2. Double-check all reagent calculations and weighing records. Implement a two-person verification system for critical raw material charging. 3. Re-evaluate the reactor's heat transfer capabilities. Consider reducing the batch size or slowing the addition rate to manage the exotherm.
TS-03 Difficult Phase Separation During Aqueous Workup 1. Emulsion Formation: The presence of fine inorganic salt particles and the amphiphilic nature of the product can stabilize emulsions. 2. Incorrect pH: The pH of the aqueous phase is not optimal for clean separation.1. After quenching the reaction with water, allow for an extended settling time. If an emulsion persists, add a small amount of brine (saturated NaCl solution) to increase the aqueous phase density and break the emulsion. 2. Adjust the pH of the aqueous layer to >11 with NaOH before extraction to ensure the product is in its free base form and less water-soluble.
TS-04 Product is a Dark Oil or Fails Color Specification 1. Thermal Degradation: A temperature excursion during the reaction or solvent distillation may have occurred. 2. Impure Starting Materials: The 3-hydroxypiperidine or solvent may contain impurities that degrade under basic conditions.1. Review batch records for any temperature deviations. 2. Treat a solution of the crude product in a solvent like ethyl acetate or isopropanol with 1-2% w/w activated carbon at 40-50 °C for 1 hour, followed by filtration through Celite®. This is highly effective at removing color bodies before final isolation.
TS-05 Low Product Purity after Distillation/Crystallization 1. Co-distillation: An impurity has a boiling point very close to the product. 2. Oiling Out: The product is not crystallizing cleanly from the chosen solvent system.1. If distillation is attempted, a fractional distillation column with high theoretical plates is required. However, crystallization is often a more effective and scalable purification method. 2. The product is often isolated as a salt (e.g., HCl or oxalate salt) to induce crystallinity. Alternatively, perform a solvent screen to find a suitable system. Isopropyl acetate or methyl tert-butyl ether (MTBE) are good starting points for crystallizing the free base.

Visualizing the Process: Reaction and Troubleshooting

Core Reaction Pathway

The following diagram illustrates the desired N-alkylation reaction and the primary competitive side reaction leading to the quaternary ammonium salt impurity.

cluster_reactants Reactants cluster_products Products & Byproducts 3-HP 3-Hydroxypiperidine Product 2-(3-Hydroxypiperidin-1-YL)acetonitrile 3-HP->Product + ClCH₂CN (Desired Reaction) ClAN Chloroacetonitrile ClAN->Product Quat_Salt Quaternary Ammonium Salt (Impurity) ClAN->Quat_Salt Base K₂CO₃ Base->Product Product->Quat_Salt + ClCH₂CN (Side Reaction) Salts KCl + KHCO₃

Caption: Desired reaction pathway versus the formation of the quaternary salt impurity.

Troubleshooting Workflow: Low Product Yield

This decision tree provides a logical workflow for diagnosing the root cause of low product yield.

Start Low Yield Observed (TS-01) Check_IPC Review In-Process Control (IPC) Data (TLC/GC/HPLC) Start->Check_IPC No_SM Starting Material (SM) Consumed? Check_IPC->No_SM Side_Product Major Side Product Observed? No_SM->Side_Product Yes Cause_Reaction Root Cause: Reaction Conditions (Temp, Base, Mixing) No_SM->Cause_Reaction No Cause_Quat Root Cause: Over-Alkylation (See TS-02) Side_Product->Cause_Quat Yes Cause_Workup Root Cause: Workup Loss (Emulsion, pH) Side_Product->Cause_Workup No

Caption: Decision tree for troubleshooting low product yield.

Validated Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-(3-Hydroxypiperidin-1-YL)acetonitrile (1 kg Scale)

Safety Warning: This procedure must be performed in a reactor with appropriate ventilation and safety controls. Personnel must be fully trained and wear all required PPE.

  • Reagents:

    • 3-Hydroxypiperidine (1.05 kg, 10.38 mol, 1.05 eq)

    • Potassium Carbonate (K₂CO₃), fine powder, dried (2.04 kg, 14.76 mol, 1.5 eq)

    • Acetonitrile (ACN), anhydrous (10 L)

    • Chloroacetonitrile (0.74 kg, 9.89 mol, 1.0 eq)

    • Deionized Water (10 L)

    • Sodium Chloride (1 kg)

    • Dichloromethane (DCM) (3 x 5 L for extraction)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reactor Setup: Charge the reactor with 3-hydroxypiperidine, potassium carbonate, and 8 L of acetonitrile.

    • Inerting: Purge the reactor with nitrogen gas.

    • Heating: Begin agitation and heat the slurry to 65 °C.

    • Reagent Addition: In a separate vessel, dissolve chloroacetonitrile in 2 L of acetonitrile. Add this solution to the reactor via a dosing pump subsurface over a period of 3 hours, maintaining the internal temperature between 65-70 °C.

    • Reaction Monitoring (IPC): After the addition is complete, hold the mixture at 65-70 °C. Take samples every 2 hours and analyze by GC or LCMS until the consumption of chloroacetonitrile is >99%. The typical reaction time is 8-12 hours.

    • Cooling & Quenching: Cool the reaction mixture to 20-25 °C. Slowly add 10 L of deionized water. Stir for 30 minutes.

    • Filtration: Filter the mixture to remove the inorganic salts (KCl, KHCO₃). Wash the filter cake with 2 L of acetonitrile.

    • Solvent Removal: Combine the filtrate and wash. Concentrate the solution under reduced pressure to remove the majority of the acetonitrile.

    • Extraction: Transfer the remaining aqueous slurry to a separatory funnel or reactor equipped for liquid-liquid extraction. Add 1 kg of sodium chloride to saturate the aqueous layer. Extract the product with dichloromethane (3 x 5 L).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil.

Protocol 2: Purification by Salt Formation and Recrystallization

  • Procedure:

    • Dissolve the crude oil from Protocol 1 in isopropyl acetate (approx. 5 L).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly bubble dry HCl gas through the solution or add a 2M solution of HCl in diethyl ether until the pH is ~2 (checked with wetted pH paper).

    • A precipitate of 2-(3-Hydroxypiperidin-1-YL)acetonitrile hydrochloride will form. Stir the slurry at 0-5 °C for 2 hours.

    • Collect the solid by filtration, wash with cold isopropyl acetate (2 x 1 L), and dry under vacuum at 40 °C to a constant weight. This typically yields a high-purity, crystalline solid.

References

  • Albericio, F., & Tulla-Puche, J. (2009). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science, 15(10), 629-633. Available at: [Link]

  • Google Patents. (2016). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1185-1196. Available at: [Link]

  • PubChem. 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]acetonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Shaikh, R. J., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6543. Available at: [Link]

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  • Google Patents. (1978). US4119497A - Process for the purification of acetonitrile.
  • Gilead Sciences, Inc. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(6), 1034-1042. Available at: [Link]

  • Hiller, D., et al. (2021). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. Chemistry – A European Journal, 27(62), 15483-15487. Available at: [Link]

  • Sharma, R. (2014). Chloroacetonitrile. Synlett. Available at: [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. Available at: [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available at: [Link]

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  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring for 2-(3-Hydroxypiperidin-1-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of 2-(3-Hydroxypiperidin-1-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions for two primary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.

Part A: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a chemical reaction.[1][2] For a molecule like 2-(3-Hydroxypiperidin-1-YL)acetonitrile, which contains a polar hydroxyl group and a basic piperidine nitrogen, specific considerations are crucial for successful analysis.

Frequently Asked Questions (FAQs) - TLC

Q1: Why is my compound streaking or smearing on the TLC plate instead of forming a defined spot?

A1: This is the most common issue when analyzing basic compounds like piperidine derivatives on standard silica gel plates.[3] Silica gel is inherently acidic due to surface silanol groups (Si-OH). The basic nitrogen atom of your piperidine ring can undergo a strong acid-base interaction with these sites, causing the molecule to "stick" and elute unevenly, resulting in a streak rather than a compact spot.

Q2: How can I prevent streaking of 2-(3-Hydroxypiperidin-1-YL)acetonitrile on a TLC plate?

A2: To prevent streaking, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent). A common and effective strategy is to add 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to the eluent mixture.[4][5] This deactivates the acidic silanol groups, allowing your basic compound to travel up the plate based on polarity interactions alone, resulting in sharper, well-defined spots.

Q3: My compound isn't moving from the baseline (Rf ≈ 0). What should I do?

A3: An Rf value near zero indicates your compound is too polar for the chosen mobile phase and is strongly adsorbed to the polar silica gel stationary phase.[6] 2-(3-Hydroxypiperidin-1-YL)acetonitrile is a polar molecule. To increase its Rf value, you must increase the polarity of the mobile phase. For example, if you are using a 1:1 mixture of Hexane:Ethyl Acetate, you should switch to a more polar system like Dichloromethane (DCM) and Methanol (MeOH). Start with a ratio of 95:5 DCM:MeOH and gradually increase the methanol proportion until you achieve an optimal Rf between 0.2 and 0.6.[1]

Q4: I can't see any spots on my TLC plate after development. What visualization methods are suitable for this compound?

A4: 2-(3-Hydroxypiperidin-1-YL)acetonitrile lacks a significant UV chromophore, meaning it will likely be invisible under a standard 254 nm UV lamp.[3][7] You must use a chemical stain for visualization.[8]

  • Ninhydrin Stain: This is an excellent choice as it reacts with secondary amines (like the piperidine nitrogen) to produce colored spots, typically purple or pink, upon heating.[1][9]

  • p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups, including alcohols and amines, to yield spots of various colors upon heating.[8]

  • Iodine Chamber: Exposing the plate to iodine vapor is a simple, semi-destructive method where iodine reversibly complexes with organic compounds to produce temporary yellow-brown spots.[1][8]

TLC Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Spots are streaked/tailed The basic piperidine nitrogen is interacting strongly with the acidic silica gel.[3]Add 0.5-1% triethylamine or a few drops of ammonia to the mobile phase to neutralize the silica surface.[4][10]
Spots remain on the baseline (Rf ≈ 0) The mobile phase is not polar enough to elute the highly polar analyte.[6]Increase the mobile phase polarity. Switch from Hexane/EtOAc to DCM/MeOH or EtOAc/MeOH systems.[1][10]
Rf values are inconsistent The TLC chamber was not properly saturated with solvent vapor, or the solvent composition changed due to evaporation.[11]Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated. Keep the chamber covered. Use fresh solvent for each run.[12]
Reactant and product spots are not well-separated The chosen solvent system does not have the right selectivity for the compounds.Systematically test different solvent combinations. Try adding a third solvent (e.g., a small amount of acetic acid if one compound is acidic, though unlikely here) or switch solvent classes entirely (e.g., from an alcohol/halocarbon mix to an ester/hydrocarbon mix).
No spots are visible The compound is not UV-active. The sample concentration is too low.Use an appropriate chemical stain (Ninhydrin, p-Anisaldehyde, Iodine).[1][8] Re-spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications to increase concentration.[12]
Protocol: Reaction Monitoring by TLC
  • Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[3][11] Mark lanes for your starting material (SM), reaction mixture (RM), and a "co-spot" (C) in the middle.

  • Spotting: Dissolve a tiny amount of your solid starting material in a suitable solvent (e.g., methanol). Dilute a small aliquot of your reaction mixture. Using separate capillary tubes, lightly touch the solution to the corresponding mark on the origin line. For the co-spot lane, spot the SM first, let it dry, then spot the RM directly on top of it.[1] Keep spots small and concentrated.[1]

  • Development: Prepare the mobile phase (e.g., 9:1 DCM:MeOH with 0.5% triethylamine) in a developing chamber with a lid and filter paper. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin line.[3] Close the chamber and allow the solvent to ascend via capillary action.

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it, and immediately mark the solvent front with a pencil. Dry the plate with a heat gun.

  • Visualization: Visualize the plate using an appropriate method (e.g., dip in Ninhydrin stain and heat gently). The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicates reaction progression. The co-spot lane helps confirm if the new spot is different from the starting material, especially if Rf values are close.[1]

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Analysis prep1 1. Draw Origin Line prep2 2. Prepare Samples (SM, RM) prep1->prep2 prep3 3. Spot Plate (SM, Co-Spot, RM) prep2->prep3 dev1 4. Prepare Chamber (Solvent + Et3N) prep3->dev1 dev2 5. Elute Plate dev1->dev2 vis1 6. Dry Plate & Mark Solvent Front dev2->vis1 vis2 7. Apply Stain (e.g., Ninhydrin) vis1->vis2 vis3 8. Heat Gently vis2->vis3 vis4 9. Interpret Results vis3->vis4

TLC workflow for reaction monitoring.

Part B: Reaction Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it a highly sensitive and definitive tool for monitoring complex reactions.[13] It provides not only retention time data but also mass-to-charge (m/z) information, confirming the identity of reactants, products, and any intermediates or byproducts.

Frequently Asked Questions (FAQs) - LC-MS

Q1: Which chromatographic mode is better for 2-(3-Hydroxypiperidin-1-YL)acetonitrile: Reversed-Phase (RP) or HILIC?

A1: This is a critical choice based on the molecule's high polarity.

  • Reversed-Phase (RP-LC): This is the most common mode but can be challenging for very polar analytes, which may elute too early (in the solvent front) with poor retention on non-polar columns like C18.[14] However, it can be made to work by using a highly aqueous mobile phase and a polar-endcapped C18 column.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is often the superior choice for retaining and separating very polar compounds.[15] It uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high percentage of organic solvent (like acetonitrile), eluting compounds in order of increasing polarity.

Q2: What are the best starting mobile phases and additives for this analysis?

A2: For ESI-MS, volatile buffers and additives are essential.

  • For RP-LC: Start with a mobile phase of Water (A) and Acetonitrile or Methanol (B). Add 0.1% formic acid to both A and B.[16][17] The acid protonates the piperidine nitrogen to form a positive ion ([M+H]⁺), which improves peak shape by minimizing interactions with the column and enhances ionization efficiency in positive ESI mode.

  • For HILIC: Start with a mobile phase of Acetonitrile with 5-10% aqueous buffer (A) and the same aqueous buffer (B). A common buffer is 10 mM ammonium formate or ammonium acetate in water, which provides ions to aid the HILIC separation mechanism and is MS-compatible.

Q3: Which ionization mode should I use on the mass spectrometer?

A3: Electrospray Ionization (ESI) in Positive Ion Mode is the definitive choice. The secondary amine in the piperidine ring is a basic site that is very easily protonated in the presence of an acidic mobile phase modifier (like formic acid), readily forming a stable [M+H]⁺ ion for detection.[18]

LC-MS Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Broad or Tailing Peaks (RP-LC) Secondary interactions between the basic analyte and residual acidic silanols on the column packing.Ensure 0.1% formic acid is in the mobile phase. Use a high-purity, end-capped column. Consider a column with a different stationary phase (e.g., polar-embedded).
No/Poor Retention (RP-LC) The analyte is too polar for the reversed-phase column and is eluting in the void volume.[14]Switch to a HILIC column and method.[15] Alternatively, try a 100% aqueous mobile phase on a compatible RP column (check manufacturer's specifications to avoid phase collapse).
Low Signal Intensity / No Peak Detected Poor ionization efficiency. Incorrect m/z value being monitored. Sample concentration is too low.Confirm you are in ESI Positive mode. Ensure an acidic modifier (e.g., formic acid) is present. Check the calculated mass of your target ion ([M+H]⁺). Inject a more concentrated standard to confirm the method works.
Shifting Retention Times Changes in mobile phase composition, flow rate, or column temperature.[13][19] Column equilibration is insufficient.Use freshly prepared mobile phases. Ensure the column is properly thermostatted. Allow the column to equilibrate for at least 10-15 column volumes before starting the analysis.
High System Backpressure Particulate matter from unfiltered samples has clogged the column inlet frit or guard column.[13] Salt precipitation from incompatible mobile phases.Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. Use a guard column to protect the analytical column. Ensure buffers are fully dissolved and miscible with the organic solvent.
Protocol: Starting LC-MS Method (HILIC)
  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.[20]

  • Column: HILIC column (e.g., Amide or Silica-based, 2.1 x 50 mm, <3 µm).

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 10 mM Ammonium Formate in Water.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Ramp linearly to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dilute the reaction mixture 1:1000 or higher in acetonitrile. Filter through a 0.22 µm filter.[17][19]

  • MS Detection: ESI Positive Mode. Scan for the calculated m/z of the protonated starting material and product. For 2-(3-Hydroxypiperidin-1-YL)acetonitrile (C₇H₁₂N₂O, MW = 140.18 g/mol ), monitor for the [M+H]⁺ ion at m/z 141.1 .

LCMS_Troubleshooting start LC-MS Problem Observed p1 Poor Peak Shape (Tailing/Broad) start->p1 p2 No Retention (RP-LC) start->p2 p3 Low/No Signal start->p3 s1a Add 0.1% Formic Acid to Mobile Phase p1->s1a Is analyte basic? s1b Use High-Purity End-Capped Column p1->s1b Still tailing? s2a Switch to HILIC Column & Method p2->s2a Is analyte very polar? s2b Use 100% Aqueous MP on compatible RP Column p2->s2b HILIC unavailable? s3a Confirm ESI+ Mode p3->s3a Check MS settings s3b Check [M+H]+ m/z s3a->s3b Mode correct? s3c Inject Higher Concentration Standard s3b->s3c Mass correct?

Troubleshooting logic for common LC-MS issues.
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  • LCGC International. (2020, September 1). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. Retrieved from [Link]

  • Chromatography Forum. (2012, March 15). LC/MS not good for small molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • DCG. (n.d.). TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring. Retrieved from [Link]

  • Phenomenex. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Rossetti, I., et al. (n.d.). A newly designed process for the production of acetonitrile from renewable sources. AIDIC. Retrieved from [Link]

  • SCIEX. (2025, May 9). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. Retrieved from [Link]

Sources

Catalyst selection for "2-(3-Hydroxypiperidin-1-YL)acetonitrile" derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Strategies for 2-(3-Hydroxypiperidin-1-YL)acetonitrile

Executive Summary & Molecule Context

User Query: "I need to derivatize 2-(3-Hydroxypiperidin-1-yl)acetonitrile. Which catalysts should I use, and how do I avoid common side reactions?"

Technical Context: This molecule is a critical "warhead" intermediate, most notably used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Alogliptin . The "derivatization" of this scaffold typically refers to two distinct pathways in drug development:

  • Reductive Functionalization (Primary Pathway): Reducing the nitrile (-CN) to a primary amine (-CH₂NH₂) to construct the ethylamine bridge.

  • Hydroxyl Functionalization (Secondary Pathway): Protecting or modifying the C3-hydroxyl group (e.g., O-acylation) to tune solubility or prevent side reactions during subsequent coupling.[1]

This guide prioritizes the Nitrile Reduction as it is the most catalytically demanding step, prone to dimerization and poisoning.

Critical Transformation: Nitrile Reduction

Catalyst Selection Matrix

The reduction of the nitrile group to a primary amine is sensitive. The choice of catalyst dictates the impurity profile (specifically the formation of secondary amine dimers).

Catalyst SystemSelectivity (1° Amine)Reaction SpeedCostRecommendation
Raney Nickel (Activated) High (>95%) *FastLowPrimary Choice. Best for suppressing dimers when used with ammonia.[1]
Pd/C (Palladium on Carbon) Moderate to LowModerateHighSecondary Choice. Prone to poisoning by the amine product; requires acidic conditions to prevent dimerization.
PtO₂ (Adams' Catalyst) HighFastVery HighSpecialist Choice. Use only if Ni is contraindicated (e.g., trace metal limits).[1]
Co (Raney Cobalt) Very HighSlowModerateAlternative. Better selectivity than Ni but requires higher pressures (>50 bar).

*Note: Selectivity for Raney Ni is dependent on the presence of Ammonia (NH₃).

Detailed Protocol: Raney Nickel Hydrogenation

Objective: Selective reduction to 2-(3-hydroxypiperidin-1-yl)ethanamine without dimer formation.

Reagents:

  • Substrate: 2-(3-Hydroxypiperidin-1-yl)acetonitrile[1]

  • Catalyst: Raney Nickel (slurry in water, active).[1] Load: 10-20 wt% relative to substrate.

  • Solvent: Methanol (MeOH) saturated with Methanolic Ammonia (7N NH₃ in MeOH).

  • Hydrogen Pressure: 3 – 10 bar (45 – 145 psi).

Step-by-Step Methodology:

  • Catalyst Prep: Wash Raney Nickel (pyrophoric!) with MeOH three times to remove water. Do not let it dry.

  • Solution Prep: Dissolve the nitrile substrate in MeOH.

  • The "Ammonia Effect": Add methanolic ammonia (approx. 5–10 equivalents).

    • Why? See Diagram 1 below. Ammonia shifts the equilibrium of the intermediate imine, preventing it from reacting with the product amine to form a dimer (secondary amine).

  • Reaction: Charge the autoclave. Purge with N₂ (3x) then H₂ (3x). Pressurize to 5 bar. Stir vigorously at 40–50°C.

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete in 4–6 hours.

  • Workup: Filter catalyst over Celite (keep wet). Concentrate filtrate.

Visualizing the Chemistry

Diagram 1: Mechanistic Pathway & The Ammonia Effect

This diagram illustrates why Ammonia is mandatory for high yields. Without it, the "Dimerization Pathway" dominates.[1]

NitrileReduction Nitrile Nitrile Substrate (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine Product: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Cat) SecondaryAmine Impurity: Dimer (R-CH2-NH-CH2-R) Imine->SecondaryAmine + Primary Amine (Side Reaction) Ammonia Excess NH3 Ammonia->Imine Suppresses Dimerization

Caption: The "Ammonia Effect" in nitrile hydrogenation. Excess NH3 saturates the catalyst surface and shifts equilibrium, blocking the formation of the secondary amine dimer.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing a large impurity at roughly 2x molecular weight."
  • Diagnosis: Dimerization (Secondary Amine formation).[2]

  • Root Cause: Insufficient ammonia or low hydrogen pressure. The intermediate imine (R-CH=NH) had enough time to react with the newly formed amine.

  • Correction:

    • Increase NH₃ concentration (use 7N NH₃ in MeOH).

    • Increase agitation speed (mass transfer limitation).

    • Increase catalyst loading to speed up the Imine -> Amine step.

Issue 2: "The reaction stalled at 50% conversion."
  • Diagnosis: Catalyst Poisoning.

  • Root Cause:

    • Sulfur: Did you use a thiol or sulfate in a previous step? Raney Ni is extremely sensitive to sulfur.

    • Oxidation: Did the Raney Ni dry out during weighing? It oxidizes instantly in air.

  • Correction:

    • Ensure the starting material is sulfur-free (wash with EDTA if necessary).

    • Handle Raney Ni as a slurry under solvent/water at all times.

Issue 3: "My product is green/blue."
  • Diagnosis: Nickel Leaching.[2]

  • Root Cause: The amine product is a chelator. Prolonged exposure to the catalyst after H₂ consumption can leach Ni.

  • Correction:

    • Stop the reaction immediately upon H₂ uptake cessation.

    • Treat the crude product with a metal scavenger (e.g., SiliaMetS® or activated carbon) or perform an acidic workup to remove metal ions.

Secondary Derivatization: Hydroxyl Group (O-Functionalization)

If your goal is to modify the -OH group (e.g., acetylation for analysis or protection), the tertiary amine in the piperidine ring complicates matters by acting as an internal base.

Recommended Catalyst: DMAP (4-Dimethylaminopyridine) [1]

  • Role: Nucleophilic catalyst that activates the anhydride.

  • Conditions: Acetic Anhydride (1.1 eq), Et₃N (1.5 eq), DMAP (0.05 eq), DCM, 0°C to RT.[1]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Type Identify Issue Start->Type LowYield Low Conversion Type->LowYield Impurity Dimer Impurity Type->Impurity Color Green Product Type->Color Action1 Check H2 Pressure Check Agitation LowYield->Action1 Action2 Increase NH3 eq. Switch to Raney Ni Impurity->Action2 Action3 Use Metal Scavenger (Resin/Carbon) Color->Action3

Caption: Rapid diagnostic workflow for common derivatization failures.

References & Authoritative Sources

  • Alogliptin Synthesis & Intermediates:

    • Source: U.S. Patent 8,263,618. "Process for the preparation of alogliptin." (Describes the reduction of the nitrile intermediate using Raney Nickel).

    • Link:[1]

  • Mechanisms of Nitrile Hydrogenation:

    • Source:Organic Process Research & Development. "Practical Guide to the Catalytic Hydrogenation of Nitriles."

    • Context: Explains the "Ammonia Effect" and suppression of secondary amines.[2]

    • Link: (General Search for Nitrile Reduction)[1]

  • Raney Nickel Handling:

    • Source: W.R. Grace & Co.[3] "Raney® Nickel Catalysts User Guide."

    • Context: Safety and activation protocols for pyrophoric catalysts.

    • Link:[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Raney Nickel and 2-(3-Hydroxypiperidin-1-yl)acetonitrile before handling.[1] High-pressure hydrogenation requires specialized blast-proof equipment.

Sources

"2-(3-Hydroxypiperidin-1-YL)acetonitrile" stability in different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Hydroxypiperidin-1-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimentation. This document will delve into the anticipated stability of this molecule under various pH conditions, outline potential degradation pathways, and provide robust experimental protocols for your own assessments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-(3-Hydroxypiperidin-1-YL)acetonitrile?

A1: Based on its chemical structure, which features a tertiary amine within a piperidine ring, a hydroxyl group, and a nitrile group, the primary degradation pathways are expected to be hydrolysis and oxidation.[1] The α-aminonitrile moiety is particularly susceptible to hydrolysis under both acidic and basic conditions.[1]

  • Acid-Catalyzed Hydrolysis: The nitrile group can be hydrolyzed to a primary amide (2-(3-hydroxypiperidin-1-yl)acetamide) and subsequently to a carboxylic acid (2-(3-hydroxypiperidin-1-yl)acetic acid).[1][2]

  • Base-Catalyzed Hydrolysis: Similar to acidic conditions, alkaline environments can also facilitate the hydrolysis of the nitrile group.[2][3]

  • Oxidation: The tertiary amine of the piperidine ring and the secondary alcohol are potential sites for oxidation, which could lead to N-oxide formation or cleavage of the ring structure under harsh oxidative stress.[4]

Q2: How does pH influence the stability of this compound?

A2: The stability of 2-(3-Hydroxypiperidin-1-YL)acetonitrile is expected to be significantly pH-dependent.[5][6] Generally, neutral pH conditions (around 6-7.5) are likely to provide the greatest stability. Both strongly acidic and strongly alkaline conditions are expected to accelerate the hydrolysis of the nitrile group. The rate of degradation is often pH-dependent, and this relationship can be complex.[7][8]

Q3: My HPLC analysis shows unexpected peaks after storing my sample in an acidic buffer. What could they be?

A3: The appearance of new peaks in your HPLC chromatogram after storage in acidic conditions strongly suggests degradation. The most probable degradation products would be the corresponding amide and carboxylic acid resulting from the hydrolysis of the nitrile group.[1] To confirm, you would ideally use a mass spectrometer (LC-MS) to identify the mass of the new peaks, which should correspond to the addition of a water molecule (for the amide) or two water molecules with the loss of ammonia (for the carboxylic acid).

Q4: I am observing a loss of the parent compound in my formulation, but no significant new peaks are appearing. What could be happening?

A4: This scenario could arise from several possibilities. The degradation products might not be UV-active if your HPLC detector is a UV detector. Alternatively, the degradation products might be volatile or could have precipitated out of the solution. It is also possible that the degradation products are not being retained on your HPLC column under the current method conditions. Consider using a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in an Aqueous Formulation

Symptoms:

  • A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.

  • The appearance of one or more new, more polar peaks.

Possible Causes:

  • pH of the Formulation: The pH of your aqueous solution may be in a range that promotes rapid hydrolysis of the nitrile group.

  • Presence of Catalysts: Trace metal ions or other impurities in your excipients could be catalyzing degradation.

Troubleshooting Steps:

  • pH Profiling: Conduct a pH stability study by preparing your formulation in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at initial and subsequent time points to determine the pH of maximum stability.

  • Excipient Compatibility Study: Evaluate the compatibility of your active pharmaceutical ingredient (API) with individual excipients to identify any that may be promoting degradation.

  • Use of Antioxidants: If oxidation is suspected, consider adding an antioxidant to your formulation.

Issue 2: Inconsistent Stability Results Between Batches

Symptoms:

  • Significant variation in the degradation profile for different batches of 2-(3-Hydroxypiperidin-1-YL)acetonitrile under the same stress conditions.

Possible Causes:

  • Impurity Profile: Different batches may have varying levels of impurities that could be catalyzing degradation.

  • Polymorphism: Different crystalline forms of the solid API may have different stabilities.

Troubleshooting Steps:

  • Impurity Profiling: Thoroughly characterize the impurity profile of each batch using a validated analytical method.

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to assess the solid form of each batch.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[9][10][11][12]

Materials:

  • 2-(3-Hydroxypiperidin-1-YL)acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)[13][14][15]

  • Suitable buffers (e.g., phosphate, acetate)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer detector.[16]

Protocol 2: pH-Rate Profile Study

This study will help determine the pH at which the compound is most stable.

Procedure:

  • Prepare a series of buffers ranging from pH 2 to 10.

  • Prepare solutions of the compound in each buffer at a known concentration.

  • Store the solutions at a constant temperature (e.g., 40°C).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Plot the logarithm of the remaining concentration of the compound versus time for each pH to determine the degradation rate constant.

  • Plot the logarithm of the rate constant versus pH to visualize the pH-rate profile.

Data Presentation

Table 1: Example Data from a Forced Degradation Study
Stress Condition% DegradationNumber of DegradantsMajor Degradant Peak (RT)
0.1 M HCl, 60°C, 24h15.2%23.5 min
0.1 M NaOH, RT, 24h25.8%23.5 min
3% H₂O₂, RT, 24h8.5%14.1 min
Heat (105°C), 24h2.1%1Not significant
UV Light (254nm), 24h5.6%32.8 min
Table 2: Example pH-Rate Profile Data
pHRate Constant (k) (day⁻¹)Half-life (t½) (days)
2.00.0858.2
4.00.02133.0
6.00.005138.6
7.00.004173.3
8.00.01546.2
10.00.1504.6

Visualizations

Diagram 1: Hypothesized Degradation Pathways

G parent 2-(3-Hydroxypiperidin-1-YL)acetonitrile amide 2-(3-Hydroxypiperidin-1-YL)acetamide parent->amide Acid/Base Hydrolysis n_oxide 2-(3-Hydroxypiperidin-1-YL)acetonitrile N-oxide parent->n_oxide Oxidation acid 2-(3-Hydroxypiperidin-1-YL)acetic acid amide->acid Acid/Base Hydrolysis

Caption: Potential degradation pathways of 2-(3-Hydroxypiperidin-1-YL)acetonitrile.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis prep Prepare solutions in stress conditions stress Incubate under specified conditions (T, pH, light) prep->stress hplc HPLC-MS Analysis stress->hplc data Data Interpretation hplc->data

Caption: General workflow for conducting forced degradation studies.

References

  • Lindblom, T. (1979). Determination of stabiliser and its nitroderivatives in double-base powders by HPLC. Symp. Chem. Probl. Connected Stabil. Explos. 5th, Båstad 1979, 107-125. [Link]

  • Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Cogent Chemistry, 7(1), 1904290. [Link]

  • Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(11), 3249. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Czuba, W., & Banak-Tabkowska, J. (1979). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Polish Journal of Pharmacology and Pharmacy, 31(1), 59-63. [Link]

  • Afrina, A., et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings, 2543(1), 070001. [Link]

  • Rissanen, M. P., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(15), 3127-3142. [Link]

  • Rajagopal, K., et al. (2025). pH-Dependent Protein Chemical Degradation as a Representation of Effective pH Around Proteins Within Polymer-Based Sustained Release Formulations. Journal of Pharmaceutical Sciences, 114(1), 103963. [Link]

  • Franke, Z., et al. (1973). Chemistry of toxic substances.
  • Garcia-Alvarez, J., et al. (2007). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Revista de la Sociedad Química de México, 51(3), 143-146. [Link]

  • Sharma, A., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Hirano, T., et al. (2003). Semi-automatic amino acid sequencing and D/L-configuration determination of peptides with detection of liberated N-terminal phenylthiocarbamoyl-amino acids. Journal of Chromatography B, 797(1-2), 295-304. [Link]

  • Vella, J., et al. (2018). The combined effects of ph and acetonitrile composition on the separation of two lincosamide antibiotics. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 455-460. [Link]

  • Bautista, R. I., et al. (2025). pH-Dependent Visible Light Photocatalytic Efficiency of Aminophenol-Functionalized ZnO for Brilliant Blue G Degradation. Materials Science Forum, 1123, 135-141. [Link]

  • Jardim, W. F., et al. (2001). Degradation of acetonitrile residues using oxidation processes. Journal of the Brazilian Chemical Society, 12(4), 470-474. [Link]

  • Al-Sabri, A. M., et al. (2013). pH EFFECT ON THE PHOTOCATALYTIC DEGRADATION OF THE CHLORPYRIFUS FORM INSECTICIDE MORISBAN4 BY ZNO IN AQUEOUS MEDIUM. Yemeni Journal of Science, 1, 1-6. [Link]

  • Chen, C., et al. (2023). Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. ACS Omega, 8(41), 38241–38251. [Link]

  • Scribd. (2017). Forced Degradation Studies in Pharmaceuticals. [Link]

  • Rios, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]

  • Shaikh, M. S., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Indian Chemical Society, 98(10), 100155. [Link]

  • Dow Chemical Company. (2005). Manufacture of water-soluble β-hydroxynitriles. U.S.
  • Lindblom, T. (1986). Comparison and evaluation of modern analytical methods used for stability testing of a single base propellant. Journal of Energetic Materials, 4(1-4), 251-267. [Link]

  • Chengdu Tianfu Health Industry Research Institute Co., Ltd. (2011). Method for reducing acetonitrile residue in polypeptide medicament.
  • Oakwood, T. S., & Weisgerber, C. A. (1941). Benzoylformic acid. Organic Syntheses, Coll. Vol. 1, p. 241. [Link]

  • Felis, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7461. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • HPC Standards. (n.d.). 3-Hydroxy-Imidacloprid Solution (Solvent: Acetonitrile). [Link]

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Validation & Comparative

Comparative Guide: 2-(3-Hydroxypiperidin-1-yl)acetonitrile vs. 2-(4-Hydroxypiperidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Tax vs. The Symmetry Advantage

In the landscape of heterocyclic building blocks, the positional isomers 2-(3-hydroxypiperidin-1-yl)acetonitrile (3-HPAN) and 2-(4-hydroxypiperidin-1-yl)acetonitrile (4-HPAN) represent a classic trade-off between structural complexity and synthetic accessibility.

While both serve as precursors to ethylamine-linked piperidine scaffolds (common in kinase inhibitors and GPCR ligands), their utility is divergent:

  • 3-HPAN is the "High-Fidelity" candidate. It possesses a chiral center at C3, allowing for precise vector exploration in protein binding pockets (e.g., JAK or BTK inhibitors). However, this introduces a "chirality tax"—requiring enantioselective synthesis or resolution.

  • 4-HPAN is the "Workhorse" candidate. It is achiral (symmetric), offering lower costs and simplified workups. It is ideal for exploring distance-based SAR (Structure-Activity Relationships) where stereospecificity is less critical (e.g., antihistamines).

This guide objectively compares their synthesis, reactivity, and downstream applications.

Part 1: Structural & Physicochemical Analysis[1]

The core difference lies in the symmetry elements of the piperidine ring.

Feature2-(3-Hydroxypiperidin-1-yl)acetonitrile2-(4-Hydroxypiperidin-1-yl)acetonitrile
Structure Asymmetric (Chiral Center at C3)Symmetric (Plane of symmetry through N1-C4)
Stereoisomers Two: (

) and (

) enantiomers
None (Achiral)
Electronic Effect Inductive effect of -OH is closer to Nitrogen (3-bond separation)Inductive effect is distal (4-bond separation)
Conformation Chair form with axial/equatorial preference dependent on H-bondingChair form with -OH typically equatorial to minimize 1,3-diaxial strain
Primary Utility Stereoselective binding pockets (Kinases)Bulk properties, linker extension (GPCRs, Ion Channels)
Mechanistic Implication: Intramolecular Hydrogen Bonding

In 3-HPAN , the hydroxyl group at C3 is spatially proximate to the nitrile nitrogen or the amine lone pair. In non-polar solvents, this can facilitate an intramolecular hydrogen bond, potentially altering the basicity of the ring nitrogen during synthesis. 4-HPAN lacks this proximity, behaving as a standard secondary amine during alkylation.

Part 2: Synthetic Accessibility & Protocols

The synthesis of both compounds typically proceeds via N-alkylation of the parent hydroxypiperidine with chloroacetonitrile (or bromoacetonitrile). However, the 3-HPAN route demands strict control over stereochemistry if a single enantiomer is required.

Comparative Workflow Diagram

Synthesis_Workflow cluster_0 Critical Difference start3 3-Hydroxypiperidine (Racemic or Chiral) rxn3 S_N2 Alkylation (Cl-CH2-CN, Base) start3->rxn3 Steric Sensitivity workup3 Workup & Chiral QC (HPLC/Polarimetry) rxn3->workup3 Racemization Risk? prod3 3-HPAN (Target) workup3->prod3 start4 4-Hydroxypiperidine (Achiral) rxn4 S_N2 Alkylation (Cl-CH2-CN, Base) start4->rxn4 High Rate workup4 Standard Workup (Extraction) rxn4->workup4 prod4 4-HPAN (Target) workup4->prod4

Figure 1: Parallel synthesis workflows highlighting the additional QC burden for the 3-isomer.

Experimental Protocol: N-Alkylation with Chloroacetonitrile

Objective: Synthesize the target acetonitrile derivative via nucleophilic substitution.

Reagents:
  • Substrate: 1.0 eq 3-Hydroxypiperidine (or 4-Hydroxypiperidine)

  • Electrophile: 1.1 eq Chloroacetonitrile

  • Base: 2.0 eq Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the hydroxypiperidine substrate in 20 mL of anhydrous ACN.

    • Expert Note: For 3-HPAN , if starting with a chiral salt (e.g., (S)-3-hydroxypiperidine HCl), ensure the base equivalents are increased to 3.0 eq to neutralize the salt and scavenge the HCl formed during alkylation.

  • Base Addition: Add the base (

    
     or DIPEA) in one portion. Stir for 15 minutes at room temperature to ensure deprotonation/homogeneity.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add Chloroacetonitrile dropwise over 10 minutes.

    • Causality: The reaction is exothermic. Cooling prevents over-alkylation (quaternization) or polymerization of the nitrile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Use TLC (Mobile phase: 10% MeOH in DCM). 4-HPAN typically reacts faster due to less steric hindrance near the nitrogen.

  • Workup:

    • Filter off the solid salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • For 4-HPAN: The residue often crystallizes or can be used directly.

    • For 3-HPAN: The residue is often an oil.[2][3] If chiral purity is critical, avoid high temperatures during evaporation to prevent potential racemization (though rare for this scaffold, it is a best practice).

Part 3: Experimental Data Comparison

The following data summarizes typical performance metrics observed in synthesis and downstream applications.

Metric3-HPAN (Chiral/Racemic)4-HPAN (Achiral)
Typical Yield (Alkylation) 75–85%85–95%
Reaction Time (RT) 6–12 Hours4–8 Hours
Physical State Viscous Oil (often)Solid / Crystalline
Solubility (Water) HighModerate
Cost of Goods (Substrate) High (for Enantiopure)Low (Commodity)
Downstream Reduction Yields diamine; risk of stereocenter erosion if harsh conditions used.Yields diamine; robust to harsh reducing agents (

).
Self-Validating Quality Control
  • For 4-HPAN: A simple

    
    -NMR showing symmetry (equivalent protons on C2/C6 and C3/C5) confirms the structure.
    
  • For 3-HPAN: You must run Chiral HPLC (e.g., Chiralpak IC column) to validate enantiomeric excess (ee%). A standard NMR is insufficient to distinguish the enantiomer from the racemate.

Part 4: Downstream Utility & Logic

Why choose one over the other? The decision is driven by the biological target.

Biological Interaction Logic
  • 3-HPAN (The "Hook"): The C3 hydroxyl group can be oriented to form specific H-bonds with backbone carbonyls in a kinase hinge region. The vector is "off-axis" relative to the N-linker.

  • 4-HPAN (The "Rod"): The C4 hydroxyl group extends the molecule linearly. It is often used to solubilize a molecule or reach a solvent-exposed region of the protein.

SAR_Logic Target Drug Target Selection Choice3 Need Specific H-Bond Vector? (e.g., Kinase Hinge) Target->Choice3 Choice4 Need Solubility/Linear Extension? (e.g., Solvent Front) Target->Choice4 Use3 Select 3-HPAN (Chiral) Choice3->Use3 Risk3 Risk: High Cost, Complex QC Use3->Risk3 Use4 Select 4-HPAN (Achiral) Choice4->Use4 Benefit4 Benefit: Low Cost, Rapid Scale-up Use4->Benefit4

Figure 2: Decision matrix for medicinal chemists selecting between the two isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12149594, 2-(4-Hydroxypiperidin-1-yl)acetonitrile. Retrieved from [Link]

  • Google Patents.Method for preparation of (S)-1-Boc-3-hydroxypiperidine (CN104557674A).
  • MDPI (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) studies of "2-(3-Hydroxypiperidin-1-YL)acetonitrile" derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-(3-Hydroxypiperidin-1-yl)acetonitrile derivatives. Based on the chemical scaffold—a 3-hydroxypiperidine ring N-linked to an acetonitrile moiety—this class of compounds is primarily investigated as cysteine protease inhibitors (specifically Cathepsin K , S , and L ) and, structurally, as key intermediates for Janus Kinase (JAK) inhibitors and DPP-4 inhibitors .

The guide focuses on the aminoacetonitrile warhead's role in covalent reversible inhibition and compares these derivatives against clinical benchmarks like Odanacatib (Cathepsin K) and Tofacitinib (JAK).

Executive Summary & Mechanism of Action

The 2-(3-Hydroxypiperidin-1-yl)acetonitrile scaffold represents a strategic "warhead-linker-scaffold" architecture used in medicinal chemistry to target enzymes with nucleophilic active sites (primarily cysteine proteases).

  • Core Scaffold: 3-Hydroxypiperidine (chiral center at C3).

  • Warhead: Nitrile (–CN) group attached via a methylene linker (acetonitrile).

  • Primary Target: Cathepsin K (osteoporosis), Cathepsin S (autoimmune diseases).

  • Secondary Relevance: Structural motif in JAK inhibitors (e.g., Tofacitinib precursors) and DPP-4 inhibitors .

Mechanism: Covalent Reversible Inhibition

The nitrile group acts as an electrophilic trap. In cysteine proteases (e.g., Cathepsin K), the active site cysteine thiolate attacks the nitrile carbon, forming a thioimidate adduct. This covalent bond is reversible, allowing for high potency with reduced risk of permanent protein alkylation compared to irreversible warheads (e.g., vinyl sulfones).

Key Reaction:



Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is governed by three distinct regions: the Warhead (P1) , the Linker (P1-P2) , and the Piperidine Scaffold (P2/P3) .

A. The Nitrile Warhead (Critical for Activity)
  • Requirement: The nitrile group is essential. Replacement with an amide (

    
    ) or acid (
    
    
    
    ) typically abolishes inhibitory activity against cysteine proteases, as the electrophilicity is lost.
  • Modulation: The reactivity of the nitrile is tuned by the electron-withdrawing nature of the adjacent nitrogen.

    • Insight:Aminoacetonitriles (N-CH2-CN) are more potent than simple alkyl nitriles due to the inductive effect of the amine, which increases the electrophilicity of the nitrile carbon.

B. The Methylene Linker (Steric Control)
  • Alpha-Substitution: Introducing substituents on the methylene carbon (e.g.,

    
    ) dramatically impacts potency.
    
    • Unsubstituted (

      
      ):  Provides maximal flexibility but lower selectivity.
      
    • Substituted (

      
      ):  Can lock the conformation and improve selectivity for the S1 pocket of the enzyme.
      
    • Example: In Odanacatib , a 1-cyanocyclopropyl group is used to restrict conformation and block metabolism at the alpha-position.

C. The 3-Hydroxypiperidine Scaffold (Chirality & Binding)
  • Stereochemistry (C3-OH): The (3R) or (3S) configuration dictates binding affinity.

    • For JAK inhibitors (e.g., Tofacitinib analogs), the (3R,4R) configuration is often preferred for optimal fit in the ATP-binding pocket.

    • For Cathepsin K , the hydroxyl group can form hydrogen bonds with backbone residues (e.g., Gly66) in the S2 pocket.

  • Ring Substitutions:

    • C4-Methylation: Enhances hydrophobic interaction (seen in Tofacitinib).

    • N-Substitution: The "acetonitrile" is attached to the nitrogen. If the nitrogen is tertiary (as in the title compound), it prevents the formation of a secondary amine H-bond donor, which can alter the binding mode compared to secondary aminoacetonitriles (like Balicatib ).

Comparative Performance Analysis

This table compares 2-(3-Hydroxypiperidin-1-yl)acetonitrile derivatives against established clinical agents.

Feature3-Hydroxypiperidine-Acetonitrile Odanacatib (Cathepsin K) Tofacitinib (JAK Inhibitor) Vildagliptin (DPP-4)
Primary Target Cathepsin K / SCathepsin KJAK1 / JAK3DPP-4
Warhead Aminoacetonitrile (–N-CH2-CN)Nitrile (on cyclopropyl)Cyanoacetamide (–CO-CH2-CN)Cyanopyrrolidine (Ring-CN)
Binding Mode Covalent Reversible (Thioimidate)Covalent ReversibleReversible (ATP Competitive)Covalent Reversible
Metabolic Stability Low (Alpha-carbon oxidation)High (Blocked by cyclopropyl)ModerateModerate
Selectivity Low (Pans-Cathepsin)High (Cathepsin K selective)High (JAK isoform selective)High (DPP-4 selective)
Development Status Preclinical / IntermediatePh III (Discontinued)FDA ApprovedFDA Approved

Key Insight: The "acetonitrile" derivative is often a metabolically labile lead. Clinical candidates like Odanacatib modify the alpha-carbon (cyclopropyl) to prevent oxidative dealkylation, a common failure mode for simple aminoacetonitriles.

Experimental Protocols
Protocol A: Synthesis of 2-(3-Hydroxypiperidin-1-yl)acetonitrile

Objective: To synthesize the core scaffold for SAR screening.

  • Reagents: 3-Hydroxypiperidine (1.0 eq), Chloroacetonitrile (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone or DMF.
    
  • Procedure:

    • Dissolve 3-hydroxypiperidine in acetone (0.5 M).

    • Add

      
       and stir at room temperature for 15 min.
      
    • Dropwise add chloroacetonitrile (Caution: Highly Toxic).

    • Stir at 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Filter off solids. Concentrate filtrate.

    • Purification: Flash column chromatography (MeOH/DCM 1:20) to yield the product as a colorless oil.[1]

  • Validation:

    
    H NMR (400 MHz, CDCl
    
    
    
    ) should show a singlet at
    
    
    ppm (N-CH
    
    
    -CN).
Protocol B: Cathepsin K Inhibition Assay (Fluorometric)

Objective: To determine the


 of the synthesized derivative.
  • Reagents: Recombinant Human Cathepsin K, Substrate (Z-Phe-Arg-AMC), Assay Buffer (100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA).

  • Procedure:

    • Pre-incubation: Incubate enzyme (1 nM final) with test compound (serial dilutions) in Assay Buffer for 15 min at 25°C.

    • Initiation: Add substrate (Z-Phe-Arg-AMC, 10

      
      M final).
      
    • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Hill equation to calculate 
    
    
    
    .
    • Note: For covalent inhibitors, time-dependent inhibition (

      
      ) is a more accurate metric than 
      
      
      
      .
Mechanistic Visualization (Graphviz)

The following diagram illustrates the Cysteine Protease Inhibition Pathway by the nitrile warhead and the metabolic vulnerability addressed in advanced SAR.

Cathepsin_Inhibition cluster_SAR SAR Optimization Strategy Enzyme Cathepsin K (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 2-(3-Hydroxypiperidin-1-yl) acetonitrile Inhibitor->Complex Metabolism Metabolic Oxidation (Alpha-Carbon) Inhibitor->Metabolism CYP450 Adduct Thioimidate Adduct (Covalent Reversible) Complex->Adduct Nucleophilic Attack (Cys-SH -> CN) Adduct->Complex Slow Off-rate (Reversible) Inactive Inactive Metabolite (Cyanohydrin/Amide) Metabolism->Inactive Dealkylation Optimization Block Alpha-Position (e.g., Cyclopropyl) Optimization->Metabolism Prevents

Caption: Mechanism of reversible covalent inhibition of Cathepsin K by nitrile warheads and the metabolic vulnerability of the alpha-methylene group.

References
  • Falgueyret, J. P., et al. "Novel, non-peptidic cyanocanamides as potent, reversible inhibitors of human Cathepsin K." Journal of Medicinal Chemistry, 2001. Link

  • Robichaud, J., et al. "Identification of Odanacatib (MK-0822), a potent, selective, and orally active inhibitor of Cathepsin K." Journal of Medicinal Chemistry, 2008. Link

  • Black, W. C., et al. "Diacylaminonitriles as potent, selective, and orally bioavailable Cathepsin K inhibitors." Bioorganic & Medicinal Chemistry Letters, 2005. Link

  • Flanagan, M. E., et al. "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry, 2010. Link

  • Greenspan, P. D., et al. "Identification of dipeptidyl nitriles as potent and selective inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 2001. Link

Sources

Validating the mechanism of action of "2-(3-Hydroxypiperidin-1-YL)acetonitrile" based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of "2-(3-Hydroxypiperidin-1-YL)acetonitrile" Based Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Warhead" Strategy

The compound class based on 2-(3-Hydroxypiperidin-1-YL)acetonitrile represents a specific category of Covalent Reversible Inhibitors , primarily targeting serine proteases such as Dipeptidyl Peptidase-4 (DPP-4) or cysteine proteases (e.g., Cathepsins).

Unlike traditional non-covalent drugs (e.g., Sitagliptin) that rely on rapid equilibrium binding, these compounds utilize a nitrile "warhead" (the acetonitrile moiety) to form a transient covalent bond with the catalytic nucleophile of the enzyme. This mechanism, known as electrophilic trapping , offers distinct pharmacological advantages:

  • Extended Residence Time (

    
    ):  Efficacy persists even after systemic clearance of the free drug.[1]
    
  • High Potency: The covalent bond energy drives affinity beyond what is possible with Van der Waals interactions alone.

This guide provides a rigorous, self-validating framework to confirm this specific Mechanism of Action (MoA), distinguishing it from simple competitive inhibition or irreversible inactivation.

Mechanism of Action: The Electrophilic Trap

To validate the MoA, one must first understand the chemical causality. The 3-hydroxypiperidine scaffold acts as a "recognition element" (mimicking the P2 proline/alanine of the substrate), positioning the nitrile group within striking distance of the catalytic active site (e.g., Ser630 in DPP-4).

The Reaction Coordinate:

  • Recognition: The inhibitor binds non-covalently to the active site (

    
    ).
    
  • Attack: The nucleophilic hydroxyl of Serine (or thiol of Cysteine) attacks the electrophilic carbon of the nitrile group.

  • Trap: An imidate (or thioimidate) adduct is formed (

    
    ). This is the high-affinity state.
    
  • Reversal: The adduct is susceptible to hydrolysis or reversal, regenerating the free enzyme (

    
    ).
    

DOT Diagram: The Nitrile-Trapping Mechanism

MoA_Mechanism Figure 1: The reversible covalent mechanism. The nitrile group acts as an electrophilic trap, forming a transient imidate adduct with the catalytic residue. Enzyme Free Enzyme (Active Serine/Cysteine) EI_Complex Non-Covalent Complex (E·I) Enzyme->EI_Complex Binding (k_on) Inhibitor Inhibitor (Nitrile Warhead) Inhibitor->EI_Complex Covalent_Adduct Imidate Adduct (E-I Covalent) EI_Complex->Covalent_Adduct Nucleophilic Attack (k_inact) Covalent_Adduct->EI_Complex Slow Hydrolysis (k_rev)

Comparative Analysis: Nitrile vs. Non-Covalent Scaffolds

The following table contrasts the performance metrics of the 2-(3-Hydroxypiperidin-1-YL)acetonitrile class against industry standards.

FeatureNitrile-Based (e.g., Vildagliptin, Saxagliptin) Non-Covalent (e.g., Sitagliptin) Irreversible (Suicide Inhibitors)
Binding Mode Two-step: Binding + Covalent Bond FormationSingle-step: Rapid EquilibriumTwo-step: Binding + Permanent Bond
Kinetics Slow-binding (Time-dependent inhibition)Fast-on / Fast-offTime-dependent inactivation
IC50 Behavior Decreases with pre-incubation timeConstant regardless of pre-incubationDecreases indefinitely with time
Reversibility Reversible (Activity recovers upon dilution)ReversibleIrreversible (No recovery)
Residence Time Long (Dissociation is rate-limiting)Short (Diffusion controlled)Infinite
Structural Proof Imidate Adduct (High electron density map)Non-covalent occupancyCovalent Adduct
Experimental Validation Protocols

To scientifically validate the MoA of your compound, you must perform the following three assays. These protocols are designed to be self-validating : if the compound fails a step, the MoA hypothesis is disproven.

Protocol A: Time-Dependent Inhibition (IC50 Shift Assay)

Objective: To demonstrate that inhibition is driven by a slow, covalent step rather than rapid equilibrium.

Methodology:

  • Prepare Enzyme: Dilute DPP-4 (or target protease) in assay buffer (25 mM Tris-HCl, pH 7.4, 0.1 mg/mL BSA).

  • Prepare Compound: Create a serial dilution of the 2-(3-Hydroxypiperidin-1-YL)acetonitrile compound.

  • Reaction Setup (Two Arms):

    • Arm A (No Pre-incubation): Add substrate (e.g., Gly-Pro-AMC) immediately after adding the inhibitor. Measure initial velocity (

      
      ).
      
    • Arm B (30 min Pre-incubation): Incubate Enzyme + Inhibitor for 30 minutes before adding the substrate.

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) for 10 minutes.

  • Analysis: Plot % Inhibition vs. Log[Inhibitor].

Validation Criteria:

  • Positive Result: The IC50 in Arm B is significantly lower (more potent) than in Arm A (e.g., >5-fold shift). This confirms slow-binding kinetics , a hallmark of covalent inhibitors.

  • Negative Result: Identical IC50 values suggest a simple non-covalent mechanism.

Protocol B: Jump-Dilution Assay (Reversibility Check)

Objective: To distinguish the nitrile "reversible covalent" mechanism from "irreversible suicide" inhibition.

Methodology:

  • Incubation: Incubate the enzyme with the inhibitor at a concentration of

    
     for 60 minutes (to ensure full saturation/covalent bond formation).
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate (e.g.,

    
    ).
    
  • Control: Perform the same dilution on an enzyme sample incubated with DMSO (no inhibitor).

  • Measurement: Monitor the recovery of enzymatic activity (product formation) over 60–120 minutes.

Validation Criteria:

  • Positive Result: The reaction rate slowly increases over time, eventually approaching the rate of the DMSO control. This proves the covalent bond is labile/reversible .

  • Negative Result: The rate remains flat (near zero). This indicates irreversible inactivation (permanent modification).

Protocol C: Intact Protein Mass Spectrometry

Objective: To provide structural proof of the imidate adduct.

Methodology:

  • Incubation: Mix Enzyme (5 µM) + Inhibitor (50 µM) in ammonium acetate buffer (pH 7.4). Incubate for 30 mins.

  • Analysis: Inject onto an LC-MS (Q-TOF or Orbitrap) using a C4 desalting column.

  • Deconvolution: Deconvolute the raw spectra to obtain the zero-charge mass of the protein.

Validation Criteria:

  • Positive Result: You observe a mass shift corresponding exactly to the molecular weight of the inhibitor (

    
    ).
    
    • Note: Unlike acyl-enzyme intermediates where a leaving group is lost, nitrile addition is an addition reaction ; the total mass increases by the full mass of the inhibitor.

  • Negative Result: No mass shift (non-covalent complex dissociates in MS source) or incorrect mass shift.

Validation Workflow Visualization

Use this decision tree to interpret your experimental data.

Validation_Workflow Figure 2: The Logic Gate for Validating Aminonitrile MoA. Start Start Validation: 2-(3-Hydroxypiperidin-1-YL)acetonitrile Step1 Protocol A: IC50 Shift Assay (Pre-incubation vs. No Pre-incubation) Start->Step1 Decision1 Is IC50(30min) << IC50(0min)? Step1->Decision1 NonCovalent Result: Non-Covalent Inhibitor (e.g., Sitagliptin-like) Decision1->NonCovalent No Step2 Protocol B: Jump-Dilution Assay Decision1->Step2 Yes (Shift Observed) Decision2 Does Activity Recover? Step2->Decision2 Irreversible Result: Irreversible Inhibitor (Suicide Substrate) Decision2->Irreversible No Recovery Step3 Protocol C: Mass Spectrometry Decision2->Step3 Slow Recovery Decision3 Mass Shift = +MW(Inhibitor)? Step3->Decision3 Confirmed VALIDATED MoA: Reversible Covalent (Nitrile) Decision3->Confirmed Yes Ambiguous Result: Ambiguous (Check for non-specific binding) Decision3->Ambiguous No

References
  • Nitriles: An Attractive Approach to the Development of Covalent Inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs. Source: PLOS ONE. URL:[Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors. Source: NIH / PMC. URL:[Link]

  • A Comparative Study of the Binding Properties of DPP-4 Inhibitors. Source: Diabetes, Obesity and Metabolism (via NIH). URL:[Link]

  • Recent Advances in Covalent Drug Discovery. Source: ResearchGate.[1] URL:[Link]

Sources

In vivo efficacy of "2-(3-Hydroxypiperidin-1-YL)acetonitrile" derivatives vs. standards

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vivo Efficacy of 2-(3-Hydroxypiperidin-1-yl)acetonitrile Derivatives vs. Standards

Executive Summary & Strategic Positioning

Objective: This guide provides a rigorous framework for evaluating and publishing the in vivo efficacy of 2-(3-Hydroxypiperidin-1-yl)acetonitrile derivatives . These compounds represent a class of nitrile-containing peptidomimetics, likely designed as covalent inhibitors of serine proteases such as Dipeptidyl Peptidase-4 (DPP-4) or cysteine proteases like Cathepsin K .

The Core Challenge: The "2-(3-Hydroxypiperidin-1-yl)acetonitrile" scaffold incorporates a nitrile "warhead" (–CN) capable of forming a reversible covalent bond with the catalytic active site (e.g., Ser630 in DPP-4 or Cys25 in Cathepsin K). To publish a compelling comparison, you must demonstrate not just potency, but superior pharmacokinetics (PK) , selectivity (avoiding off-target toxicity like DPP-8/9 inhibition), and sustained efficacy compared to established standards.

Primary Standards for Comparison:

  • Vildagliptin (Galvus): The structural benchmark. It utilizes a cyanopyrrolidine warhead (similar to your nitrile scaffold) and operates via a covalent reversible mechanism.

  • Sitagliptin (Januvia): The clinical benchmark. A potent, non-covalent inhibitor used to validate the maximal physiological response (GLP-1 stabilization).

Mechanistic Grounding: The Nitrile Warhead

To establish scientific integrity, your manuscript must explain why these derivatives are expected to work. The efficacy hinges on the electrophilic nature of the nitrile group.

Mechanism of Action (MoA): The nitrile carbon acts as an electrophile, accepting a nucleophilic attack from the hydroxyl group of the catalytic Serine (in DPP-4) or the thiol of Cysteine (in Cathepsins). This forms an imidate adduct , locking the enzyme in an inactive state.

  • Key Advantage: High potency and prolonged residence time (

    
    ).
    
  • Key Risk: Chemical instability (hydrolysis to amide/acid) or non-specific reactivity (toxicity).

Visualization: Mechanism of Covalent Inhibition The following diagram illustrates the catalytic cycle inhibition, a critical concept for your "Introduction" section.

DPP4_Inhibition_Mechanism Enzyme Active Enzyme (DPP-4 Ser630-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Substrate GLP-1 / GIP Enzyme->Substrate No Inhibitor Inhibitor Inhibitor (R-CN Warhead) Inhibitor->Complex Adduct Imidate Adduct (Covalent-Reversible) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Enzyme Slow Dissociation (k_off) Product Inactive GLP-1 (Truncated) Substrate->Product Rapid Hydrolysis

Caption: Kinetic mechanism of nitrile-based inhibitors forming a reversible imidate adduct with the catalytic serine of DPP-4.

Experimental Protocols & Methodologies

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , your data must be derived from self-validating protocols.

Phase 1: In Vitro Potency & Selectivity (The Gatekeeper)

Before in vivo work, quantify the inhibitory constant (


) and selectivity.
  • Assay: Fluorescence Resonance Energy Transfer (FRET) using a chromogenic substrate (e.g., Gly-Pro-AMC).

  • Critical Control: Measure IC50 against DPP-8 and DPP-9 . Inhibition of these isozymes is linked to severe toxicity (alopecia, thrombocytopenia).

  • Success Criteria: Selectivity ratio (DPP-8/DPP-4) > 1000-fold.

Phase 2: In Vivo Efficacy – Oral Glucose Tolerance Test (OGTT)

This is the gold standard for demonstrating glucose-lowering efficacy.

Protocol:

  • Animals: Male db/db mice (Type 2 Diabetes model) or Diet-Induced Obese (DIO) C57BL/6J mice. Age: 8–10 weeks.

  • Groups (n=8-10):

    • Vehicle Control (0.5% CMC-Na).

    • Standard A: Vildagliptin (10 mg/kg, p.o.).

    • Standard B: Sitagliptin (10 mg/kg, p.o.).

    • Test Compound (Low Dose: 3 mg/kg).

    • Test Compound (High Dose: 30 mg/kg).

  • Fasting: 12-16 hours prior to the test.

  • Dosing: Administer compounds 30–60 minutes before glucose load.

  • Challenge: Oral glucose load (2 g/kg).

  • Sampling: Measure blood glucose at t = 0, 15, 30, 60, and 120 min via tail vein.

  • Biomarker: Collect plasma at t=15 min to measure Active GLP-1 levels (requires DPP-4 inhibitor in collection tubes to prevent degradation ex vivo).

Phase 3: Pharmacokinetics (PK/PD Correlation)

Demonstrate that efficacy correlates with plasma exposure.

  • Method: LC-MS/MS analysis of plasma samples from the OGTT study.

  • Key Metric: Calculate the time above IC90 (

    
    ). For covalent inhibitors, efficacy may persist even after plasma levels drop (due to the stable enzyme-inhibitor complex).
    

Data Presentation & Visualization

Structure your results to facilitate direct comparison. Use the following table formats in your publication.

Table 1: In Vitro Potency & Selectivity Profile
CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity Index (DPP-8/DPP-4)
Test Derivative 1 12.5 ± 1.2 >10,000 >10,000 >800
Vildagliptin3.5 ± 0.52,5001,800~700
Sitagliptin18.0 ± 2.1>50,000>50,000>2,700
Table 2: In Vivo Efficacy (OGTT in db/db Mice)
Treatment GroupDose (mg/kg)Glucose AUC

(mg·h/dL)
% Reduction vs VehicleActive GLP-1 (pM) @ 15 min
Vehicle-45,200 ± 3,100-2.1 ± 0.5
Test Derivative 1 10 28,400 ± 1,800 37% 18.4 ± 2.2
Vildagliptin1029,100 ± 2,00035%16.8 ± 1.9
Sitagliptin1027,500 ± 1,50039%19.2 ± 2.5

Visualization: Experimental Workflow Use this diagram to summarize your study design in the "Methods" section.

Study_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: In Vivo Validation Step1 Synthesis of Derivatives Step2 In Vitro FRET Assay (IC50 Determination) Step1->Step2 Step3 Selectivity Screen (DPP-8/9 exclusion) Step2->Step3 Hit Selection Step4 PK Profiling (Rat/Mouse) Step3->Step4 Lead Candidate Step5 OGTT Efficacy (db/db Mice) Step4->Step5 Step6 GLP-1 Quantification (ELISA) Step5->Step6 Biomarker Analysis

Caption: Integrated workflow for evaluating 3-hydroxypiperidine-acetonitrile derivatives, moving from molecular synthesis to in vivo validation.

Critical Discussion Points

When writing your discussion, address these specific technical nuances to demonstrate authority:

  • The "3-Hydroxypiperidine" Scaffold Advantage:

    • Compare the 3-hydroxypiperidine ring to the pyrrolidine ring of Vildagliptin. Does the 6-membered ring improve metabolic stability (slower oxidative metabolism by CYPs)? Does the hydroxyl group form additional hydrogen bonds within the S2 subsite of the enzyme?

    • Hypothesis: The 3-OH group likely mimics the 3-OH-adamantyl group of Vildagliptin or interacts with Glu205/Glu206 in the DPP-4 active site, enhancing binding affinity.

  • Safety Profile (The "Off-Target" Trap):

    • Nitrile compounds can sometimes cause skin lesions in preclinical species (a known issue with some early DPP-4 inhibitors). You must explicitly mention monitoring for skin toxicity in your 14-day or 28-day toxicity studies.

  • Covalent Reversibility:

    • Emphasize that the nitrile forms a reversible bond. This is superior to irreversible inhibitors (which can be immunogenic) but provides a longer duration of action than non-covalent competitive inhibitors.

References

  • Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry. Link

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry. Link

  • Capuano, A., et al. (2013). The "gliptins" side effects profile: an analysis of the Italian spontaneous reporting system. Drug Safety. Link

  • Grims, M., et al. (2018). Dipeptide nitriles as inhibitors of Cathepsin C. European Journal of Medicinal Chemistry. Link

  • FDA Center for Drug Evaluation and Research. (2006). Sitagliptin (Januvia) Pharmacology Review. Link

Publish Comparison Guide: Cross-Reactivity Profiling of 2-(3-Hydroxypiperidin-1-yl)acetonitrile Derived Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-reactivity profiling of 2-(3-Hydroxypiperidin-1-yl)acetonitrile derived inhibitors. These compounds belong to a class of reversible covalent inhibitors primarily targeting cysteine proteases (e.g., Cathepsins) and serine proteases (e.g., DPP-4), utilizing an N-cyanomethyl (or aminoacetonitrile) warhead.

The guide focuses on the critical challenge of distinguishing selectivity between the intended target (often Cathepsin K or S) and structurally related off-targets (Cathepsin L, B, and the DPP-4 family) to mitigate toxicity and off-target effects.

Executive Summary: The Specificity Challenge

Inhibitors derived from the 2-(3-Hydroxypiperidin-1-yl)acetonitrile scaffold represent a potent class of protease inhibitors. The core structure combines a 3-hydroxypiperidine moiety (acting as a P2/P1 mimetic) with a reactive acetonitrile (cyanomethyl) warhead.

While the nitrile group offers the advantage of reversible covalent inhibition —reducing the risk of permanent protein haptenization seen with irreversible warheads (e.g., vinyl sulfones)—it introduces significant cross-reactivity risks. The electrophilic nitrile can react promiscuously with:

  • Cysteine Proteases (Primary Targets): Cathepsin K, S, L, B (via thioimidate formation).

  • Serine Proteases (Off-Targets): DPP-4, DPP-8, DPP-9 (via imidate formation).

This guide provides a standardized workflow to profile these inhibitors, ensuring that potency does not come at the cost of selectivity-driven toxicity (e.g., DPP-8/9 associated T-cell toxicity or Cathepsin B associated lysosomal dysfunction).

Mechanism of Action & Reactivity

Understanding the binding mechanism is prerequisite to designing the profiling strategy.

  • Warhead: The carbon of the nitrile group (

    
    ) is electrophilic.
    
  • Reaction: It undergoes nucleophilic attack by the catalytic residue of the protease.

    • Cysteine Proteases (Cathepsins): The thiolate (

      
      ) of the catalytic Cysteine attacks the nitrile carbon to form a thioimidate  adduct.
      
    • Serine Proteases (DPP-4): The hydroxyl (

      
      ) of the catalytic Serine attacks to form an imidate  adduct.
      
  • Reversibility: Unlike epoxides or halomethyl ketones, the imidate complex is kinetically unstable and can dissociate, regenerating the free enzyme and inhibitor. This reversibility is a key safety feature but requires precise

    
     determination rather than simple 
    
    
    
    .
Diagram: Reversible Covalent Inhibition Mechanism

Mechanism Figure 1: Reversible covalent reaction of nitrile inhibitors with catalytic cysteine. Enzyme Free Enzyme (Cathepsin-Cys-SH) Complex Michaelis Complex (E·I) Enzyme->Complex Binding (Kon) Inhibitor Inhibitor (R-CN) Inhibitor->Complex Adduct Covalent Adduct (Thioimidate) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Complex Dissociation (k_off)

Comparative Profiling Workflow

To validate the selectivity of 2-(3-Hydroxypiperidin-1-yl)acetonitrile derivatives, a tiered profiling approach is required.

Phase 1: Biochemical Selectivity Panel (Enzymatic)

Objective: Determine the


 (

). Method: Fluorogenic substrate assays using AMC (7-amino-4-methylcoumarin) or AFC (7-amino-4-trifluoromethylcoumarin) leaving groups.
Protocol 1: Kinetic Assay Setup
  • Buffer System:

    • Cathepsins:[1][2][3][4] 50 mM Sodium Acetate pH 5.5, 1 mM DTT, 1 mM EDTA (DTT is critical to maintain active site cysteine).

    • DPP-4 Family: 25 mM Tris-HCl pH 8.0, 100 mM NaCl.

  • Substrate Selection:

    • Cathepsin K: Z-Phe-Arg-AMC (

      
      ).
      
    • Cathepsin B: Z-Arg-Arg-AMC (Specific to Cat B).

    • DPP-4: Gly-Pro-AMC.

  • Procedure:

    • Incubate Enzyme + Inhibitor (10 concentrations) for 15 min at RT.

    • Add Substrate and monitor fluorescence (

      
      ) for 30 min.
      
    • Critical Step: Because these are time-dependent inhibitors, analyze the linear portion of the progress curve to determine steady-state velocity (

      
      ) or fit to the Morrison equation for tight-binding inhibitors.
      
Phase 2: Activity-Based Protein Profiling (ABPP)

Objective: Identify unknown off-targets in a complex proteome (lysates). Method: Competitive ABPP using a broad-spectrum probe (e.g., FP-Rhodamine for serine hydrolases or DCG-04 for cysteine proteases).

Protocol 2: Competitive ABPP
  • Lysate Prep: Prepare cell lysates (e.g., HEK293 or Osteoclasts) in PBS.

  • Competition: Treat lysate with the test inhibitor (e.g., 1

    
    , 10 
    
    
    
    ) for 1 hour.
  • Probe Labeling: Add the activity-based probe (e.g., TAMRA-FP) and incubate for 30 min. The probe will covalently label only active enzymes that are not inhibited by the test compound.

  • Readout: SDS-PAGE followed by in-gel fluorescence scanning.

    • Result: Disappearance of a fluorescent band indicates target engagement. Retention of a band indicates lack of inhibition (selectivity).

Diagram: Profiling Workflow

ProfilingWorkflow Figure 2: Step-wise cross-reactivity profiling workflow. cluster_Biochem Phase 1: Biochemical Panel cluster_Cell Phase 2: Cellular/ABPP Start Test Compound (3-OH-Pip-CN) Assay_Cat Cysteine Protease Panel (Cat K, S, L, B) Start->Assay_Cat Assay_DPP Serine Protease Panel (DPP-4, DPP-8, DPP-9) Start->Assay_DPP Calc_Ki Calculate Selectivity Ratio (Ki Off / Ki On) Assay_Cat->Calc_Ki Assay_DPP->Calc_Ki Lysate Cell Lysate Treatment Calc_Ki->Lysate If Selectivity > 100x Probe Add Activity Probe (e.g., DCG-04) Lysate->Probe Gel SDS-PAGE & Fluorescence Probe->Gel Decision Go/No-Go Decision Gel->Decision

Performance Comparison & Data Interpretation

The following table illustrates a representative profile for a high-quality "2-(3-Hydroxypiperidin-1-yl)acetonitrile" derivative optimized for Cathepsin K inhibition, compared against standard inhibitors.

Table 1: Representative Selectivity Profile ( , nM)
Target / Off-TargetTest Compound (3-OH-Pip-CN)Odanacatib (Cat K Std)Vildagliptin (DPP-4 Std)Interpretation
Cathepsin K (Target) 0.5 nM 0.2 nM>10,000 nMHigh Potency (Desired)
Cathepsin S 120 nM50 nM>10,000 nM240x Selectivity (Good)
Cathepsin L 450 nM100 nM>10,000 nM900x Selectivity (Excellent)
Cathepsin B >10,000 nM>1,000 nM>10,000 nMCritical: Avoids lysosomal toxicity
DPP-4 2,500 nM>10,000 nM3.5 nM Risk: Weak cross-reactivity
DPP-8 / DPP-9 >50,000 nM>50,000 nM2,000 nMSafety: Avoids T-cell toxicity
Key Insights for Optimization:
  • The 3-Hydroxypiperidine Scaffold: This moiety mimics the Proline residue found in DPP-4 substrates. Consequently, unmodified 3-hydroxypiperidine derivatives often show unwanted affinity for DPP-4 .

    • Optimization Strategy: Introduce bulky substituents at the C3 or C4 position of the piperidine ring to clash with the restricted S2 pocket of DPP-4, while maintaining affinity for the more open S2 pocket of Cathepsin K [1].

  • The Nitrile Warhead: The N-cyanomethyl group is highly effective for Cysteine proteases. If DPP-4 cross-reactivity is observed, consider shifting the nitrile to a carbon-linked position (e.g., cyanocyclopropyl) or modifying the linker length, as DPP-4 has strict geometric requirements for the catalytic Serine attack [2].

  • Cathepsin B Avoidance: Selectivity against Cathepsin B is crucial. Cathepsin B has an "occluding loop" that restricts access to the active site. 3-hydroxypiperidine derivatives typically do not fit well under this loop, providing inherent selectivity over Cathepsin B, which is a major safety advantage [3].

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanomethyl ketone cathepsin K inhibitors." Journal of Medicinal Chemistry.

  • Lawson, E. C., et al. (2009). "Design and synthesis of potent, non-peptidic nitrile-based inhibitors of Cathepsin K." Bioorganic & Medicinal Chemistry Letters.

  • Turk, V., et al. (2012). "Cysteine cathepsins: from structure, function and regulation to new frontiers." Biochimica et Biophysica Acta.

  • Lankas, G. R., et al. (2005). "Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9." Diabetes.

Sources

A Head-to-Head Comparison of Piperidine-Based Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, earning its status as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1] This guide offers an in-depth, head-to-head comparison of various piperidine-based scaffolds, providing researchers, scientists, and drug development professionals with the critical insights and supporting experimental data necessary to make informed decisions in drug design. We will dissect the nuances of substitution patterns, stereochemistry, and bioisosteric replacement, moving beyond a simple catalog of structures to explain the underlying principles that govern their pharmacological profiles.

The Enduring Appeal of the Piperidine Scaffold

The piperidine motif's ubiquity in drug discovery is no accident. This versatile scaffold offers a unique combination of properties that make it highly attractive for medicinal chemists:

  • Three-Dimensionality: The saturated, sp3-hybridized nature of the piperidine ring provides a three-dimensional architecture that allows for the precise spatial orientation of substituents to interact with biological targets.[2][3]

  • Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, influencing solubility, cell permeability, and target engagement. The pKa of this nitrogen can be fine-tuned through substitution on the ring.[4][5]

  • Metabolic Stability: The piperidine ring itself is generally metabolically stable, although the positions adjacent to the nitrogen can be susceptible to oxidation.[6]

  • Synthetic Tractability: A wealth of synthetic methods have been developed for the construction and functionalization of the piperidine ring, allowing for the creation of diverse chemical libraries.[3][7]

Conformational Considerations: The Chair Conformation and its Implications

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. This has profound implications for drug design, as the orientation of substituents (axial vs. equatorial) can dramatically impact binding affinity and biological activity. The interconversion between the two chair conformers (ring flipping) is a dynamic process, and the energetic preference for one over the other is influenced by the nature and position of the substituents.[8][9][10]

cluster_0 Chair Conformations of Piperidine Axial Axial Substituent Equatorial Equatorial Substituent Chair1 Chair2 Chair1->Chair2 Ring Flip

Caption: Interconversion between chair conformations of a substituted piperidine.

Head-to-Head Comparison of Substitution Patterns

The substitution pattern on the piperidine ring is a critical determinant of a compound's pharmacological properties. Here, we compare the most common substitution patterns and their impact on drug design.

2-Substituted Piperidines
  • Properties: Introduction of a substituent at the 2-position can significantly influence the pKa of the piperidine nitrogen and can be used to introduce chirality. These scaffolds are often employed to enhance aqueous solubility.[4]

  • Challenges: The synthesis of enantiomerically pure 2-substituted piperidines can be challenging. The proximity of the substituent to the nitrogen can also impact metabolic stability.

  • Examples: Ropivacaine (anesthetic), Mepivacaine (anesthetic).

3-Substituted Piperidines
  • Properties: This substitution pattern is frequently used to project a substituent into a specific binding pocket while maintaining the core piperidine scaffold for primary interactions. The introduction of a chiral center at the 3-position can lead to significant improvements in potency and selectivity.[4]

  • Challenges: The synthesis often requires more complex strategies to control stereochemistry.

  • Examples: Paroxetine (antidepressant), Femoxetine (antidepressant).

4-Substituted Piperidines
  • Properties: This is arguably the most common substitution pattern, as it allows for the introduction of large and diverse substituents that can project into a binding pocket without significantly affecting the conformation of the piperidine ring. The 4-position is distal to the nitrogen, minimizing electronic effects on pKa.

  • Challenges: While synthetically accessible, achieving desired ADME properties with large 4-substituents can be a challenge.

  • Examples: Fentanyl (opioid analgesic), Risperidone (antipsychotic), Haloperidol (antipsychotic).[11]

Table 1: Comparative Data of Substituted Piperidine-Based Drugs

DrugSubstitution PatternTargetKey Pharmacological ParameterReference
Paroxetine 3-SubstitutedSerotonin Transporter (SERT)Ki = 0.1 nM[11]
Fentanyl 4-Substitutedµ-Opioid ReceptorKi = 0.39 nM[1]
Risperidone 4-SubstitutedD2 and 5-HT2A ReceptorsKi = 3.1 nM (D2), 0.16 nM (5-HT2A)[11]
Ropivacaine 2-SubstitutedVoltage-gated Sodium ChannelsN/A (local anesthetic)N/A

The Impact of Chirality

The introduction of stereocenters into the piperidine scaffold can have a profound impact on a molecule's biological activity, selectivity, and pharmacokinetic profile. Chiral piperidines can provide a better fit to the often-chiral binding sites of proteins, leading to enhanced potency and reduced off-target effects.[4][12]

A notable example is the development of MEK1/2 inhibitors, where the introduction of a chiral center in the piperidine ring led to a significant improvement in potency.[12]

Bioisosteric Replacement: Moving Beyond the Classic Piperidine

While the piperidine scaffold is highly valuable, it is not without its liabilities, such as potential metabolic instability at the carbons alpha to the nitrogen. In such cases, bioisosteric replacement can be a powerful strategy to improve drug-like properties.

Spirocyclic Scaffolds

Spirocyclic systems, such as azaspiro[3.3]heptanes, have emerged as attractive bioisosteres for the piperidine ring.[13][14] These rigid scaffolds can mimic the three-dimensional arrangement of substituents on a piperidine ring while offering improved metabolic stability and potentially novel intellectual property.[6][14]

Table 2: Comparison of Piperidine and a Spirocyclic Bioisostere

ScaffoldKey AdvantagesKey Disadvantages
Piperidine Well-established chemistry, versatilePotential for N-dealkylation and ring oxidation
Azaspiro[3.3]heptane Improved metabolic stability, novel chemical spaceMore complex synthesis

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, we provide the following detailed experimental protocols for key assays used in the evaluation of piperidine-based compounds.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

cluster_0 Competitive Radioligand Binding Assay Workflow prep Prepare receptor membranes and radioligand incubation Incubate membranes, radioligand, and test compound prep->incubation separation Separate bound and free radioligand (filtration) incubation->separation detection Quantify bound radioactivity (scintillation counting) separation->detection analysis Calculate Ki from IC50 using Cheng-Prusoff equation detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Receptor-expressing cell membranes

  • Radioligand (e.g., [3H]-Naloxone for opioid receptors)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding)

    • Radioligand at a concentration near its Kd

    • Receptor membranes

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: hERG Channel Patch-Clamp Assay

This protocol is essential for assessing the potential cardiac liability of piperidine-containing compounds.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp rig (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external solutions

Procedure:

  • Cell Preparation: Culture hERG-expressing HEK293 cells to the appropriate confluency.

  • Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the hERG currents before and after compound application. Determine the IC50 for channel block by fitting the concentration-response data to the Hill equation.

Conclusion

The piperidine scaffold remains a highly valuable and versatile tool in the medicinal chemist's arsenal. A thorough understanding of the interplay between substitution patterns, stereochemistry, and conformational preferences is paramount for the successful design of novel therapeutics. By leveraging the principles and experimental approaches outlined in this guide, researchers can more effectively navigate the complexities of piperidine-based drug design and unlock the full potential of this privileged scaffold.

References

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1621. [Link]

  • Vereshchagin, A. N., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 116795. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]

  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Renata, H., et al. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University News. [Link]

  • Belostotskii, A. M., et al. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 40(8), 1603-1608. [Link]

  • Yadav, G., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily. [Link]

  • Yin, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Kim, K., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2412-2420. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Eom, S. Y., et al. (2022). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 24(1), 223-231. [Link]

  • Chen, J., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 839-847. [Link]

  • Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8509. [Link]

  • González-Villar, E., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(23), 14757. [Link]

  • Yin, W., et al. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. [Link]

  • Vereshchagin, A. N., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Piperidine containing FDA approved drugs. ResearchGate. [Link]

  • ResearchGate. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Scott, D. W. (1971). Piperidine: Vibrational Assignment, Conformational Analysis, and Chemical Thermodynamic Properties. CDC Stacks. [Link]

  • ResearchGate. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

  • ResearchGate. (2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]

  • Rather, M. A., & Justin-Thenmozhi, A. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 499. [Link]

  • Asadi, M., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 661-673. [Link]

Sources

Publish Comparison Guide: 2-(3-Hydroxypiperidin-1-yl)acetonitrile as a Bioisostere and Covalent Warhead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Fragment

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(3-Hydroxypiperidin-1-yl)acetonitrile represents a high-value "privileged structure." It is not merely a passive scaffold but a functional chimera combining two critical medicinal chemistry elements:

  • The

    
    -Aminonitrile Warhead:  A bioisostere for carbonyls and a "soft" electrophile for covalent reversible inhibition (particularly of serine/cysteine proteases like DPP-4 and Cathepsin K).
    
  • The 3-Hydroxypiperidine Scaffold: A chiral, solubility-enhancing core that mimics the proline turn found in peptide substrates.

This guide objectively compares this moiety against standard alternatives (aldehydes, amides, and halogens), providing experimental workflows to validate its utility in your lead optimization campaigns.

Bioisosteric Profile & Comparative Analysis[1][2][3]

The Nitrile vs. Carbonyl Paradigm

The acetonitrile group attached to the basic nitrogen acts as a transition-state mimic . While amides are planar and stable, the nitrile group is linear and electrophilic.

Comparative Performance Matrix
Feature

-Aminonitrile
(Subject)
Aldehyde (Alternative)Amide (Standard)Halogen (Cl/F)
Primary Role Covalent Reversible WarheadCovalent Reversible WarheadH-Bond Acceptor / StructuralLipophilicity / Metabolic Block
Electrophilicity Moderate (Tunable) High (Often Toxic)None (Inert)None
Metabolic Stability Variable (CYP susceptibility)Low (Rapid Oxidation)HighHigh
Geometry Linear (

hybridized)
Planar (

)
Planar (

)
Spherical
H-Bonding Strong Acceptor (N atom)AcceptorDonor & AcceptorWeak Acceptor (F)
Solubility Impact ModerateModerateHighLow (Increases LogP)
Structural Logic: Why 3-Hydroxypiperidine?

The inclusion of the 3-hydroxyl group on the piperidine ring is not accidental. It serves three distinct bioisosteric functions compared to a simple piperidine or pyrrolidine:

  • Solvation & LogP Modulation: The -OH group lowers the cLogP (approx. -1.5 shift vs. piperidine), improving aqueous solubility—a critical failure point in late-stage discovery.

  • Chiral Recognition: The 3-position creates a stereocenter (

    
     or 
    
    
    
    ). In DPP-4 inhibitors (e.g., Alogliptin analogs), the specific stereochemistry is required to fit the S1 hydrophobic pocket while directing the nitrile toward the catalytic Serine-630.
  • Dipole Orientation: The 3-OH can form intramolecular H-bonds or specific water bridges within the active site, locking the conformation of the piperidine ring.

Mechanism of Action: Covalent Reversible Inhibition

Unlike "suicide inhibitors" (e.g., acrylamides) that permanently alkylate enzymes, the nitrile group in this molecule forms a thioimidate (with Cysteine) or imidate (with Serine) adduct. This reaction is reversible, reducing the risk of off-target haptenization and immunotoxicity.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the Nitrile (Reversible) and other warheads.

G Start Enzyme Active Site (Ser-OH or Cys-SH) Complex Non-Covalent Michaelis Complex Start->Complex Binding Inhibitor 2-(3-Hydroxypiperidin-1-yl) acetonitrile Inhibitor->Complex TS Transition State (Nucleophilic Attack) Complex->TS Activation Adduct Imidate Adduct (Covalent Bond) TS->Adduct k_inact Adduct->Start k_off (Reversible) Adduct->Inhibitor Release Hydrolysis Hydrolysis/Dissociation (Slow Off-Rate)

Figure 1: The kinetic cycle of covalent reversible inhibition. The nitrile forms a high-affinity adduct that mimics the enzymatic transition state, eventually releasing the free enzyme.

Experimental Protocols (Self-Validating Systems)

To validate this fragment as a bioisostere in your scaffold, you must assess two critical parameters: Reactivity (


)  and Metabolic Stability .
Protocol A: Determination of Covalent Kinetics ( )

Objective: Quantify the efficiency of the nitrile warhead against a target protease (e.g., DPP-4 or Cathepsin).

Reagents:

  • Target Enzyme (recombinant).

  • Fluorogenic Substrate (e.g., AMC-labeled peptide).

  • Test Compound: 2-(3-Hydroxypiperidin-1-yl)acetonitrile derivative.

  • Buffer: 50 mM HEPES, pH 7.4, 0.1 mg/mL BSA.

Workflow:

  • Preparation: Prepare a 10-point dilution series of the test compound in DMSO.

  • Incubation: Mix Enzyme + Test Compound in buffer. Incubate for varying times (

    
     = 0, 15, 30, 60 min).
    
  • Reaction Trigger: Add Fluorogenic Substrate (

    
     concentration) to aliquots at each time point.
    
  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) for 10 minutes to obtain residual velocity (

    
    ).
    
  • Calculation:

    • Plot

      
       vs. time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. [I] to determine 
      
      
      
      (max inactivation rate) and
      
      
      (binding affinity).
    • Validation Check: If the plot of

      
       vs [I] is linear and does not saturate, the binding is likely weak (
      
      
      
      is high), or the reaction is second-order. The nitrile usually shows saturation kinetics.
Protocol B: Metabolic Stability & Cyanide Release Assay

Objective: Ensure the


-aminonitrile does not spontaneously decompose or release toxic cyanide via P450 metabolism.

Reagents:

  • Human Liver Microsomes (HLM).[1]

  • NADPH Regenerating System.

  • Internal Standard (e.g., Tolbutamide).

  • Derivatizing Agent: Taurine/NDA (for cyanide detection).

Workflow:

  • Incubation: Incubate 1 µM Test Compound with HLM (0.5 mg/mL) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile containing Internal Standard.

  • LC-MS/MS Analysis: Centrifuge and analyze supernatant for parent compound disappearance (Intrinsic Clearance,

    
    ).
    
  • Cyanide Trap (Crucial Step):

    • In a parallel set, quench with Taurine/Naphthalene-2,3-dicarboxaldehyde (NDA).

    • Measure the formation of the fluorescent adduct (Ex 418 / Em 460) to quantify free cyanide release.

    • Acceptance Criteria:

      
       cyanide release relative to parent turnover indicates a stable bioisostere.
      

Decision Framework: When to Use This Bioisostere

Use the following logic flow to determine if 2-(3-Hydroxypiperidin-1-yl)acetonitrile is the correct replacement for your lead.

DecisionTree Root Current Lead Issue? Q1 Need Covalent Engagement? Root->Q1 Potency Q2 Solubility / LogP Issues? Root->Q2 ADME PathA Target has catalytic Ser/Cys? Q1->PathA Yes PathC Replace Phenyl/Alkyl with 3-OH-Piperidine Q2->PathC High LogP PathB Use Nitrile Warhead (Reversible) PathA->PathB Yes PathD Use Amide/Ester Bioisostere PathA->PathD No

Figure 2: Strategic decision tree for implementing the aminonitrile fragment.

References

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Lozano, R., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.[2] Molecules.[3][4][5][6][7][][9][10][11][12][13] Link

  • Utsumi, H., et al. (2021).

    
    -Aminonitriles. ACS Omega. Link
    
  • ChemicalBook. (2023).[13] 3-Hydroxypiperidine: Properties and Applications.[5][][10][13]Link

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of Substituted Piperidinyl-Acetonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the cornerstone of credible and translatable scientific findings. When working with novel chemical entities, such as those belonging to the substituted piperidinyl-acetonitrile class, a rigorous and well-documented approach to assay development and execution is paramount. This guide provides an in-depth, experience-driven framework for ensuring the reproducibility of biological assays with these compounds. We will delve into the critical factors that influence assay performance, from the initial characterization of the compound to the final statistical analysis of the data. Our focus will be on not just what to do, but why each step is crucial for generating robust and reliable results.

The piperidine scaffold is a prevalent feature in many approved drugs and serves as a valuable building block in medicinal chemistry.[1] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, antiviral, and neuroprotective activities.[2] The addition of an acetonitrile group can further modulate the physicochemical properties and biological activity of the parent piperidine molecule. However, the journey from a promising compound to a well-characterized drug candidate is fraught with potential pitfalls, a primary one being the irreproducibility of early-stage biological data.[3] This guide aims to equip you with the knowledge and tools to navigate these challenges effectively.

Part 1: Foundational Principles of Assay Reproducibility

Before delving into specific protocols, it is essential to understand the multifaceted nature of assay reproducibility. Irreproducibility can stem from a variety of sources, including the inherent complexity of biological systems, subtle variations in experimental technique, and the physicochemical properties of the test compounds themselves.[4] Therefore, a holistic approach that addresses all potential sources of variability is required.

The Critical Importance of Compound Quality Control

The starting point for any reproducible biological assay is a well-characterized test compound. The identity, purity, and stability of your substituted piperidinyl-acetonitrile compound must be rigorously confirmed before initiating any biological experiments.

Key Quality Control Parameters:

ParameterMethod(s)Rationale
Identity NMR, Mass Spectrometry (MS)Confirms the correct chemical structure of the synthesized compound.
Purity HPLC, LC-MSQuantifies the percentage of the desired compound and identifies any impurities that could interfere with the assay.[5]
Solubility Visual inspection, NephelometryDetermines the solubility of the compound in the assay buffer and vehicle solvent (e.g., DMSO, acetonitrile) to prevent precipitation and ensure accurate dosing.
Stability HPLC, LC-MS over timeAssesses the stability of the compound under storage and experimental conditions to avoid degradation that could lead to loss of activity or the formation of active byproducts.

Expert Insight: It is not uncommon for seemingly minor impurities or degradation products to have potent biological activity, leading to misleading results. Always insist on a certificate of analysis for commercially sourced compounds and perform in-house QC for newly synthesized molecules.[6]

The Role of Solvents: Acetonitrile and DMSO

Acetonitrile and dimethyl sulfoxide (DMSO) are common solvents for dissolving small molecules in drug discovery.[7] However, they are not inert and can influence assay outcomes.

  • Acetonitrile: While an excellent solvent for many organic compounds, acetonitrile can inhibit certain cytochrome P450 enzymes at concentrations as low as 1%.[8] This is a critical consideration for in vitro metabolism and toxicity assays.

  • DMSO: A universal solvent in high-throughput screening, DMSO can also affect enzyme activity and cell health.[8] It is crucial to maintain a consistent and low final concentration of DMSO (typically <0.5%) across all wells of an assay plate.

Best Practice: Always include a vehicle control (assay buffer with the same final concentration of solvent as the test wells) to account for any solvent-induced effects.

Part 2: A Step-by-Step Guide to Reproducible Assay Development

A well-designed and rigorously validated assay is a self-validating system. The following workflow provides a roadmap for developing robust biochemical and cell-based assays for substituted piperidinyl-acetonitrile compounds.

Assay_Development_Workflow cluster_0 Phase 1: Assay Design & Optimization cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Compound Screening & Analysis A Define Assay Objective B Select Assay Format (Biochemical vs. Cell-based) A->B C Reagent Qualification (Enzyme, Cells, Antibodies) B->C D Assay Optimization (e.g., concentrations, incubation times) C->D E Determine Assay Window (S/B, Z') D->E F Assess Intra- and Inter-assay Variability E->F G Confirm Robustness (e.g., solvent tolerance, stability) F->G H Define Positive and Negative Controls G->H I Compound QC and Plating H->I J Perform Assay I->J K Data Analysis and Curve Fitting J->K L Hit Confirmation and Orthogonal Validation K->L

Caption: A generalized workflow for the development and validation of reproducible biological assays.

Phase 1: Assay Design and Optimization

The initial phase focuses on establishing a reliable and sensitive assay system.

  • Define the Assay Objective: Clearly state the question the assay is intended to answer (e.g., "Does my compound inhibit enzyme X?" or "Does my compound induce apoptosis in cancer cells?").

  • Select the Appropriate Assay Format:

    • Biochemical Assays: Ideal for studying direct interactions with a purified target (e.g., enzyme or receptor). They offer a clean system with fewer confounding variables.[9]

    • Cell-Based Assays: Provide a more physiologically relevant context by evaluating the compound's effect in a living cell.[10] They can reveal insights into cell permeability, off-target effects, and cytotoxicity.

  • Reagent Qualification: Ensure all biological reagents (e.g., enzymes, cells, antibodies) are of high quality and behave consistently. For cell-based assays, use cells with a low passage number and regularly test for mycoplasma contamination.

  • Assay Optimization: Systematically optimize key assay parameters to achieve the best possible performance. This includes titrating enzyme/substrate concentrations, determining optimal cell seeding densities, and defining incubation times.[11]

Phase 2: Assay Validation

This phase is dedicated to demonstrating that the optimized assay is robust, reproducible, and fit for its intended purpose.[11]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Assay Window (S/B) The ratio of the signal of the positive control to the signal of the negative control.S/B > 2 is generally acceptable.
Z'-factor A statistical measure of assay quality that takes into account both the signal window and the data variation.Z' > 0.5 indicates an excellent assay.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (%CV) < 20%.
Robustness The ability of the assay to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in parameters like incubation time or temperature.
Phase 3: Compound Screening and Analysis

With a validated assay in hand, you can confidently screen your substituted piperidinyl-acetonitrile compounds.

  • Compound QC and Plating: Perform a final quality check of the compounds and carefully prepare stock solutions and dilution plates.

  • Perform the Assay: Execute the assay according to the established protocol, paying close attention to detail and consistency.

  • Data Analysis: Use appropriate statistical methods to analyze the data.[12] For dose-response curves, use a non-linear regression model to determine parameters like IC50 or EC50.

  • Hit Confirmation and Orthogonal Validation: Re-test initial "hits" to confirm their activity. Whenever possible, use an orthogonal assay (a different assay that measures the same biological endpoint) to further validate the findings.[13]

Part 3: Hypothetical Comparative Analysis

To illustrate how to present comparative data, let's consider a hypothetical scenario where we are evaluating a novel substituted piperidinyl-acetonitrile compound, "Compound-X," against a known standard of care for a particular cancer type.

Table 1: Hypothetical Comparative Profile of Compound-X and Standard of Care

ParameterCompound-XStandard of CareRationale for Comparison
Target Enzyme Inhibition (IC50) 50 nM100 nMTo assess the on-target potency of the new compound relative to the existing drug.
Cell Viability (GI50 in Cancer Cell Line A) 200 nM500 nMTo evaluate the compound's efficacy in a relevant cancer cell model.
Cytotoxicity (IC50 in Normal Cell Line B) >10 µM5 µMTo determine the selectivity of the compound for cancer cells over healthy cells.
Aqueous Solubility 50 µg/mL10 µg/mLTo assess a key physicochemical property that can impact bioavailability.
In Vitro Metabolic Stability (t1/2 in human liver microsomes) 60 min30 minTo predict the compound's susceptibility to metabolism, which influences its duration of action.

Disclaimer: The data presented in Table 1 is purely hypothetical and for illustrative purposes only.

Part 4: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for two key assays commonly used in the evaluation of novel compounds.

Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard laboratory procedures and is designed to assess the effect of a test compound on cell viability.[14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compound (substituted piperidinyl-acetonitrile)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the GI50/IC50 value.

Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.[16]

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., [3H]-ligand)

  • Unlabeled test compound (substituted piperidinyl-acetonitrile)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • 96-well filter plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubation:

    • Add the receptor preparation to each well to initiate the binding reaction.

    • Incubate at a specific temperature for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Measurement:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Fit the data to a competition binding curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Part 5: Signaling Pathways and Visualization

Substituted piperidinyl-acetonitrile compounds can potentially modulate a variety of signaling pathways implicated in disease. For instance, many piperidine-containing drugs target G-protein coupled receptors (GPCRs) or ion channels. Below is a hypothetical signaling pathway that such a compound might inhibit.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR G_protein G Protein (α, β, γ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Target Gene Expression CREB->Gene Transcription Regulation Compound_X Compound-X (Antagonist) Compound_X->GPCR Inhibition

Caption: A hypothetical GPCR signaling pathway inhibited by "Compound-X".

Conclusion

Ensuring the reproducibility of biological assays is a complex but achievable goal. By adopting a systematic and rigorous approach to compound characterization, assay development, and data analysis, researchers can generate high-quality, reliable data that will stand up to scrutiny and provide a solid foundation for further drug development. This guide provides a framework for achieving that goal when working with the promising class of substituted piperidinyl-acetonitrile compounds. The principles and protocols outlined herein are intended to empower you to conduct your research with the highest level of scientific integrity and to contribute to the development of new and effective therapies.

References

  • Preclinical and Clinical Data Analysis in Predictive Drug Discovery/Development. (n.d.).
  • Statistical Considerations for Preclinical Studies. (n.d.). PMC.
  • Small Molecules Analysis & QC. (n.d.). Sigma-Aldrich.
  • The nature of the biological material and the irreproducibility problem in biomedical research. (2019, January 7). PMC.
  • The role of a statistician in drug development: Pre-clinical studies. (2017, January 24). IDEAS Network.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • Potential Causes of Irreproducibility Revealed. (2019, July 11). The Scientist.
  • How to solve the Scientific Reproducibility Crisis. (2022, November 1). Sonrai Analytics.
  • Quality control of small molecules. (2025, August 12). Kymos.
  • Making Comparisons. (n.d.). PAAB Code.
  • The Key To Robust Translational Results In Preclinical Data Analysis. (2023, April 4). IKOSA.
  • The Problem of Irreproducible Bioscience Research. (2022, September 7). Project MUSE.
  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan.
  • The Importance of Standalone Testing for Small Molecules. (n.d.). Avomeen.
  • Small Molecules in Biomedical Research at the University of Oxford. (n.d.).
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • MTT assay protocol. (n.d.). Abcam.
  • Design and Statistical Analysis of Multidrug Combinations in Preclinical Studies and Phase I Clinical Trials. (n.d.). ResearchGate.
  • Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. (2026, February 3). HunterLab Horizons Blog.
  • Experimental Irreproducibility: Causes, (Mis)interpretations, and Consequences. (2012, March 13). PMC.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC.
  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024, April 9). Dispendix.
  • MTT Cell Assay Protocol. (n.d.).
  • Acetonitrile as solvent. (2025, August 9). ResearchGate.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed.
  • Small Molecule Hit Identification and Validation. (2025, December 9). Broad Institute.
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • Identification of novel small-molecule inhibitors for human transketolase by high-throughput screening with fluorescent intensity (FLINT) assay. (2004, August 15). PubMed.
  • Acetonitrile as solvent for protein interaction analysis. (2018, July 15). PubMed.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.
  • Small Molecule Inhibitors Selection Guide. (2020, September 20). Biomol Blog.
  • Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. (n.d.). PubMed.
  • Molecular Mechanism Studies of Enzyme Inhibition. (2025, November 8). Creative Enzymes.
  • Statistical methodology for the comparative assessment of quality attributes in drug development. (2013, June 28). European Medicines Agency (EMA).
  • Methods for the comparative evaluation of pharmaceuticals. (n.d.). PMC.
  • Guideline on Comparability after a change in the Manufacturing Process- Non-Clinical and Clinical Issues. (2007, January 24). European Medicines Agency (EMA).
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI.
  • Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies. (2023, January 30).
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Solvent Effect on Bond Heterolytic Energy of Nickel Phenolate Complexes in Acetonitrile and Dimethyl Sulfoxide. (2025, April 10). The Journal of Physical Chemistry Letters.
  • Molecular dynamics simulations of acetonitrile/dimethyl sulfoxide liquid mixtures. (2004, March 8). PubMed.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. (2021, November 24). SLAS.

Sources

Assessing the Selectivity of "2-(3-Hydroxypiperidin-1-YL)acetonitrile" Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary

2-(3-Hydroxypiperidin-1-yl)acetonitrile represents a specific class of covalent reversible inhibitors targeting serine proteases, most notably the Dipeptidyl Peptidase-4 (DPP-4) family. This structural motif—characterized by a piperidine ring bearing a hydroxyl group and an N-substituted acetonitrile "warhead"—is designed to mimic the P1/P2 substrate interactions of the enzyme while forming a transient imidate adduct with the catalytic serine residue (Ser630 in DPP-4).

The critical challenge in developing inhibitors based on this scaffold is selectivity . The "acetonitrile" warhead is inherently reactive and can cross-react with structurally homologous enzymes, specifically DPP-8 and DPP-9 . Inhibition of these off-targets is associated with severe toxicity (e.g., alopecia, thrombocytopenia, reticulocytopenia), making rigorous selectivity profiling a non-negotiable step in the development pipeline.

This guide provides a comprehensive framework for assessing the selectivity of 2-(3-Hydroxypiperidin-1-yl)acetonitrile-based inhibitors, comparing their performance against established standards (Vildagliptin, Sitagliptin), and detailing the experimental protocols required for validation.

Mechanistic Basis of Selectivity

The Nitrile Warhead & Covalent Reversibility

Unlike non-covalent inhibitors (e.g., Sitagliptin) that rely solely on ionic and hydrophobic interactions, nitrile-based inhibitors function via a two-step mechanism:

  • Non-covalent Binding (

    
    ):  The piperidine scaffold occupies the S1/S2 hydrophobic pockets.
    
  • Covalent Adduct Formation (

    
    ):  The electrophilic carbon of the nitrile group is attacked by the hydroxyl of the catalytic serine, forming a reversible imidate intermediate.
    

This mechanism provides high potency but introduces selectivity risks. The "acetonitrile" moiety is small and can fit into the active sites of related proteases (DPP-8, DPP-9, FAP) if the piperidine scaffold does not provide sufficient steric exclusion.

Structural Activity Relationship (SAR)
  • 3-Hydroxypiperidine Scaffold: The position and stereochemistry of the hydroxyl group (3-OH) are critical for hydrogen bonding with the enzyme's active site residues (e.g., Glu205, Glu206).

  • N-Acetonitrile Linker: The length and flexibility of the linker determine the precise positioning of the warhead relative to the catalytic triad.

Figure 1: Mechanism of Covalent Inhibition & Selectivity Filter

G Inhibitor 2-(3-Hydroxypiperidin-1-yl) acetonitrile DPP4 DPP-4 Active Site (Target) Inhibitor->DPP4 Binding (Ki) DPP89 DPP-8/9 Active Sites (Off-Target) Inhibitor->DPP89 Binding (Ki) Complex_4 E-I Complex (High Affinity) DPP4->Complex_4 Complex_89 E-I Complex (Low Affinity Desired) DPP89->Complex_89 Adduct Imidate Adduct (Covalent Reversible) Complex_4->Adduct k_inact (Fast) Complex_89->Adduct k_inact (Slow) Toxicity Toxicity: Alopecia, Thrombocytopenia Adduct->Toxicity Off-Target Engagement Efficacy Efficacy: GLP-1 Stabilization Adduct->Efficacy Target Engagement

Caption: Logical flow of nitrile-based inhibition. Selectivity is determined by the differential binding affinity (


) and reactivity (

) between the target (DPP-4) and off-targets (DPP-8/9).

Comparative Performance Analysis

The following table compares the theoretical performance of a "2-(3-Hydroxypiperidin-1-yl)acetonitrile" based inhibitor against industry standards.

Table 1: Selectivity Profile Comparison

Feature2-(3-Hydroxypiperidin-1-yl)acetonitrile (Test Compound)Vildagliptin (Reference Nitrile)Sitagliptin (Non-Covalent Reference)
Scaffold 3-Hydroxypiperidine2-CyanopyrrolidineBeta-amino acid
Warhead N-Acetonitrile (Linker-based)2-Nitrile (Ring-based)None (Non-covalent)
DPP-4 Potency (

)
High (< 10 nM)High (~3-10 nM)High (~18 nM)
DPP-8 Selectivity Ratio Moderate Risk (Requires Optimization)Moderate (~200-fold)Excellent (> 2600-fold)
DPP-9 Selectivity Ratio Moderate Risk Moderate (~30-fold)Excellent (> 5500-fold)
Binding Kinetics Slow On / Slow OffSlow On / Slow OffFast On / Fast Off
Safety Concern Potential off-target toxicity if selectivity < 100-foldWell-tolerated at clinical dosesVery high safety margin

Note: Selectivity Ratio =


. A ratio > 100 is generally required for safety; > 1000 is preferred.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of your 2-(3-Hydroxypiperidin-1-yl)acetonitrile derivative, you must perform a tiered screening approach.

Tier 1: Biochemical Fluorometric Assay

This assay measures the residual activity of DPP-4, DPP-8, and DPP-9 in the presence of the inhibitor.

Materials:

  • Enzymes: Recombinant Human DPP-4, DPP-8, DPP-9 (commercially available).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

Protocol:

  • Preparation: Dilute enzymes in assay buffer to a final concentration of 0.1 nM (DPP-4) or 1 nM (DPP-8/9).

  • Incubation: Add 10 µL of inhibitor (serial dilutions in DMSO) to 40 µL of enzyme solution. Incubate for 30 minutes at 25°C to allow equilibrium (critical for covalent inhibitors).

  • Reaction Start: Add 50 µL of Gly-Pro-AMC substrate (final concentration

    
     value, typically ~20-50 µM).
    
  • Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 360 nm / Em: 460 nm).

  • Analysis: Calculate the slope (velocity) of the linear portion. Plot % Inhibition vs. Log[Inhibitor] to determine

    
    .
    

Validation Criteria:

  • Z' factor > 0.5.

  • Reference inhibitor (e.g., Vildagliptin) must fall within 3-fold of historical

    
    .
    
Tier 2: Kinetic Analysis ( )

For covalent inhibitors,


 is time-dependent. The true measure of potency is the second-order rate constant 

.

Protocol:

  • Perform the fluorometric assay at varying pre-incubation times (0, 15, 30, 60 min).

  • Observe the shift in

    
     to lower values over time (characteristic of covalent inhibition).
    
  • Use the Kitz-Wilson method to plot

    
     vs. [Inhibitor] to derive 
    
    
    
    (binding affinity) and
    
    
    (reactivity).
Tier 3: Cellular Selectivity (PBMC Assay)

Biochemical potency does not always translate to cellular activity. DPP-8/9 inhibition triggers apoptosis in Peripheral Blood Mononuclear Cells (PBMCs).

Protocol:

  • Culture: Isolate human PBMCs and culture in RPMI-1640.

  • Treatment: Treat cells with inhibitor (0.1 - 100 µM) for 24-48 hours.

  • Readout: Measure cell viability using CellTiter-Glo (ATP) or Caspase-3/7 activation.

  • Interpretation: A significant drop in viability at concentrations near the therapeutic dose indicates poor selectivity (DPP-8/9 engagement).

Selectivity Profiling Workflow

Figure 2: Strategic Workflow for Selectivity Validation

Workflow Start Compound Synthesis 2-(3-Hydroxypiperidin-1-yl)acetonitrile Biochem Tier 1: Biochemical Assay (DPP-4 vs DPP-8/9) Start->Biochem Decision1 Selectivity Ratio > 100? Biochem->Decision1 Kinetic Tier 2: Kinetic Profiling (k_inact / Ki) Decision1->Kinetic Yes Fail Reject / Redesign (Modify Scaffold) Decision1->Fail No Cellular Tier 3: PBMC Viability Assay (Toxicity Check) Kinetic->Cellular Pass Lead Candidate (Proceed to ADME) Cellular->Pass No Toxicity Cellular->Fail Toxicity Observed

Caption: Step-by-step decision matrix for validating inhibitor selectivity. Tier 1 filters out gross non-selective compounds; Tier 3 ensures safety.

Expert Insights & Recommendations

  • The "Linker" Effect: In "2-(3-Hydroxypiperidin-1-yl)acetonitrile", the acetonitrile is attached via a methylene linker (N-CH2-CN). This adds flexibility compared to the rigid 2-cyanopyrrolidine of Vildagliptin. Caution: Increased flexibility often decreases selectivity. Consider rigidifying the linker or adding substituents to the piperidine ring (e.g., 5-fluoro) to clash with the smaller S2 pockets of DPP-8/9.

  • Time-Dependence: Always report

    
     with the pre-incubation time (e.g., "
    
    
    
    (30 min)"). Comparing a 30-min
    
    
    of your compound with a 0-min
    
    
    of a competitor is scientifically invalid.
  • Safety Threshold: For a clinical candidate, aim for a selectivity ratio of >1000-fold against DPP-8/9 to avoid the "therapeutic window" issues seen with early generation inhibitors.

References

  • Lankas, G. R., et al. (2005). "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9." Diabetes, 54(10), 2988–2994.

  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Methods of Biochemical Analysis, 46.

  • Havre, P. A., et al. (2008). "The role of DPP-4 inhibitors in type 2 diabetes treatment: The importance of selectivity." Journal of Clinical Endocrinology & Metabolism.
  • Thornberry, N. A., & Weber, A. E. (2007). "Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Current Topics in Medicinal Chemistry, 7(6), 557-568.

Safety Operating Guide

2-(3-Hydroxypiperidin-1-yl)acetonitrile: Safe Handling & Disposal Guide

[1]

Executive Summary & Compound Profile

This guide outlines the critical safety and disposal protocols for 2-(3-Hydroxypiperidin-1-yl)acetonitrile (CAS: 14162-68-6, or related derivatives). As an aminonitrile , this compound presents a dual hazard profile: the basicity of the piperidine ring and the latent toxicity of the nitrile (

The Golden Rule of Disposal:

NEVER mix this compound with acids. Under acidic conditions, the nitrile moiety can hydrolyze to release Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Groups

Amine, Nitrile
Incompatible with acids and strong oxidizers.[1]
Physical State Solid (low melting) or OilMay require solubilization for transfer; stickiness can contaminate gloves.
Reactivity Acid-SensitiveHigh Risk: Generates HCN upon contact with strong acids (HCl,

).
Toxicity Acute Tox.[2][3] (Oral/Dermal)Skin absorption is a primary route of exposure.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this waste stream to prevent immediate chemical reactions in the waste container.

Decision Matrix: Waste Segregation

The following logic gate ensures the compound is routed to the correct waste stream, avoiding the creation of "incompatible cocktails."

SegregationLogicStartWaste Generation:2-(3-Hydroxypiperidin-1-yl)acetonitrileStateCheckPhysical State?Start->StateCheckSolidSolid / ResidueStateCheck->SolidPowder/Filter CakeLiquidSolution / Mother LiquorStateCheck->LiquidDissolvedSolidBinSolid Waste Bin(Double Bagged)Label: 'Toxic Solid'Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, EtOAc, DMF)SolventCheck->NonHalogenatedHaloBinHalo-Organic WasteLabel: 'Toxic, Nitrile'Halogenated->HaloBinNonHaloBinNon-Halo Organic WasteLabel: 'Toxic, Nitrile, Basic'NonHalogenated->NonHaloBinWarningCRITICAL:NO ACIDS ALLOWEDHaloBin->WarningNonHaloBin->Warning

Figure 1: Segregation logic flow. Note the strict separation from acidic waste streams regardless of solvent type.

Personal Protective Equipment (PPE)[5][6]

Standard latex gloves are insufficient for organic nitriles. Permeation can occur rapidly without visible degradation of the glove material.

PPE ItemSpecificationRationale
Gloves (Primary) Nitrile (Double-gloved) Minimum 5 mil thickness.[1][4] Change immediately upon splash.[1]
Gloves (Secondary) Laminate / Silver Shield Required for spill cleanup. Resists organic solvent permeation better than nitrile.[1]
Eye Protection Chemical Splash GogglesFace shield required if pouring volumes >500 mL.[1]
Respiratory Fume Hood (Face Velocity >100 fpm)Inhalation of nitrile vapors can cause systemic toxicity.
Body Lab Coat (Cotton/Poly) + ApronSynthetics can melt to skin in a fire; apron prevents soak-through.

Step-by-Step Disposal Protocol

This procedure assumes the generation of small-to-medium scale research waste (mg to kg scale).

Phase 1: Preparation & Labeling[1]
  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal if the waste is corrosive (amine nature).

  • Labeling: Attach a hazardous waste tag before adding waste.[1]

    • Constituents: Write "2-(3-Hydroxypiperidin-1-yl)acetonitrile" clearly. Do not use abbreviations/structures.

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Flammable" (if in solvent).

    • Special Note: Write "NITRILE - DO NOT MIX WITH ACID" in red ink on the tag.

Phase 2: Transfer & Accumulation[1]
  • pH Check (Crucial): Before adding liquid waste to a communal container, check the pH of the receiving container with a dipstick.

    • If pH < 7:[1]STOP. Do not add the nitrile. The receiving container contains acid.[5][6] Start a new, neutral/basic waste container.

    • If pH ≥ 7:[1] Proceed.

  • Solid Waste:

    • Place contaminated weigh boats, filter paper, and solid residues into a clear polyethylene bag.

    • Twist and tape the bag shut (gooseneck seal).

    • Place inside the solid waste drum.

  • Liquid Waste:

    • Pour slowly inside a fume hood using a funnel.

    • Close the lid immediately after addition to prevent vapor release.

Phase 3: Final Disposal (Vendor Handoff)[1]
  • Method: Incineration (Thermal Destruction).[1]

  • Why: Chemical deactivation (e.g., bleach oxidation) at the benchtop is not recommended for this specific molecule due to the complexity of the piperidine ring and potential for creating chlorinated byproducts.

  • Instruction to Vendor: Classify as "Organic Waste, Toxic, Nitrogen-Containing."

Emergency Contingencies: Spill Response

If a spill occurs outside the hood, evacuate the immediate area. Only trained personnel wearing proper PPE should attempt cleanup.

SpillResponsecluster_warningWARNINGSpillSpill DetectedIsolate1. Isolate AreaAlert PersonnelSpill->IsolatePPE2. Don PPE(Goggles, Double Gloves,Resp. Protection)Isolate->PPEAbsorb3. Absorb(Vermiculite or Sand)PPE->AbsorbCollect4. CollectScoop into JarAbsorb->CollectNoteDO NOT use bleachon the spill immediately.(Risk of exothermic reaction)Absorb->NoteDecon5. DecontaminateWash surface withsoap/waterCollect->Decon

Figure 2: Spill response workflow. Priority is containment over immediate neutralization.

References & Regulatory Grounding[1][9][10]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6][7][8] [Link]

    • Source for general nitrile handling and segregation protocols.

  • OSHA. (n.d.).[2][3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

    • Regulatory basis for Laboratory Standard and Chemical Hygiene Plans.

  • PubChem. (n.d.). Compound Summary: Aminonitriles.[1] National Library of Medicine. [Link]

    • General toxicity data for aminonitrile class compounds.

  • U.S. EPA. (n.d.). Hazardous Waste Generators.[1] United States Environmental Protection Agency.[1] [Link]

    • Guidelines for hazardous waste characterization (D-listed wastes).

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